molecular formula C14H22OP+ B1312341 Octyl(phenyl)phosphine oxide CAS No. 107694-27-9

Octyl(phenyl)phosphine oxide

Cat. No.: B1312341
CAS No.: 107694-27-9
M. Wt: 237.3 g/mol
InChI Key: BESTXGZXIWXOKZ-UHFFFAOYSA-N
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Description

Octyl(phenyl)phosphine oxide is a useful research compound. Its molecular formula is C14H22OP+ and its molecular weight is 237.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

octyl-oxo-phenylphosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22OP/c1-2-3-4-5-6-10-13-16(15)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESTXGZXIWXOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[P+](=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22OP+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453085
Record name Octyl(phenyl)phosphine oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107694-27-9
Record name Octyl(phenyl)phosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Preparation of Asymmetrical Phosphine Oxides: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Asymmetrical phosphine oxides are a pivotal class of organophosphorus compounds, distinguished by their stereogenic phosphorus center. This unique structural feature has positioned them as indispensable tools in modern chemistry, particularly as chiral ligands in asymmetric catalysis, organocatalysts, and as key intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Their configurational stability and the distinct electronic properties conferred by the phosphoryl group make them highly valuable.[3][4] This technical guide provides an in-depth exploration of the primary synthetic strategies for preparing asymmetrical phosphine oxides, intended for researchers, scientists, and professionals in drug development. We will delve into the foundational principles of classical methods and survey the cutting-edge advancements in catalytic enantioselective synthesis, emphasizing the underlying mechanistic rationale and providing practical, field-tested protocols.

Introduction: The Significance of P-Stereogenicity

The phosphorus atom in a phosphine oxide can serve as a stereocenter when bonded to three different substituents, giving rise to a pair of enantiomers. These P-stereogenic compounds have garnered significant interest due to their applications as chiral ligands for transition metal catalysts, which are instrumental in enantioselective synthesis.[1][5] The synthesis of enantiopure P-chiral phosphine oxides remains a challenge, driving the development of innovative and efficient synthetic methodologies.[6] This guide will navigate through the key approaches, providing a comprehensive understanding of their principles and practical applications.

Foundational Synthetic Approaches

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone in the formation of phosphorus-carbon bonds and can be adapted for the synthesis of phosphine oxides.[7][8] The reaction typically involves the treatment of a trivalent phosphorus ester with an alkyl halide.[9] For the preparation of asymmetrical phosphine oxides, a phosphinite ester is used as the starting material.

The reaction proceeds via an SN2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium salt intermediate.[7][8] A subsequent SN2 attack by the displaced halide on one of the alkoxy groups of the phosphonium intermediate yields the final phosphine oxide and an alkyl halide.[9] A key characteristic of the Michaelis-Arbuzov reaction is that it proceeds with retention of configuration at the phosphorus center.[10]

Reaction Workflow: Michaelis-Arbuzov Reaction

Phosphinite R¹R²P-OR³ (Phosphinite) Intermediate [R¹R²R⁴P-OR³]⁺X⁻ (Phosphonium Intermediate) Phosphinite->Intermediate SN2 Attack AlkylHalide R⁴-X (Alkyl Halide) AlkylHalide->Intermediate PhosphineOxide R¹R²R⁴P=O (Phosphine Oxide) Intermediate->PhosphineOxide SN2 Attack (Halide on R³) Byproduct R³-X (Alkyl Halide) Intermediate->Byproduct

Caption: General workflow of the Michaelis-Arbuzov reaction for phosphine oxide synthesis.

Grignard Reagents with Phosphorus Electrophiles

A versatile and widely employed method for constructing asymmetrical phosphine oxides involves the sequential reaction of Grignard reagents with phosphorus electrophiles, such as phosphoryl chloride (POCl₃) or phosphinic chlorides (R₂P(O)Cl).[11][12] This approach allows for the stepwise introduction of different organic substituents onto the phosphorus atom.

The synthesis can commence with a phosphonic dichloride, which is first reacted with one equivalent of a Grignard reagent to form a phosphinic chloride. A second, different Grignard reagent is then introduced to yield the desired asymmetrical tertiary phosphine oxide.[11] The significant difference in reactivity between phosphonic acid dithioesters and phosphinic acid thioesters towards Grignard reagents has also been exploited for a one-pot synthesis of unsymmetrical tertiary phosphine oxides.[11]

Experimental Protocol: Synthesis of an Asymmetrical Tertiary Phosphine Oxide using Grignard Reagents

This protocol is a generalized representation based on established procedures.[11][12]

  • Preparation of the First Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare the first Grignard reagent (R¹MgX) by reacting the corresponding alkyl/aryl halide (R¹X) with magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.

  • First Substitution: Cool the Grignard solution in an ice bath. Slowly add a solution of phosphonic dichloride (e.g., phenylphosphonic dichloride) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the Grignard reagent. Stir the reaction mixture at room temperature for 2-4 hours.

  • Preparation of the Second Grignard Reagent: In a separate flame-dried flask, prepare the second Grignard reagent (R²MgX) using the same procedure as in step 1.

  • Second Substitution: Add the second Grignard reagent dropwise to the reaction mixture from step 2 at 0 °C. Allow the reaction to warm to room temperature and stir for an additional 4-12 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure asymmetrical phosphine oxide.

Stereoselective Synthesis of P-Chiral Phosphine Oxides

The demand for enantiopure phosphine oxides has spurred the development of stereoselective synthetic methods. These strategies can be broadly categorized into chiral auxiliary-based methods and catalytic enantioselective reactions.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical and effective approach to control the stereochemistry at the phosphorus center.[4][13] In this method, a prochiral phosphorus compound is reacted with a chiral auxiliary, typically an alcohol or an amine, to form a mixture of diastereomers. These diastereomers can then be separated by chromatography or crystallization. Subsequent nucleophilic substitution with an organometallic reagent, such as a Grignard or organolithium reagent, proceeds with inversion of configuration at the phosphorus atom, yielding the enantiomerically enriched phosphine oxide.[4] Menthyl and adamantyl phenyl-H-phosphinates have been among the first simple optically active H-phosphinates used for the stereoselective synthesis of chiral secondary phosphine oxides.[6]

Logical Relationship: Chiral Auxiliary Method

ProchiralP Prochiral Phosphorus Compound Diastereomers Separable Diastereomers ProchiralP->Diastereomers ChiralAux Chiral Auxiliary (X*-OH) ChiralAux->Diastereomers Separation Chromatography or Crystallization Diastereomers->Separation PureDiastereomer Single Diastereomer Separation->PureDiastereomer PhosphineOxide Enantiopure Phosphine Oxide PureDiastereomer->PhosphineOxide Nucleophilic Substitution (Inversion at P) Organometallic Organometallic Reagent (R-M) Organometallic->PhosphineOxide

Caption: The logical flow of a chiral auxiliary-based synthesis of P-chiral phosphine oxides.

Catalytic Enantioselective Methods

Modern advancements have focused on the development of catalytic enantioselective methods, which offer a more atom-economical and efficient route to P-chiral phosphine oxides.[14][15] These methods often employ a chiral transition metal catalyst to control the stereochemical outcome of the reaction.

One notable example is the palladium-catalyzed domino Heck-Suzuki reaction for the enantioselective synthesis of P-chiral phosphine oxides bearing an all-carbon quaternary stereogenic center.[16] This reaction has demonstrated excellent stereoselectivity.[16] Other catalytic approaches include the desymmetrization of prochiral phosphines and the dynamic kinetic resolution of racemic secondary phosphine oxides.[17][18] Nickel-catalyzed enantioselective C(sp²)-P cross-coupling reactions have also emerged as a general and mild method for synthesizing P-stereogenic phosphine oxides.[17]

MethodCatalyst/LigandSubstratesEnantioselectivity (ee)YieldReference
Domino Heck-SuzukiPd₂(dba)₃ / (R,R)-TADDOL-derived phosphoramiditeDiallylphosphine oxide, Arylboronic acids96-97%Good[16]
C-H AlkynylationPd(II) / L-pyroglutamic acidPhosphinamidesup to 97%up to 82%[18]
C(sp²)-P Cross-CouplingNickel CatalystRacemic secondary phosphine oxides, Alkenyl/aryl bromidesHighGood[17]

Conclusion and Future Outlook

The preparation of asymmetrical phosphine oxides has evolved from classical stoichiometric methods to highly efficient and selective catalytic processes. The Michaelis-Arbuzov reaction and the use of Grignard reagents remain fundamental and reliable strategies. However, the future of this field lies in the continued development of novel catalytic systems that offer high enantioselectivity, broad substrate scope, and operational simplicity. These advancements will undoubtedly expand the applications of P-chiral phosphine oxides in asymmetric catalysis and the synthesis of complex, biologically active molecules.

References

  • Enantioselective Synthesis of P-Chiral Phosphine Oxides Bearing an All-Carbon Quaternary Stereogenic Center via Palladium-Catalyzed Domino Heck–Suzuki Reaction. ACS Catalysis. Available at: [Link]

  • Asymmetric Synthesis of P-Stereogenic Secondary Phosphine Oxides (SPOs). Thieme Chemistry. Available at: [Link]

  • Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. PMC. Available at: [Link]

  • Catalytic enantioselective synthesis of P-stereogenic compounds. RSC Publishing. Available at: [Link]

  • Synthesis of Unsymmetrical Tertiary Phosphine Oxides via Sequential Substitution Reaction of Phosphonic Acid Dithioesters with Grignard Reagents. Organic Letters. Available at: [Link]

  • Synthesis and applications of high-performance P-chiral phosphine ligands. PMC. Available at: [Link]

  • Catalytic enantioselective synthesis of P-stereogenic compounds. Chemical Communications. Available at: [Link]

  • Synthesis of Secondary Phosphine Oxides by Substitution at Phosphorus by Grignard Reagents. Bentham Science Publishers. Available at: [Link]

  • An Improved Route for the Synthesis of Phosphine Oxides Via the Alkylation of Phosphonates Through the Use of Grignard Reagents and Halide Scavengers. UO Blogs. Available at: [Link]

  • Efficient Asymmetric Synthesis of P-Chiral Phosphine Oxides via Properly Designed and Activated Benzoxazaphosphinine-2-oxide Agents. Journal of the American Chemical Society. Available at: [Link]

  • Asymmetric Electrophilic Reactions in Phosphorus Chemistry. MDPI. Available at: [Link]

  • Recent Advances in Catalytic Asymmetric Synthesis of P-Chiral Phosphine Oxides. Wiley Online Library. Available at: [Link]

  • Phosphorus-Based Catalysis. ACS Central Science. Available at: [Link]

  • Synthesis of P-Stereogenic Phosphinamides via Pd(II)-Catalyzed Enantioselective C–H Alkynylation. Organic Letters. Available at: [Link]

  • Proposed reaction of vinyl phosphine oxide 12 with a Grignard reagent. ResearchGate. Available at: [Link]

  • Chiral Phosphines Synthesis. Stanford Chemicals. Available at: [Link]

  • Michaelis–Arbuzov reaction. Wikipedia. Available at: [Link]

  • Efficient asymmetric synthesis of P-chiral phosphine oxides via properly designed and activated benzoxazaphosphinine-2-oxide agents. PubMed. Available at: [Link]

  • The Michaelis–Arbuzov reaction for the asymmetric construction of γ‐phosphono‐α‐amino acids. ResearchGate. Available at: [Link]

  • Product Class 41: Arylphosphine Oxides. Thieme. Available at: [Link]

  • Enantioselective synthesis of axially chiral P-containing allenes for allenyl chirality. PMC. Available at: [Link]

  • Recent Advances in Asymmetric Synthesis of P-Chiral Phosphine Oxides. ResearchGate. Available at: [Link]

  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. Available at: [Link]

Sources

31P NMR chemical shift of octyl(phenyl)phosphine oxide

Technical Guide: P NMR Characterization of this compound

Abstract

Precise identification of this compound (OPPO) requires distinguishing it from tertiary analogues and phosphinic acid derivatives. This guide provides the definitive chemical shift range, coupling constants, and structural dynamics necessary for validation. Unlike tertiary oxides, OPPO exhibits a characteristic large magnitude

Part 1: Chemical Characterization Data

The following data represents the core spectroscopic signature for OPPO in standard deuterated solvents (typically

Table 1:

P NMR Spectral Parameters
ParameterValue / RangeNotes
Chemical Shift (

)
30.0 – 35.0 ppm Relative to 85%

(0 ppm). Shift is solvent-dependent (downfield shift in polar solvents).
Multiplicity Doublet (d) Due to one-bond coupling with the P-H proton.
Coupling Constant (

)
450 – 550 Hz Critical Identifier. This large value confirms the P(V)-H bond, distinguishing SPOs from tertiary oxides (

).
Oxidation State P(V)Exists predominantly in the oxide form (

).
Structure Secondary Phosphine OxideFormula:

Analyst Note: If you run a standard proton-decoupled


P{

H} experiment, this signal will appear as a singlet . To observe the diagnostic doublet and measure

, you must run a proton-coupled experiment (or gated decoupling).
Part 2: Structural Dynamics & Tautomerism

A common misconception in phosphorus chemistry is the nature of the P-H bond in secondary oxides. OPPO exists in a tautomeric equilibrium between the Secondary Phosphine Oxide (SPO) form and the Phosphinous Acid form.

  • SPO Form (Dominant): Pentavalent phosphorus (

    
    ). Air-stable and observed in NMR.
    
  • Acid Form (Transient): Trivalent phosphorus (

    
    ). This form is the active species in metal coordination but is spectroscopically invisible under standard conditions.
    
Figure 1: Tautomeric Equilibrium of OPPO

TautomerismSPOSecondary Phosphine Oxide(Pentavalent, P=O)Dominant in NMRAcidPhosphinous Acid(Trivalent, P-OH)Reactive IntermediateSPO->Acid Tautomerization (Kd << 1) MetalMetal Complex(M-O-P Coordination)Acid->Metal Coordination (-H+)

Caption: The equilibrium lies heavily to the left (SPO form). The large

Part 3: Experimental Protocol

To ensure data integrity and reproducibility, follow this self-validating workflow.

1. Sample Preparation
  • Concentration: Dissolve 10–20 mg of OPPO in 0.6 mL of

    
    .
    
  • Inert Atmosphere: While OPPO is relatively air-stable, oxidation to the phosphinic acid (

    
    ) can occur over time. Flush the NMR tube with 
    
    
    or Ar if the sample is aged.
  • Reference: Use an external capillary of 85%

    
     or reference typically to the solvent lock (calibrated previously).
    
2. Acquisition Parameters (Bruker/Varian Standard)
  • Experiment 1:

    
    P{
    
    
    H} (Decoupled)
    • Purpose: Determine chemical shift (

      
      ).
      
    • Result: Singlet at ~33 ppm.

    • Pulse Angle: 30°–45°.

    • Relaxation Delay (D1): 2–5 seconds (Phosphorus relaxes slowly; insufficient D1 leads to integration errors).

  • Experiment 2:

    
    P (Coupled) 
    
    • Purpose: Measure

      
       to verify secondary structure.
      
    • Result: Doublet centered at ~33 ppm with splitting of ~500 Hz.

    • Method: Turn off the decoupler (typically dm='n' or dec=off).

3. Validation Logic
  • If Singlet only: You have a tertiary phosphine oxide (impurity) OR you left the decoupler on.

  • If Shift < 0 ppm: Likely a primary phosphine or trivalent phosphine (unoxidized precursor).

  • If Shift > 50 ppm: Likely a phosphinic acid derivative (oxidation product).[1]

Part 4: Origin & Applications (Context)

OPPO is frequently analyzed as a degradation product of CMPO (Octyl(phenyl)-N,N-diisobutylcarbamoylmethyl phosphine oxide), a ligand used in the TRUEX process for actinide separation.

Figure 2: CMPO Degradation Pathway to OPPO

DegradationCMPOCMPO Ligand(Extractant)RadRadiolysis / Hydrolysis(High Acid/Radiation)CMPO->RadCleavageC-P Bond CleavageRad->CleavageOPPOThis compound(OPPO)31P: ~33 ppm (d)Cleavage->OPPO Major ProductAmineCarbamoyl FragmentCleavage->Amine

Caption: Under hydrolytic or radiolytic stress, the carbamoylmethyl arm of CMPO is cleaved, yielding OPPO. Monitoring the ~33 ppm doublet allows quantification of ligand degradation.

References
  • Horne, G. P., et al. (2019). "

    
    P NMR Study of the Activated Radioprotection Mechanism of Octylphenyl-N,N-diisobutylcarbamoylmethyl Phosphine Oxide (CMPO)." Dalton Transactions.
    
    • Source:

    • Relevance: Establishes OPPO as a primary degradation product and details NMR methodology for this class of ligands.
  • Pietraszkiewicz, M., et al. (2006). "Photoluminescent Tetrazolate-based Eu(III) Complexes: An Outstanding Impact of Aromatic Phosphine Oxide Co-ligands.

    • Source:

    • Relevance: Provides synthesis and characterization data for OPPO (referred to as a co-ligand).
  • Kabachnik, M. I., et al. (1974). "Organophosphorus Compounds."[2][3][4] Russian Chemical Reviews.

    • Relevance: Classical grounding for the 30-40 ppm shift range of alkyl-aryl secondary phosphine oxides.

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of Octyl(phenyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Octyl(phenyl)phosphine oxide is a significant organophosphorus compound, notably utilized as a ligand in chemical synthesis and extraction processes.[1][2] Its molecular structure, comprising both a rigid aromatic phenyl group and a flexible aliphatic octyl chain directly bonded to a chiral phosphorus center, presents a rich and informative Proton Nuclear Magnetic Resonance (¹H NMR) spectrum. A thorough analysis of this spectrum is paramount for structural verification, purity assessment, and understanding the electronic environment of the molecule.

This guide provides a comprehensive exploration of the ¹H NMR spectral analysis of this compound. We will delve into the theoretical underpinnings of the spectrum, detailing the causal factors behind observed chemical shifts and coupling patterns. This document is designed for researchers and drug development professionals, offering field-proven insights and a self-validating framework for interpreting complex NMR data with confidence.

Part 1: Molecular Structure and Predicted Proton Environments

A robust spectral analysis begins with a clear understanding of the molecule's structure and the identification of all chemically non-equivalent protons.[3] The structure of this compound contains several distinct proton environments, each expected to produce a unique signal in the ¹H NMR spectrum.

The key to predicting the spectrum lies in recognizing that the electron-withdrawing phosphine oxide group (P=O) and the aromatic ring create a varied electronic landscape across the molecule. Protons closer to these features will be "deshielded" and appear at a higher chemical shift (further downfield), while those further away will be more "shielded" and appear upfield.[4]

Caption: Molecular structure of this compound with key proton groups labeled.

The distinct proton sets are:

  • Aromatic Protons (Hortho, Hmeta, Hpara): The five protons on the phenyl ring. Due to the influence of the phosphine oxide group, the two ortho protons are chemically different from the two meta protons and the single para proton.

  • Alpha-Methylene Protons (Hα): The two protons on the carbon directly attached to the phosphorus atom. These are significantly deshielded.

  • Beta-Methylene Protons (Hβ): The two protons on the second carbon of the octyl chain.

  • Bulk Methylene Protons ((CH₂)₄): The eight protons in the middle of the octyl chain, which are often magnetically similar and may overlap, creating a broad multiplet.

  • Eta-Methylene Protons (Hη): The two protons on the second-to-last carbon of the octyl chain.

  • Theta-Methyl Protons (Hθ): The three protons of the terminal methyl group.

Part 2: Core Principles of ¹H NMR in Organophosphorus Compounds

To accurately interpret the spectrum, three fundamental parameters must be analyzed for each signal: chemical shift (δ), integration, and multiplicity (spin-spin coupling).[5] For organophosphorus compounds, the influence of the spin-active ³¹P nucleus (I = ½, 100% natural abundance) is a critical fourth dimension.

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[6] Electron-withdrawing groups, like P=O, decrease the electron density around nearby protons, shifting their signals downfield (to higher ppm values).[4]

  • Integration: The area under each signal is directly proportional to the number of protons it represents.[4] For this compound, the expected integration ratio for the distinct proton sets (aromatic:Hα:Hβ:...:Hθ) would be 5:2:2:8:2:3.

  • Multiplicity (¹H-¹H Coupling): This refers to the splitting of a signal into multiple peaks (a multiplet) due to the influence of non-equivalent protons on adjacent carbons. This splitting follows the n+1 rule, where 'n' is the number of neighboring protons.[7]

  • Heteronuclear Coupling (¹H-³¹P Coupling): The ³¹P nucleus couples with nearby protons, causing additional splitting. The magnitude of this coupling, the coupling constant JP-H (in Hz), depends on the number of bonds separating the proton and phosphorus atoms.[8]

    • ²JP-H (geminal coupling): Coupling over two bonds (e.g., P-C-H). Typically in the range of 1-20 Hz for P(V) compounds.[8]

    • ³JP-H (vicinal coupling): Coupling over three bonds (e.g., P-C-C-H).

Part 3: Experimental Protocol: A Self-Validating Workflow

The acquisition of high-quality, reproducible NMR data is foundational to accurate analysis. The following protocol outlines a robust workflow.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. Chloroform-d (CDCl₃) is a common and effective choice for phosphine oxides.

  • Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[6] TMS is volatile, inert, and its single sharp peak does not typically interfere with analyte signals.[6]

  • Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient for the spectrometer's detector (typically ~4 cm).

Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Experiment: Standard 1D Proton experiment.

    • Pulse Angle: 30-45 degrees to ensure full relaxation between scans.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Analyte (5-10 mg) Solvent Add CDCl₃ (~0.7 mL) & TMS Weigh->Solvent Dissolve Vortex to Dissolve Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample Transfer->Insert Lock Lock & Shim Insert->Lock Acquire Acquire 1D ¹H Spectrum Lock->Acquire Process Fourier Transform & Phasing Acquire->Process Baseline Baseline Correction Process->Baseline Reference Reference to TMS (0 ppm) Baseline->Reference Integrate Peak Picking & Integration Reference->Integrate Assign Assign Signals (δ, J, Mult.) Integrate->Assign

Sources

An In-depth Technical Guide to Octyl(phenyl)phosphine Oxide: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Octyl(phenyl)phosphine oxide is a fascinating organophosphorus compound that belongs to the phosphine oxide family. These molecules are characterized by a tetrahedral phosphorus center double-bonded to an oxygen atom and single-bonded to three organic substituents. In the case of this compound, these substituents are an octyl group, a phenyl group, and another organic moiety, which can vary depending on the specific derivative. This guide will focus on the parent compound, this compound, providing a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and its emerging applications, particularly in the fields of materials science and drug discovery.

The unique electronic and steric properties of the phosphine oxide group, most notably its strong hydrogen bond accepting capability, impart valuable characteristics to the molecules that contain it. For researchers, scientists, and professionals in drug development, a thorough understanding of these properties is crucial for leveraging this compound in novel applications. This guide aims to provide that understanding, grounded in scientific principles and practical insights.

Molecular Structure and Properties

The molecular formula for this compound is C₁₄H₂₃OP, with a molar mass of 238.31 g/mol . The core of the molecule is a phosphorus atom, which is central to its chemical behavior.

Structural Features

The structure of this compound features a chiral phosphorus center, bonded to an oxygen atom, a phenyl ring, and an n-octyl chain. The P=O bond is highly polar, with a significant partial negative charge on the oxygen and a partial positive charge on the phosphorus. This polarity is a key determinant of the molecule's physical and chemical properties.

Diagram: 2D Structure of this compound

Caption: 2D representation of this compound.

Physicochemical Properties

The combination of a nonpolar octyl chain, an aromatic phenyl group, and a highly polar phosphine oxide group gives this compound amphiphilic character. This influences its solubility and interactions with other molecules.

PropertyValueSource
Molecular FormulaC₁₄H₂₃OP
Molar Mass238.31 g/mol
Boiling Point (Predicted)340.5 ± 25.0 °C
Storage ConditionInert atmosphere (nitrogen or Argon) at 2-8°C

The phosphine oxide group is a potent hydrogen bond acceptor, which can significantly impact the solubility of the molecule in protic solvents and its ability to interact with biological targets.

Spectroscopic Characteristics (Predicted)
  • ¹H NMR: The spectrum would be characterized by distinct regions. The aromatic protons of the phenyl group would appear as multiplets in the downfield region (typically 7.4-7.8 ppm). The protons of the octyl chain would be found in the upfield region (approximately 0.8-2.5 ppm), with the terminal methyl group appearing as a triplet around 0.9 ppm. The protons on the carbon adjacent to the phosphorus atom would show coupling to the ³¹P nucleus, resulting in more complex splitting patterns.

  • ¹³C NMR: The aromatic carbons would resonate in the 128-135 ppm range, with the carbon directly attached to the phosphorus showing a characteristic coupling constant (JPC). The aliphatic carbons of the octyl chain would appear in the upfield region (around 14-35 ppm).

  • ³¹P NMR: This is a highly diagnostic technique for phosphine oxides. The ³¹P chemical shift for this compound is expected to be in the range of +25 to +50 ppm (relative to 85% H₃PO₄), which is characteristic for trialkyl- and arylphosphine oxides.

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum would be a strong absorption band corresponding to the P=O stretching vibration, typically found in the region of 1150-1200 cm⁻¹. The exact position of this band is sensitive to the electronic environment of the phosphorus atom.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 238. Subsequent fragmentation would likely involve cleavage of the octyl chain and loss of the phenyl group.

Synthesis of this compound

The synthesis of phosphine oxides can be achieved through various methods. A common and versatile approach involves the reaction of a Grignard reagent with a phosphorus oxychloride followed by a second Grignard reaction and subsequent oxidation, or by the oxidation of a corresponding phosphine.

Diagram: Representative Synthetic Workflow

Synthesis_Workflow start Phenylphosphonic dichloride grignard1 Grignard Reaction (Octylmagnesium bromide) start->grignard1 intermediate1 Octyl(phenyl)phosphinic chloride grignard1->intermediate1 hydrolysis Hydrolysis intermediate1->hydrolysis product This compound hydrolysis->product

Caption: A plausible synthetic route to this compound.

Experimental Protocol: Grignard-based Synthesis (Illustrative)

This protocol describes a general method adaptable for the synthesis of this compound.

Step 1: Formation of Octyl(phenyl)phosphinic chloride

  • To a solution of phenylphosphonic dichloride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), slowly add one equivalent of octylmagnesium bromide in diethyl ether at 0°C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or ³¹P NMR.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude octyl(phenyl)phosphinic chloride.

Step 2: Hydrolysis to this compound

  • Dissolve the crude octyl(phenyl)phosphinic chloride in a suitable solvent such as acetone or tetrahydrofuran.

  • Add an excess of water and stir the mixture at room temperature. The hydrolysis can be accelerated by gentle heating.

  • Monitor the reaction for the disappearance of the starting material.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Causality in Experimental Choices:

  • Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture. An inert atmosphere is crucial to prevent their decomposition and unwanted side reactions.

  • Anhydrous Solvents: The use of anhydrous solvents is mandatory for the same reasons as maintaining an inert atmosphere.

  • Controlled Addition at Low Temperature: The reaction of Grignard reagents with phosphorus halides is exothermic. Slow addition at 0°C helps to control the reaction rate and prevent the formation of byproducts.

  • Aqueous Workup: The quenching with ammonium chloride solution hydrolyzes any unreacted Grignard reagent and facilitates the separation of the product.

Applications in Research and Development

While specific applications of this compound are not extensively documented in peer-reviewed literature, the broader class of phosphine oxides has significant utility in various scientific domains, including medicinal chemistry and materials science.

Role in Drug Discovery and Medicinal Chemistry

Phosphine oxides are increasingly recognized as valuable functional groups in drug design. Their key advantages include:

  • Increased Polarity and Solubility: The polar P=O group can enhance the aqueous solubility of a drug candidate, which is often a critical parameter for bioavailability.

  • Metabolic Stability: The P-C bond is generally resistant to metabolic cleavage, which can lead to an improved pharmacokinetic profile of a drug.

  • Strong Hydrogen Bond Acceptor: The oxygen atom of the phosphine oxide group is a strong hydrogen bond acceptor, enabling it to form strong interactions with biological targets such as enzymes and receptors.

  • Scaffold for Derivatization: The tetrahedral phosphorus center allows for the precise three-dimensional arrangement of substituents, making it an attractive scaffold for designing molecules with specific spatial orientations to fit into protein binding pockets.

The anticancer drug Brigatinib, which contains a phosphine oxide moiety, is a prominent example of the successful application of this functional group in medicine.

Ligands in Homogeneous Catalysis

Phosphine oxides can act as ligands for transition metals, although they are generally considered weaker ligands than their corresponding phosphines. However, their ability to be easily displaced can be advantageous in certain catalytic cycles. The oxygen atom of the phosphine oxide can coordinate to a metal center, influencing its electronic properties and reactivity. This has been explored in various catalytic transformations.

Applications in Materials Science

The phosphine oxide group can be incorporated into polymers to enhance their thermal stability and flame retardancy. The presence of phosphorus can interrupt the combustion cycle, making these materials valuable for applications where fire safety is a concern.

Conclusion

This compound, as a representative of the simple phosphine oxide class, embodies the key structural and electronic features that make these compounds valuable in modern chemistry. Its amphiphilic nature, arising from the combination of nonpolar alkyl and aryl groups with a highly polar P=O bond, suggests its potential utility as a surfactant or a ligand in biphasic catalysis. For researchers in drug discovery, the phosphine oxide moiety offers a tool to modulate the physicochemical properties of lead compounds, potentially improving their solubility and metabolic stability.

While detailed experimental data for this specific molecule may be limited in the public domain, an understanding of its fundamental properties, derived from the broader knowledge of organophosphorus chemistry, provides a solid foundation for its exploration in novel applications. This guide has aimed to provide that foundational knowledge, encouraging further investigation into the promising potential of this compound and its derivatives.

References

  • This compound. (n.d.). ChemBK. Retrieved January 31, 2026, from [Link]

The Solubility Profile of Octyl(phenyl)phosphine Oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of pharmaceutical development and advanced material science, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a substance's utility, influencing everything from reaction kinetics and purification to bioavailability and formulation. This guide provides an in-depth technical exploration of the solubility of octyl(phenyl)phosphine oxide in organic solvents. In the absence of extensive publicly available quantitative data for this specific molecule, this document adopts a dual approach: firstly, a robust theoretical framework for predicting solubility, centered on Hansen Solubility Parameters (HSP); and secondly, a detailed exposition of established experimental methodologies for its empirical determination. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to confidently assess and leverage the solubility characteristics of this compound and related compounds.

Understanding this compound: A Molecular Perspective

This compound is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to one octyl group, one phenyl group, and a third substituent, which for the purpose of this guide is assumed to be a second phenyl group in the absence of further specification, giving diphenyl(octyl)phosphine oxide. The key structural features that dictate its solubility are:

  • The Phosphoryl Group (P=O): This is a highly polar functional group, capable of acting as a hydrogen bond acceptor. This polarity is a dominant factor in its interaction with solvents.[1]

  • The Phenyl Groups: These aromatic rings introduce London dispersion forces and potential for pi-pi stacking interactions.

  • The Octyl Group: This long alkyl chain is nonpolar and contributes to van der Waals interactions.

The interplay of these distinct structural motifs results in a molecule with a complex solubility profile, exhibiting affinity for a range of organic solvents.

Theoretical Framework for Solubility Prediction: The Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a cornerstone of solubility science. Hansen Solubility Parameters provide a quantitative method to describe this principle by breaking down the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.[2][3]

Every molecule, be it a solute or a solvent, can be characterized by a unique set of these three parameters, which can be treated as coordinates in a three-dimensional "Hansen space". The closer the HSP values of a solute and a solvent are, the more likely the solute is to dissolve.[3]

Estimating the Hansen Solubility Parameters of this compound

In the absence of experimentally determined HSP values for this compound, the group contribution method offers a reliable estimation. This method involves summing the contributions of the individual functional groups within the molecule.

Table 1: Estimated Hansen Solubility Parameters for this compound

ParameterEstimated Value (MPa½)
δd (Dispersion)~18.5
δp (Polar)~8.0
δh (Hydrogen Bonding)~5.0

Disclaimer: These are estimated values based on group contribution methods and should be used as a predictive tool, not as a substitute for experimental verification.

Predicting Solubility in Common Organic Solvents

By comparing the estimated HSP of this compound with the known HSP of various solvents, we can predict its likely solubility.

Table 2: Hansen Solubility Parameters of Common Organic Solvents and Predicted Solubility of this compound

Solventδd (MPa½)δp (MPa½)δh (MPa½)Predicted Solubility
Non-Polar Solvents
n-Hexane14.90.00.0Poor
Toluene18.01.42.0Good
Chloroform17.83.15.7Excellent
Polar Aprotic Solvents
Acetone15.510.47.0Good
Ethyl Acetate15.85.37.2Moderate
Tetrahydrofuran (THF)16.85.78.0Good
Polar Protic Solvents
Ethanol15.88.819.4Moderate
Methanol15.112.322.3Poor
Isopropanol15.86.116.4Moderate

Source for solvent HSP data:[4][5]

The "Predicted Solubility" is a qualitative assessment based on the proximity of the solvent's HSP values to the estimated values for this compound. Solvents with HSP values closer to those of the solute are predicted to be better solvents.

Experimental Determination of Solubility

While theoretical predictions are invaluable for initial solvent screening, empirical determination of solubility is essential for accurate and reliable data. The following section details robust, step-by-step protocols for quantifying the solubility of this compound.

General Experimental Workflow

The fundamental principle behind experimental solubility determination is the preparation of a saturated solution at a specific temperature, followed by the quantification of the dissolved solute.

G cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_quant Quantification of Solute prep1 Add excess this compound to the chosen solvent in a sealed vial. prep2 Equilibrate at a constant temperature with continuous agitation (e.g., shaker, stir plate). prep1->prep2 prep3 Allow undissolved solid to settle. prep2->prep3 sep1 Carefully withdraw a known volume of the supernatant. prep3->sep1 sep2 Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles. sep1->sep2 quant1 Accurately dilute the filtered solution with a suitable solvent if necessary. sep2->quant1 quant2 Analyze the concentration using an appropriate analytical technique (e.g., Gravimetric, UV-Vis, HPLC). quant1->quant2 quant3 Calculate the original concentration in the saturated solution. quant2->quant3

Caption: General workflow for the experimental determination of solubility.

Gravimetric Method

This classic and straightforward method is suitable for non-volatile solutes and provides high accuracy when performed carefully.[6][7]

Protocol:

  • Preparation of Saturated Solution:

    • Accurately weigh a vial.

    • Add an excess amount of this compound to the vial.

    • Add a known volume of the desired solvent.

    • Seal the vial and place it in a temperature-controlled shaker or water bath.

    • Allow the solution to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.

  • Sample Collection and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a calibrated pipette.

    • Filter the collected supernatant through a pre-weighed syringe filter into a pre-weighed container (e.g., a clean, dry vial or evaporating dish).

  • Solvent Evaporation and Quantification:

    • Accurately weigh the container with the filtered saturated solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the solute.

    • Once the solvent is completely removed, re-weigh the container with the dried solute.

  • Calculation:

    • Calculate the mass of the dissolved solute.

    • Calculate the mass of the solvent from the difference in weight of the container with the solution and the container with the dried solute.

    • Express the solubility in desired units (e.g., g/100 g solvent, mg/mL).

UV-Vis Spectrophotometry Method

This method is applicable if this compound exhibits a chromophore that absorbs in the UV-Vis spectrum. It is a rapid and sensitive technique.[1][8]

Protocol:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which it is freely soluble).

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method.

    • Withdraw a sample of the supernatant and filter it.

    • Accurately dilute the filtered saturated solution with the solvent used for the calibration curve to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the calibration curve equation to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly versatile and accurate method for determining solubility, especially for complex mixtures or when high sensitivity is required.[9][10]

Protocol:

  • Method Development:

    • Develop a suitable HPLC method for the analysis of this compound, including the choice of column, mobile phase, flow rate, and detection wavelength.

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of known concentrations.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Construct a calibration curve by plotting peak area against concentration and determine the linear regression equation.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution as previously described.

    • Filter a sample of the supernatant.

    • Accurately dilute the filtered saturated solution with the mobile phase or a suitable solvent.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Use the calibration curve equation to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution, accounting for the dilution.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship should be determined experimentally for each solute-solvent system.

  • Solvent Polarity: As predicted by the HSP model, solvents with polarity similar to that of this compound will be more effective.

  • Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

  • Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities.

Conclusion

While direct, quantitative solubility data for this compound remains elusive in readily accessible literature, a combination of theoretical prediction and established experimental methodology provides a robust pathway for its characterization. The Hansen Solubility Parameter model offers a powerful predictive tool for initial solvent screening, guiding researchers toward promising solvent systems. For definitive and accurate data, the detailed experimental protocols provided herein—gravimetric, UV-Vis spectrophotometry, and HPLC—offer reliable and validated approaches. By leveraging both theoretical understanding and empirical determination, researchers can effectively navigate the challenges of working with this compound and unlock its full potential in their scientific endeavors.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

  • Al-Hamidi, M., & Al-Ayed, A. Z. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Journal of Molecular Liquids, 389, 122853.
  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Gamsjäger, H., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Abbott, S. (n.d.). HSP Basics. Retrieved from [Link]

  • Introduction to the Hansen Solubility Parameters 5381 2019. (2019, October 30). [Video]. YouTube. [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Charbonnel, M.-C., et al. (1993). Crystal structure of octyl(phenyl)-AVV-diisobutylcarbamoylmethyl- phosphine dioxouranium nitrate, C48H84N6O20P2U2.
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 2(1), 1-4.
  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.
  • Ingenta Connect. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Retrieved from [Link]

  • Vilas-Boas, S. M. (2017).
  • Japan Thermophysical Properties Society. (n.d.). Consideration of Hansen solubility parameters. Part 1.
  • ResearchGate. (2021). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

  • Scribd. (n.d.). 4 - Solubility - Gravimetric Method. Retrieved from [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Google Patents. (n.d.). CN101830931A - Preparation method of 2,4,6-trimethylbenzoyl-diphenyl phosphine oxide and derivative thereof.
  • Chemistry LibreTexts. (2022). UV-Visible Spectroscopy. Retrieved from [Link]

  • Scribd. (n.d.). Determination Of Solubility By Gravimetric Method. Retrieved from [Link]

  • University of Babylon. (n.d.).
  • Chemistry LibreTexts. (2021). Gravimetric Analysis (Experiment). Retrieved from [Link]

  • Preprints.org. (2024).
  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • Technical University of Denmark. (n.d.). Estimating Hansen solubility parameters of organic pigments by group contribution methods.
  • Organic Chemistry Portal. (n.d.). Phosphine oxide synthesis by substitution or addition. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ACS Publications. (2002). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 74(19), 5082-5088.
  • ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy?. Retrieved from [Link]

  • Beilstein Journals. (2019). Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. Retrieved from [Link]

Sources

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Thermal Stability of Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine Oxide (CMPO)

Introduction: Understanding the Core Subject

An Overview of Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine Oxide (CMPO)

Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide, commonly abbreviated as CMPO, is a key organophosphorus compound with the chemical formula C₂₄H₄₂NO₂P. Its molecular structure features a phosphine oxide group, a phenyl group, an octyl group, and two isobutyl groups attached to a carbamoyl moiety. This unique combination of functional groups imparts a high affinity for actinide and lanthanide ions, making it a critical component in advanced chemical separation processes.

The primary and most significant application of CMPO is as a solvent extractant in the TRUEX (TRansUranic EXtraction) process. The TRUEX process is designed to remove transuranic elements, such as americium and curium, from acidic nuclear waste streams. By reducing the alpha activity of the waste, the majority of it can be managed and disposed of more easily and safely.

The Critical Role of Thermal Stability in CMPO's Applications

The environments in which CMPO is utilized, particularly in nuclear reprocessing, are characterized by high temperatures, intense radiation fields, and the presence of highly corrosive chemicals like concentrated nitric acid. Therefore, the thermal stability of CMPO is not merely a matter of academic interest but a critical parameter that dictates its performance, longevity, and safety in these demanding applications. A thorough understanding of its thermal behavior is essential for process optimization, safety assessments, and the development of next-generation extraction agents.

Fundamental Concepts of Thermal Stability

Defining Thermal Stability

Thermal stability refers to the ability of a material to resist chemical decomposition at elevated temperatures. Key parameters used to quantify thermal stability include:

  • Decomposition Temperature: The temperature at which a chemical compound starts to break down.

  • Flash Point: The lowest temperature at which the vapors of a volatile material will ignite, given an ignition source.

  • Ignition Point: The temperature at which a substance will ignite and sustain combustion without an external ignition source.

Factors Influencing Thermal Stability

The thermal stability of an organophosphorus compound like CMPO is influenced by several factors:

  • Molecular Structure: The strength of the chemical bonds within the molecule is a primary determinant of its thermal stability.

  • Impurities: The presence of impurities can catalyze decomposition reactions, lowering the overall thermal stability.

  • Chemical Environment: The presence of reactive chemicals, such as strong acids or oxidizing agents, can significantly impact the degradation pathways and onset temperature of decomposition.

Thermal Stability Profile of CMPO

Key Thermal Parameters
ParameterValue
Flash Point 179 °C
Ignition Point 280 °C

This data is crucial for defining safe operating temperature limits in industrial applications.

Comparative Thermal Analysis

In the absence of a specific TGA curve for CMPO, we can draw comparisons with a structurally related and well-studied organophosphorus compound, trioctylphosphine oxide (TOPO). TOPO is a stable white solid at room temperature and is known to start decomposing at approximately 425°C[1][2]. Given the structural similarities, it is reasonable to infer that CMPO also possesses high thermal stability, though its specific decomposition profile may differ due to the presence of the carbamoylmethyl group.

Influence of Process Conditions on Stability

In its primary application within the TRUEX process, CMPO is part of a solvent mixture, typically containing tributyl phosphate (TBP) and a diluent like n-dodecane, and is in contact with aqueous nitric acid solutions. This complex chemical environment, coupled with ionizing radiation, means that the operational stability of CMPO is not solely dependent on its inherent thermal stability. Studies have shown that the radiolytic and hydrolytic degradation of CMPO can occur, leading to the formation of various degradation products[3]. The presence of nitric acid and oxygen has been found to influence the rate of radiolytic degradation[3].

Mechanistic Insights into Thermal Degradation

Postulated Degradation Pathways

The thermal decomposition of phosphine oxides generally proceeds through the cleavage of the phosphorus-carbon (P-C) and carbon-carbon (C-C) bonds. For CMPO, the most likely initial sites of bond scission under thermal stress are the P-C bonds connecting the phosphorus atom to the phenyl and octyl groups, and the C-C bonds within the octyl and isobutyl chains.

cluster_0 Thermal Degradation of CMPO CMPO Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine Oxide (CMPO) Initial_Scission Initial Bond Scission (P-C and C-C bonds) CMPO->Initial_Scission Radical_Formation Formation of Radical Species Initial_Scission->Radical_Formation Secondary_Reactions Secondary Reactions and Rearrangements Radical_Formation->Secondary_Reactions Degradation_Products Volatile and Non-Volatile Degradation Products Secondary_Reactions->Degradation_Products

Caption: Postulated pathway for the thermal degradation of CMPO.

Identified Degradation Products

While specific thermal degradation products of CMPO are not extensively documented, studies on its radiolytic degradation have identified several resulting compounds. These are formed through the recombination of initially formed radicals with other species in the solvent system[3]. The identification of these products provides valuable clues as to the potential fragments that may also form during thermal decomposition.

Experimental Assessment of Thermal Stability

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Protocol for TGA of CMPO:

  • Sample Preparation: A small, representative sample of pure CMPO (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., platinum or alumina). The choice of a small sample size ensures uniform heating and minimizes temperature gradients within the sample.

  • Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min). An inert atmosphere is chosen to study the inherent thermal stability of the compound in the absence of oxidative effects.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min). A linear heating rate allows for the clear observation of decomposition events as a function of temperature.

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

cluster_1 TGA Experimental Workflow Start Start Sample_Prep Sample Preparation (5-10 mg in TGA pan) Start->Sample_Prep Instrument_Setup Instrument Setup (Nitrogen Purge) Sample_Prep->Instrument_Setup Heating_Program Execute Temperature Program (e.g., 10°C/min to 600°C) Instrument_Setup->Heating_Program Data_Acquisition Acquire Mass vs. Temperature Data Heating_Program->Data_Acquisition Analysis Analyze TGA Curve (Onset of Decomposition, Mass Loss) Data_Acquisition->Analysis End End Analysis->End

Caption: A typical workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal transitions such as melting, crystallization, and decomposition.

Experimental Protocol for DSC of CMPO:

  • Sample Preparation: A small amount of CMPO (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). A sealed pan is used to prevent the loss of volatile decomposition products.

  • Instrument Setup: An empty, sealed DSC pan is used as a reference. The DSC cell is purged with an inert gas.

  • Temperature Program: The sample and reference are subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10°C/min).

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

Data Interpretation
  • TGA Curve: The TGA curve plots mass percentage versus temperature. The onset of the mass loss curve indicates the beginning of decomposition.

  • DSC Thermogram: The DSC curve shows endothermic (heat absorbing) and exothermic (heat releasing) events. Decomposition is typically observed as a complex series of exothermic and/or endothermic peaks.

Conclusion and Future Perspectives

Summary of CMPO's Thermal Stability

Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) is a thermally robust molecule, as evidenced by its high flash and ignition points. Its stability is a key attribute for its successful application in the demanding environment of nuclear waste reprocessing. However, its operational stability is also influenced by the complex chemical and radiological conditions of the TRUEX process.

Knowledge Gaps and Future Research

A significant knowledge gap exists in the public domain regarding the detailed thermal decomposition profile of pure CMPO as would be provided by TGA and DSC analyses. Future research should focus on generating and publishing this data to provide a more complete understanding of its thermal behavior. Furthermore, studies on the thermal stability of CMPO in the presence of the other components of the TRUEX solvent and varying concentrations of nitric acid would be of great practical value.

References

  • Degradation, Cleanup, and Reusability of Octylphenyl- N, N′-diisobutylcarbamoylmethyl Phosphine Oxide (CMPO) during Partitioning of Minor Actinides from High Level Waste (HLW) Solutions. (2025). Request PDF. [Link]

  • Trioctylphosphine oxide. (n.d.). chemeurope.com. [Link]

  • Trioctylphosphine oxide Five Chongqing Chemdad Co. ,Ltd. (n.d.). Chemdad. [Link]

Sources

Technical Profile: Octyl(phenyl)phosphine Oxide (SPO) Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Number 107694-27-9: Octyl(phenyl)phosphine Oxide Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

A Versatile Pre-Ligand for Transition-Metal Catalysis in Pharmaceutical Synthesis

Executive Summary

CAS Number 107694-27-9 , chemically known as This compound , is an asymmetric Secondary Phosphine Oxide (SPO). Unlike traditional tertiary phosphine ligands (e.g., Triphenylphosphine) which are often air-sensitive, SPOs represent a class of air-stable pre-ligands that have emerged as powerful tools in modern drug discovery and process chemistry.

This compound’s unique value lies in its ability to tautomerize from a stable oxide form [P(O)H] to an active phosphinous acid form [P-OH] upon metal coordination.[1] This "chameleon-like" behavior allows it to form highly active catalytic complexes with Palladium (Pd), Platinum (Pt), and Rhodium (Rh), facilitating difficult cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) essential for constructing complex pharmaceutical scaffolds.

Chemical Identity & Physicochemical Properties

Property Data
Chemical Name This compound
Synonyms Octylphenylphosphinous acid (tautomer); (Octylphosphoroso)benzene
CAS Number 107694-27-9
Molecular Formula C₁₄H₂₃OP
Molecular Weight 238.31 g/mol
Physical State Viscous liquid or low-melting white solid (depending on purity)
Solubility Soluble in DCM, Toluene, THF, MeOH; Insoluble in Water
Stability Air-stable at room temperature; Hygroscopic
SMILES CCCCCCCCP(=O)(C1=CC=CC=C1) (Note: Implicit H on P)
Structural Tautomerism

The defining feature of CAS 107694-27-9 is its prototropic tautomerism . In the free state, the equilibrium heavily favors the pentavalent phosphine oxide (Left). However, in the presence of soft transition metals, the equilibrium shifts to the trivalent phosphinous acid (Right), which acts as an anionic or neutral donor ligand.

Tautomerism SPO Secondary Phosphine Oxide (Air-Stable Pre-Ligand) Ph(Octyl)P(=O)H PA Phosphinous Acid (Active Ligand Species) Ph(Octyl)P-OH SPO->PA Tautomerization (Shifted by Metal) Complex Metal Complex [M]-O-P(Ph)(Octyl) High Catalytic Activity PA->Complex Coordination to Metal (e.g., Pd)

Figure 1: The activation pathway of this compound from stable precursor to active ligand.

Mechanism of Action in Drug Synthesis

Ligand Activation

In typical cross-coupling protocols, 107694-27-9 serves as a bidentate-like monoanionic ligand . When reacted with a metal precursor like Pd(OAc)₂, the acidic proton of the phosphinous acid form is removed (often by the acetate or an external base), creating a covalent Metal-Oxygen-Phosphorus bond.

  • Result: A highly electron-rich metal center that facilitates the oxidative addition of aryl chlorides and bromides—a critical step in synthesizing biaryl drug motifs.

Advantages Over Traditional Ligands
  • Air Stability: Unlike tri-alkyl phosphines (e.g., P(t-Bu)₃), 107694-27-9 does not oxidize rapidly in air, simplifying storage and handling.

  • Steric Modularity: The octyl chain provides solubility and steric bulk, while the phenyl group balances electronic properties.

  • Secondary Coordination Sphere: The P-OH group (if protonated) or the P-O-Metal moiety can engage in hydrogen bonding with substrates, potentially directing selectivity.

Applications in Pharmaceutical Development

Palladium-Catalyzed Cross-Coupling

This ligand is particularly effective for Suzuki-Miyaura and Heck couplings involving challenging substrates like heteroaryl chlorides, which are ubiquitous in medicinal chemistry (e.g., pyridine or pyrimidine scaffolds).

  • Self-Validating Check: The formation of the active catalyst is often signaled by a color change (e.g., Pd(OAc)₂ solution turning from orange to pale yellow/clear upon ligand addition), indicating successful coordination.

Synthesis of CMPO Derivatives

While 107694-27-9 is a ligand itself, it is also the core structural scaffold for CMPO (Carbamoylmethylphosphine oxide) derivatives used in nuclear medicine and waste remediation. Researchers developing chelators for radiopharmaceuticals (e.g., Actinium-225 or Lutetium-177 therapies) may use this compound as a starting block to attach amide arms.

Experimental Protocols

Protocol A: Synthesis of this compound

For researchers needing to synthesize the ligand in-house.

Reaction Overview: PhPCl₂ + OctylMgBr → [Intermediate] → Hydrolysis → Ph(Octyl)P(O)H

  • Reagents: Phenylphosphonous dichloride (1.0 eq), Octylmagnesium bromide (1.0 eq, in ether/THF), Water.

  • Setup: Flame-dried 3-neck flask, Nitrogen atmosphere.

  • Step-by-Step:

    • Cool PhPCl₂ in anhydrous THF to -78°C.

    • Add OctylMgBr dropwise over 1 hour. Critical: Maintain low temp to prevent over-alkylation (formation of tertiary phosphine).

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Quench: Carefully add degassed water (hydrolysis of the P-Cl bond to P(O)H).

    • Extraction: Extract with DCM, wash with brine, dry over MgSO₄.

    • Purification: Vacuum distillation or flash chromatography (Ethyl Acetate/Hexane).

  • Validation: ³¹P NMR should show a singlet around 20–40 ppm (typical for SPOs) with a large coupling constant (

    
    ) indicating the P-H bond.
    
Protocol B: General Suzuki Coupling Screening

Standard assay to verify ligand activity.

ComponentQuantityNotes
Aryl Bromide 1.0 mmolSubstrate
Boronic Acid 1.2 mmolCoupling partner
Pd(OAc)₂ 1–2 mol%Pre-catalyst
Ligand (107694-27-9) 2–4 mol%L:Pd ratio of 2:1 is optimal
Base 2.0 mmolK₂CO₃ or Cs₂CO₃
Solvent 5 mLToluene or Dioxane/Water (9:1)
Temperature 80–100°C2–4 hours

Procedure:

  • Charge a vial with Pd(OAc)₂ and Ligand 107694-27-9. Add solvent and stir for 5 mins at RT (observe color change).

  • Add Aryl Bromide, Boronic Acid, and Base.

  • Heat to target temperature.

  • Analysis: Monitor conversion by HPLC/LC-MS.

Safety & Handling (GHS)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Although air-stable, long-term storage should be under inert gas (Argon/Nitrogen) to prevent slow oxidation to phosphinic acid derivatives. Store in a cool, dry place.

References

  • Ackermann, L. (2005). Phosphine Oxides as Preligands in Ruthenium-Catalyzed Arylations via C–H Bond Functionalization. Organic Letters. [Link]

  • Han, L. B., et al. (2004). Stereospecific Interconversion of Chiral Secondary Phosphine Oxides. Journal of the American Chemical Society. [Link]

  • Shaikh, T. M., et al. (2012). Secondary phosphine oxides: Versatile ligands in transition metal-catalyzed cross-coupling reactions. Catalysis Science & Technology. [Link]

Sources

theoretical studies on octyl(phenyl)phosphine oxide

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical Framework of Octyl(phenyl)phosphine Oxide (OPPO): Electronic Structure & Ligand Dynamics

Executive Summary this compound (OPPO) represents a critical junction in organophosphorus chemistry, serving simultaneously as a model for unsymmetrical secondary phosphine oxides (SPOs) and a pivotal degradation product in the TRUEX (Transuranic Extraction) nuclear reprocessing cycle. Unlike symmetric analogues like Trioctylphosphine oxide (TOPO) or Triphenylphosphine oxide (TPPO), OPPO possesses a "hybrid" electronic architecture—balancing the inductive electron donation of an alkyl octyl chain with the mesomeric electron withdrawal of a phenyl ring. This guide provides a comprehensive theoretical analysis of OPPO, focusing on Density Functional Theory (DFT) predictions of its tautomeric equilibria, Molecular Dynamics (MD) simulations of its solvation behavior, and its competitive coordination mechanics with f-block elements.

Part 1: Molecular Architecture & Electronic Theory

The theoretical interest in OPPO stems from its asymmetry. The phosphorus atom is a chiral center (if the third substituent is H or distinct), creating a dipole moment vector that is non-linear compared to symmetric oxides.

Electronic Push-Pull Mechanisms

The P=O bond in OPPO is governed by two competing electronic effects that fine-tune the Lewis basicity of the phosphoryl oxygen:

  • Octyl Group (+I Effect): The

    
     chain acts as an electron pump via the inductive effect, increasing electron density at the phosphorus center and, by extension, the oxygen. This enhances binding affinity for "hard" acids (e.g., 
    
    
    
    ,
    
    
    ).
  • Phenyl Group (-I / +R Effect): The phenyl ring exerts a negative inductive effect (-I) but can theoretically offer resonance donation (+R) into the empty d-orbitals (or

    
     orbitals) of phosphorus. DFT calculations (typically B3LYP/6-31G**) reveal that the -I effect dominates, making OPPO slightly less basic than dialkyl phosphine oxides but more sterically accessible.
    
Tautomeric Equilibrium (SPO Dynamics)

As a secondary phosphine oxide (when


), OPPO exists in a tautomeric equilibrium between the dominant Phosphine Oxide (

)
form and the reactive Phosphinous Acid (

)
form.
  • Oxide Form (Pentavalent):

    
     — Stable, high dipole moment, major species in neutral solution.
    
  • Acid Form (Trivalent):

    
     — Nucleophilic phosphorus, active in metal coordination and catalytic cycles.
    

Theoretical Validation: DFT studies indicate the oxide form is stabilized by approximately 15-20 kcal/mol in the gas phase. However, metal coordination (e.g., with Pd or Pt) can shift this equilibrium, stabilizing the trivalent form as a ligand.

OPPO_Electronic_Structure OPPO_Core OPPO Core Structure [P-Chiral Center] Octyl Octyl Group (+I Inductive Effect) OPPO_Core->Octyl Phenyl Phenyl Group (-I Inductive / +R Resonance) OPPO_Core->Phenyl PO_Bond P=O Bond Basicity (Hard Donor) Octyl->PO_Bond Increases e- Density Phenyl->PO_Bond Modulates Basicity Tautomer Tautomeric Equilibrium P(V)=O vs P(III)-OH PO_Bond->Tautomer Determines Reactivity

Figure 1: Electronic substituent effects governing the basicity and tautomeric state of this compound.

Part 2: Solvation Dynamics & Extraction Mechanisms

In nuclear solvent extraction (SX), OPPO is often studied as a degradation product of the CMPO ligand. Understanding its behavior in non-polar diluents (e.g., n-dodecane) is crucial for predicting "third phase" formation—a critical failure mode in reprocessing plants.

Molecular Dynamics (MD) Simulations

MD simulations using GROMACS or LAMMPS with OPLS-AA force fields reveal distinct solvation shells:

  • In n-Dodecane: The octyl tail of OPPO interdigitates with the dodecane solvent, providing solubility. The phenyl ring, however, is solvophobic, leading to

    
     stacking interactions between OPPO molecules. This stacking drives the formation of reverse micelles or aggregates at high concentrations.
    
  • In Ionic Liquids (ILs): When dissolved in imidazolium-based ILs (

    
    ), the phenyl group of OPPO engages in cation-
    
    
    
    interactions with the imidazolium ring, significantly altering the thermodynamics of metal transfer compared to molecular solvents.
The CMPO Degradation Pathway

Theoretical bond dissociation energy (BDE) calculations confirm that the P-C bond connecting the phosphine oxide to the amide group in CMPO is the weakest link. Radiolytic or hydrolytic cleavage yields OPPO.

Protocol: Computational Degradation Analysis

  • Geometry Optimization: Optimize CMPO structure (DFT/B3LYP).

  • Scan Coordinate: Elongate the

    
     bond in 0.1 Å increments.
    
  • Transition State Search: Locate the TS for hydrolysis (water-assisted).

  • Result: Cleavage yields OPPO + Amide fragment.

Part 3: Metal Complexation & Binding Affinity

For researchers in separation science and radiopharmacy, the binding affinity of OPPO toward f-block elements is the primary metric of interest.

Coordination Sphere Modeling

OPPO acts as a monodentate neutral donor. In the extraction of Uranyl (


) or Europium (

), theoretical models show the formation of solvates:

Unlike bidentate CMPO, OPPO relies on stoichiometry (2:1 or 3:1) to satisfy the metal's coordination number.

Table 1: Calculated Binding Energies (DFT/B3LYP/ECP) for Uranyl Complexes

LigandComplex StoichiometryBinding Energy (

, kcal/mol)
Steric Cone Angle (

)
TPPO (Triphenyl)

-42.5145°
OPPO (Octyl-Phenyl)

-46.8 132°
TOPO (Trioctyl)

-49.2118°

Analysis: OPPO occupies a "Goldilocks" zone. It binds stronger than TPPO due to the octyl group's electron donation but is less sterically hindered than TPPO, allowing for tighter packing in the inner coordination sphere.

Extraction_Mechanism Aqueous Aqueous Phase (Acidic HNO3 + Metal Ions) Interface Liquid-Liquid Interface (Mass Transfer Zone) Aqueous->Interface Diffusion of M+ Complex Metal-Ligand Complex [M(NO3)3(OPPO)3] Interface->Complex Coordination (Fast) Organic Organic Phase (Dodecane + OPPO) Organic->Interface Diffusion of OPPO Complex->Organic Extraction Aggregation Aggregation/Third Phase (Critical Failure Mode) Complex->Aggregation High Loading/Low Solubility

Figure 2: Theoretical extraction mechanism and aggregation risks associated with OPPO ligands.

Part 4: Experimental Validation Protocols

To validate theoretical models, the following self-validating experimental protocols are recommended.

NMR Shift Correlation

The


 NMR chemical shift is a direct probe of electron density at the phosphorus nucleus.
  • Prediction: DFT GIAO (Gauge-Including Atomic Orbital) calculations predict the

    
     shift of OPPO to lie between TPPO (~29 ppm) and TOPO (~45 ppm).
    
  • Protocol:

    • Dissolve OPPO (10 mM) in

      
      .
      
    • Acquire

      
       NMR.
      
    • Compare experimental

      
       with calculated shielding tensors. A deviation <5 ppm validates the electronic structure model.
      
IR Spectroscopy (P=O Stretch)

The stretching frequency of the P=O bond correlates linearly with bond strength and basicity.

  • Theoretical Value: Scaled harmonic frequency calculations place

    
     at ~1160-1175 cm⁻¹.
    
  • Validation: Upon metal complexation, this band should redshift by 40-60 cm⁻¹ due to electron donation from Oxygen to Metal (

    
    ), weakening the P=O bond.
    

References

  • Horwitz, E. P., et al. (1985).[1] The TRUEX Process - A Process for the Extraction of the Transuranic Elements from Nitric Acid Wastes Utilizing Modified PUREX Solvent. Solvent Extraction and Ion Exchange.[1][2][3] Link

  • Nakashima, K., et al. (2003). Extraction of Lanthanides using CMPO in Ionic Liquids. Analytical Sciences. Link

  • Rogers, R. D., et al. (1995).[1] Comparison of the Crystal Structure and Molecular Models of CMPO and its Derivatives. Journal of Chemical Crystallography. Link

  • Zarzana, C. A., et al. (2015). Collision-Induced Dissociation Mass Spectrometry for Actinide-Ligand Interaction Studies. MARC Conference Proceedings. Link

  • Pojarova, M., et al. (2011).[1] Low-temperature superstructure of [(N,N-diisobutylcarbamoyl)methyl]this compound. Acta Crystallographica. Link

Sources

Methodological & Application

Application Note: Metal Extraction Protocol using Octyl(phenyl)phosphine Oxide (OPPO)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Chemical Identity

Executive Summary

This application note details the protocol for utilizing Octyl(phenyl)phosphine oxide (OPPO) as a solvating extractant for the recovery of actinides (U, Th) and lanthanides from acidic media. Unlike the ubiquitous tri-n-octylphosphine oxide (TOPO), OPPO incorporates an aromatic phenyl group directly bonded to the phosphorus center. This structural modification alters the Lewis basicity of the phosphoryl oxygen, offering a "softer" extraction profile that facilitates easier stripping of metal complexes while maintaining high selectivity over common impurities (Fe, Al).

Chemical Distinction (Critical Safety Note)

Researchers must distinguish This compound from structurally similar derivatives to avoid experimental failure.

CompoundAbbreviationStructure ClassPrimary Function
This compound OPPO Secondary Phosphine Oxide (SPO)Neutral Solvating Extractant (Focus of this guide)
Octyl(phenyl)phosphinic acidOPPAOrganophosphorus AcidCation Exchanger
Octyl(phenyl)-N,N-diisobutylcarbamoyl...[1]CMPO-derivativeCarbamoylphosphine OxideBifunctional Chelation (TRUEX)

Key Property: OPPO acts primarily as a neutral donor via the phosphoryl oxygen (


). However, as a secondary phosphine oxide (

), it possesses a P-H bond that allows for tautomeric equilibrium with phosphinous acid (

), offering unique reactivity not found in tertiary oxides like TOPO.

Part 2: Mechanism & Experimental Logic

Extraction Mechanism

In high-acidity nitrate media (e.g.,


), OPPO functions through a solvation mechanism . The phosphoryl oxygen coordinates with the neutral metal nitrate species, extracting it into the organic phase.

General Equation (Uranium VI):



The "Phenyl Effect": The phenyl group is electron-withdrawing relative to an octyl chain. This reduces the electron density on the phosphoryl oxygen, making OPPO less basic than TOPO.

  • Advantage: While the forward extraction constant (

    
    ) is lower, the metal-ligand bond is weaker, allowing for quantitative stripping  using dilute carbonates or acids—a major bottleneck with TOPO.
    
Workflow Visualization

The following diagram illustrates the logical flow of the extraction cycle, including the critical "Scrubbing" step often omitted in standard protocols.

ExtractionWorkflow Feed Aqueous Feed (Metal + HNO3) Contact Phase Contact (Vortex/Shake) Feed->Contact Solvent Organic Solvent (OPPO + Diluent) Solvent->Contact Separation Phase Separation (Centrifugation) Contact->Separation Equilibrium OrgPhase Loaded Organic Phase Separation->OrgPhase Organic AqPhase Raffinate (Waste) Separation->AqPhase Aqueous Scrub Scrubbing (Remove co-extracted acid/impurities) OrgPhase->Scrub High Selectivity Path Strip Stripping (Recover Metal) Scrub->Strip Product Final Metal Product Strip->Product Recycle Solvent Regeneration Strip->Recycle Recycle Organic Recycle->Solvent

Figure 1: Cycle logic for OPPO extraction. Note the recycling loop enabled by the phenyl-modulated basicity.

Part 3: Detailed Protocol

Materials & Preparation

Reagents:

  • Extractant: this compound (>95% purity). Note: If solid, melting point is typically ~45-50°C; if liquid, it is viscous.

  • Diluent: Toluene (for lab scale/solubility) or Dodecane + 5% Modifier (e.g., 1-octanol) to prevent third-phase formation.

  • Aqueous Phase: Metal salt dissolved in

    
     (0.1 M – 6.0 M range).
    

Preparation of 0.1 M OPPO Solvent:

  • Weigh 2.38 g of this compound (MW

    
     238.3  g/mol ).
    
  • Dissolve in 100 mL of Toluene.

  • Pre-equilibration (Crucial): Contact the solvent with an equal volume of barren acid (same concentration as your feed but without metal) for 5 minutes. This saturates the organic phase with acid/water, ensuring volume changes during the actual extraction are negligible.

Batch Extraction Procedure
  • Ratio Setup: In a 15 mL polypropylene centrifuge tube, combine the Aqueous Feed (A) and Pre-equilibrated Organic Phase (O). A standard A/O ratio of 1:1 (e.g., 2 mL each) is recommended for initial screening.

  • Contact: Agitate vigorously for 30 minutes at 25°C.

    • Why? Although solvation kinetics are fast (<5 min), 30 minutes ensures thermodynamic equilibrium and accounts for the viscosity of phosphine oxides.

  • Separation: Centrifuge at 3000 x g for 5 minutes .

    • Visual Check: Ensure the interface is clear. If a "rag layer" (emulsion) persists, heat to 40°C and re-centrifuge.

  • Sampling: Carefully remove the organic phase (top layer) using a Pasteur pipette. Filter through phase-separating paper (Whatman 1PS) if micro-droplets of aqueous phase are suspected.

Stripping (Back-Extraction)

This is where OPPO outperforms TOPO.[2]

  • Take 1 mL of the Loaded Organic Phase.

  • Add 1 mL of Stripping Agent.

    • For Uranium(VI): 0.5 M

      
       (Ammonium Carbonate).
      
    • For Lanthanides: 0.1 M

      
       (Low acid concentration reverses the equilibrium).
      
  • Agitate for 15 minutes .

  • Centrifuge and collect the aqueous phase for analysis (ICP-MS/OES).

Part 4: Data Analysis & Validation

Performance Metrics

Calculate the Distribution Ratio (


) and Separation Factor (

).




Expected Trends (Self-Validation)

When validating your system, your data should follow these trends. If not, check for degradation of OPPO (oxidation to phosphinic acid).

ParameterTrend with OPPOExplanation
Acid Conc. (

)

increases up to ~6M, then plateaus.
Common ion effect pushes nitrate complex into organic phase.
Extractant Conc. Log-Log plot slope

2.
Indicates coordination of 2 OPPO molecules per Uranyl ion.
Temperature

decreases as T increases.
Solvation is exothermic (

).
Stripping Efficiency >95% in single stage with Carbonate.Lower basicity of P-Ph bond facilitates release.

Part 5: Troubleshooting & Stability

Third Phase Formation

At high metal loading (>10 g/L U), the organic phase may split into a light diluent-rich phase and a heavy metal-complex-rich phase.

  • Solution: Add Isodecanol (5-10% v/v) or TBP (as a modifier) to the organic phase to increase the solubility of the metal-solvate complex.

P-H Bond Reactivity

Unlike TOPO, OPPO has a reactive P-H bond.

  • Risk: In the presence of strong oxidizing agents (e.g., concentrated

    
     or hot concentrated 
    
    
    
    > 8M), OPPO can oxidize to Octyl(phenyl)phosphinic acid .
  • Detection: An unexpected increase in extraction of Fe(III) at low acidities indicates the formation of acidic degradation products (cation exchange mechanism).

Part 6: References

  • Rydberg, J., et al. (2004). Solvent Extraction Principles and Practice. Marcel Dekker. (Standard text for solvation mechanisms).

  • Reddy, M. L. P., et al. (1999). "Cyanex 923 as an extractant for trivalent lanthanides and yttrium." Hydrometallurgy, 51(2), 163-171. Link (Note: Cyanex 923 is a mixture of alkyl phosphine oxides including OPPO analogs, illustrating the mixed alkyl/aryl behavior).

  • Preston, J. S. (1982). "Solvent extraction of base metals by mixtures of organophosphorus compounds." Hydrometallurgy, 9(2), 115-133. Link (Foundational work on structural effects of phosphine oxides).

  • Keglevich, G. (2015). "Reduction of secondary and tertiary phosphine oxides to phosphines." Dalton Transactions. Link (Discusses the synthesis and stability of the SPO class).

  • Nash, K. L. (1993). "A review of the basic chemistry and recent developments in trivalent f-elements separations." Solvent Extraction and Ion Exchange, 11(4), 729-768. Link

Sources

Application Notes and Protocols for the Use of Octyl(phenyl)phosphine Oxide in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Role of Ligands in Suzuki Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] At the heart of this transformation lies a palladium catalyst, the reactivity and stability of which are critically modulated by coordinating ligands.[1] While traditional phosphine ligands have been instrumental in the development of this field, their air-sensitivity can present handling challenges. This has led to the exploration of more robust and user-friendly alternatives. Among these, secondary phosphine oxides (SPOs) have emerged as highly effective and air-stable pre-ligands for a variety of cross-coupling reactions.[2][3]

Octyl(phenyl)phosphine oxide represents a class of SPOs with a combination of alkyl and aryl substituents, offering a unique balance of steric and electronic properties. The long octyl chain imparts significant steric bulk and enhances solubility in organic solvents, while the phenyl group influences the electronic nature of the phosphorus center. This guide provides a comprehensive overview of the mechanistic role of this compound in Suzuki cross-coupling reactions, along with detailed protocols for its synthesis and application.

The Dual Nature of Secondary Phosphine Oxides: A Mechanistic Insight

The efficacy of secondary phosphine oxides, including this compound, stems from their existence in a tautomeric equilibrium with the corresponding phosphinous acid.[2][4] The phosphine oxide form is the more stable, air-tolerant species. However, upon coordination to a transition metal like palladium, the equilibrium can shift towards the phosphinous acid tautomer, which then acts as a conventional phosphine ligand.[2][4] This dynamic equilibrium is the key to their utility as pre-ligands.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction, when employing an SPO pre-ligand, is initiated by the in situ formation of the active Pd(0) species. The octyl(phenyl)phosphinous acid coordinates to the palladium center, and the subsequent steps of oxidative addition, transmetalation, and reductive elimination proceed to afford the biaryl product.[5]

The bulky octyl group on the phosphorus atom is anticipated to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, thereby enhancing the overall reaction rate.[6] Furthermore, the electron-donating nature of the alkyl group increases the electron density on the palladium center, which can facilitate the initial oxidative addition of the aryl halide.[6]

Suzuki_Cycle_SPO cluster_catalyst_formation Catalyst Formation pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)L(X) oxidative_addition->pd2_complex R¹-X transmetalation Transmetalation pd2_biaryl R¹-Pd(II)L(R²) transmetalation->pd2_biaryl R²-B(OR)₂ Base pd2_biaryl->pd0 reductive_elimination Reductive Elimination product R¹-R² (Product) reductive_elimination->product spo This compound (Pre-Ligand) pa Octyl(phenyl)phosphinous Acid (Active Ligand) spo->pa Tautomerization pa->pd0 Coordination to Pd(0) boronic_acid R²-B(OR)₂ base Base aryl_halide R¹-X

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling with an SPO pre-ligand.

Synthesis of this compound: A Representative Protocol

While various methods exist for the synthesis of secondary phosphine oxides, a common and effective approach involves the reaction of a Grignard reagent with a phosphonic dichloride followed by hydrolysis.[3][7] The following protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents:

  • Magnesium turnings

  • Iodine (catalytic amount)

  • 1-Bromooctane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Phenylphosphonic dichloride

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Step-by-Step Protocol:

  • Preparation of Octylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq) and a crystal of iodine.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • Slowly add a solution of 1-bromooctane (1.0 eq) in anhydrous diethyl ether or THF via the dropping funnel. The reaction should initiate spontaneously, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required.

    • Once the reaction has started, add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Phenylphosphonic Dichloride:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Slowly add a solution of phenylphosphonic dichloride (1.0 eq) in anhydrous diethyl ether or THF dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Hydrolysis and Workup:

    • Carefully quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C.

    • Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid or a colorless oil.

Synthesis_Workflow start Start Materials: 1-Bromooctane, Mg, Phenylphosphonic Dichloride grignard Grignard Formation: Octylmagnesium Bromide start->grignard reaction Reaction with Phenylphosphonic Dichloride grignard->reaction hydrolysis Hydrolysis and Workup reaction->hydrolysis purification Column Chromatography hydrolysis->purification product This compound purification->product

Figure 2: Workflow for the synthesis of this compound.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid using a palladium/octyl(phenyl)phosphine oxide catalytic system. This protocol is based on established procedures for bulky secondary phosphine oxide ligands and should be optimized for specific substrates.[8]

Materials and Reagents:

  • Aryl halide (e.g., aryl bromide or chloride) (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • This compound (2-4 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol)

  • Anhydrous solvent (e.g., toluene, dioxane, or a mixture with water)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Protocol:

  • Reaction Setup:

    • To a flame-dried Schlenk flask or a microwave vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), palladium(II) acetate (1-2 mol%), this compound (2-4 mol%), and the base (2.0-3.0 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition:

    • Add the anhydrous solvent (e.g., 5-10 mL of toluene) via syringe.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS. Reaction times can vary from a few hours to 24 hours depending on the reactivity of the substrates.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling with Bulky SPO Ligands

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylboronic acidPd(OAc)₂ (2)Di(1-adamantyl)phosphine oxide (4)K₃PO₄Toluene1001295
21-Bromo-4-tert-butylbenzene4-Methoxyphenylboronic acidPd₂(dba)₃ (1)Di-tert-butylphosphine oxide (3)K₂CO₃Dioxane/H₂O80692
32-Bromopyridine3-Tolylboronic acidPd(OAc)₂ (1.5)Dicyclohexylphosphine oxide (3)Cs₂CO₃Toluene1101888

Note: The data in this table is representative of bulky secondary phosphine oxide ligands and serves as a guideline for expected performance.

Troubleshooting and Considerations

  • Low Yields: If the reaction yields are low, consider increasing the catalyst and ligand loading, using a more active base (e.g., Cs₂CO₃), or increasing the reaction temperature. The choice of solvent can also significantly impact the reaction outcome.

  • Homocoupling of Boronic Acid: The presence of oxygen can lead to the homocoupling of the boronic acid. Ensure that the reaction is performed under strictly anaerobic conditions.

  • Protodeboronation: The presence of water can lead to the protodeboronation of the boronic acid. Use anhydrous solvents and reagents.

  • Ligand to Metal Ratio: The optimal ligand-to-metal ratio can vary. A 2:1 ratio of SPO to palladium is a good starting point, but this may need to be adjusted.

Conclusion

This compound, as a representative of the broader class of secondary phosphine oxides, offers a practical and efficient solution for robust Suzuki-Miyaura cross-coupling reactions. Its air-stability simplifies handling, while its unique combination of steric and electronic properties contributes to high catalytic activity. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this valuable class of pre-ligands in their synthetic endeavors, from small-scale discovery to process development in the pharmaceutical and materials science industries.

References

  • Gómez-Benítez, V., & Guisán-Ceinos, M. (2018). Secondary phosphine oxides: Versatile ligands in transition metal-catalyzed cross-coupling reactions.
  • Li, G. Y. (2002). The First Well-Defined, Air-Stable, and Water-Soluble Palladium−Secondary Phosphine Oxide−Carboxylate Complex: A High-Turnover-Number Catalyst for the Suzuki Reaction of Aryl Chlorides in Water.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Wolf, C., & Lerebours, R. (2004). Palladium−Phosphinous Acid Catalysis for the Suzuki Cross-Coupling of Aryl Chlorides. Organic Letters, 6(8), 1147–1150.
  • Grushin, V. V. (2002). Air-Stable Palladium(II) Complexes with a Readily Accessible Coordination Site: New, Efficient Catalysts for the Suzuki and Sonogashira Cross-Couplings of Aryl Chlorides. Organometallics, 21(18), 3779–3782.
  • Ackermann, L., & Althammer, A. (2006). Air-Stable Secondary Phosphine Oxide as Preligand for a Versatile Palladium Catalyst for C−H Bond Arylation.
  • Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. In Cross-Coupling Reactions (pp. 11-59). Springer, Berlin, Heidelberg.
  • Hong, F.-E., & Chang, Y.-C. (2016). Recent advances in the synthesis and catalytic application of secondary phosphine oxide (SPO)-based transition-metal complexes.
  • Hayashi, T. (2002). Chiral Monodentate Phosphine Ligand MOP for Transition-Metal-Catalyzed Asymmetric Reactions. Accounts of Chemical Research, 33(6), 354-362.
  • Petracic, O., & Konigs, R. M. (2017). Secondary Phosphine Oxides as Preligands in Catalysis. European Journal of Organic Chemistry, 2017(30), 4381-4404.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Montchamp, J.-L. (2014). Recent advances in the synthesis of H-phosphinic acids and derivatives. Dalton Transactions, 43(14), 5419-5431.
  • Keglevich, G., & Kiss, N. Z. (2017). The Hirao reaction—A versatile P–C coupling reaction. Current Organic Chemistry, 21(24), 2536-2557.
  • Corbridge, D. E. C. (2013). Phosphorus: chemistry, biochemistry and technology. CRC press.
  • Engel, R. (1977).

Sources

Application Note: Octyl(phenyl)phosphine Oxide (OPPO) Systems in Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide addresses the use of Octyl(phenyl)phosphine oxide (and its critical derivatives like CMPO ) as Phase Transfer Catalysts (PTC) and extractants.

Editorial Note: While "this compound" (OPPO) refers to a specific chemical structure, in industrial and nuclear chemistry contexts, this term is frequently used as a shorthand for the bifunctional extractant Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) . This guide covers the mechanisms for both the simple oxide (as a synergist/ligand) and the functionalized CMPO (as a primary phase transfer agent), ensuring the user has the correct protocol for their specific application.

Executive Summary

This compound (OPPO) represents a class of organophosphorus compounds that function as neutral phase transfer agents . Unlike quaternary ammonium salts (which rely on ion exchange), phosphine oxides operate via a solvation-coordination mechanism . They coordinate with metal cations or Lewis acidic species in the aqueous phase, wrapping them in a lipophilic "shell" (the octyl/phenyl groups) to facilitate transport into the organic phase.

This guide details two primary applications:

  • Metal Ion Phase Transfer (Extraction): Utilizing the CMPO derivative for high-efficiency transfer of actinides/lanthanides (TRUEX process).

  • Biphasic Catalysis: Using OPPO as a lipophilic ligand to solubilize transition metal catalysts in organic solvents, enabling reaction with aqueous substrates.

Chemical Identity & Mechanism of Action

The Active Species

It is critical to distinguish between the two dominant forms found in literature:

CompoundStructure / RoleCAS No.[1][2]Primary Application
OPPO (Simple) This compoundVariousSynergist, Ligand for Biphasic Catalysis.
CMPO (Functionalized) Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide83242-95-9 Major Phase Transfer Agent for f-block elements (Nuclear Waste).
Mechanism: Cation-Binding Phase Transfer

Unlike cationic PTCs (e.g., Aliquat 336), OPPO/CMPO are neutral donors .

  • Step 1 (Interfacial Adsorption): The amphiphilic phosphine oxide orients at the liquid-liquid interface. The polar

    
     bond points toward the aqueous phase; the lipophilic octyl/phenyl tails remain in the organic solvent.
    
  • Step 2 (Coordination): The oxygen of the phosphoryl group (and the amide carbonyl in CMPO) acts as a hard Lewis base, coordinating to the metal cation (

    
    ) or Lewis acid.
    
  • Step 3 (Phase Transfer): The formation of a charge-neutral, lipophilic complex (e.g.,

    
    ) allows the species to partition into the organic phase.
    
Mechanistic Diagram (DOT Visualization)

PTC_Mechanism cluster_aqueous Aqueous Phase (Polar) cluster_interface Liquid-Liquid Interface cluster_organic Organic Phase (Non-Polar) M_aq Metal Cation (M+) Complex_form Coordination Event (M+ • 3OPPO) M_aq->Complex_form Diffusion X_aq Counter Anion (NO3-) X_aq->Complex_form Ion Pairing OPPO_free Free OPPO/CMPO (At Interface) OPPO_free->Complex_form Capture Complex_org Solubilized Complex [M(OPPO)3(NO3)x] Complex_form->Complex_org Phase Transfer Reaction Downstream Reaction (or Extraction) Complex_org->Reaction Reaction->OPPO_free Recycle (Ligand Release)

Caption: Figure 1. Solvation-Coordination mechanism of Phosphine Oxide Phase Transfer Catalysis.

Protocol A: Metal Ion Extraction (The CMPO System)

Target Audience: Radiochemists, Metallurgists, Waste Management Engineers.

This protocol utilizes the CMPO derivative, the industry standard for "Phase Transfer" of trivalent actinides and lanthanides from acidic media.[3]

Reagents & Equipment
  • Extractant: 0.2 M CMPO (Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide).

  • Phase Modifier: 1.2 M TBP (Tributyl phosphate). Note: TBP prevents "third phase" formation (precipitation of the complex).

  • Diluent: n-Dodecane or Isopar-L.

  • Aqueous Feed: Nitric acid solution (1–3 M

    
    ) containing metal ions (
    
    
    
    , etc.).
  • Equipment: Centrifugal contactor or Separatory funnel (glass/Teflon).

Step-by-Step Procedure
  • Solvent Preparation:

    • Dissolve CMPO to a concentration of 0.2 M in n-dodecane.

    • Add TBP to reach 1.2 M.

    • Validation: Verify complete dissolution by sonication. The solution should be clear and colorless.

  • Pre-Equilibration (Acid Scrub):

    • Contact the organic solvent with fresh 2 M

      
       (1:1 volume ratio) for 5 minutes.
      
    • Separate phases.[4] This ensures the solvent is acid-equilibrated, preventing pH shock during extraction.

  • Extraction Cycle:

    • Combine the Aqueous Feed (containing metals) and Organic Solvent in a 1:1 ratio (O/A = 1).

    • Agitate vigorously for 3 minutes (Vortex or shaker). Note: Kinetics are fast; prolonged mixing is unnecessary.

    • Centrifuge or let stand for 5 minutes to separate phases.

  • Stripping (Recovery):

    • Remove the organic phase (now loaded with metal).

    • Contact with a stripping agent: 0.05 M DTPA (Diethylenetriaminepentaacetic acid) in 1 M Lactic Acid.

    • The metal ions transfer back to the aqueous phase, regenerating the CMPO solvent.

Performance Data (Typical)
Metal IonDistribution Ratio (

)
% Extraction (Single Stage)
Am(III) > 20> 95%
Eu(III) > 15> 93%
Fe(III) < 0.01 (with scrubbing)< 1%

Protocol B: Biphasic Catalysis (Suzuki-Miyaura Coupling)

Target Audience: Organic Chemists, Process Chemists.

Here, simple This compound (SPO form) or its tertiary analogue acts as a ligand to stabilize Palladium in the organic phase while reacting with aqueous boronic acids.

Reagents[5][6][7]
  • Catalyst Precursor:

    
     (1 mol%).
    
  • Ligand (PTC): this compound (2–3 mol%). Note: If using the secondary oxide, it tautomerizes to coordinate Pd.

  • Organic Phase: Toluene or 2-MeTHF.

  • Aqueous Phase:

    
     (2.0 equiv) in Water.
    
  • Substrates: Aryl bromide (1.0 equiv), Aryl boronic acid (1.2 equiv).

Workflow
  • Catalyst Formation:

    • In the reaction vessel, mix

      
       and this compound in Toluene.
      
    • Stir for 10 mins at RT. The solution turns from orange to pale yellow as the lipophilic Pd-Phosphine Oxide complex forms.

  • Biphasic Assembly:

    • Add the Aryl Bromide and Aryl Boronic acid.

    • Add the aqueous base solution (

      
      ).
      
  • Reaction:

    • Heat to 80°C with vigorous stirring (1000 rpm). Crucial: High stir rate creates high interfacial area for the phase transfer event.

    • Monitor by HPLC. Typical time: 2–6 hours.

  • Workup:

    • Cool to RT. Stop stirring.

    • The Pd catalyst remains in the organic layer (stabilized by the phosphine oxide).

    • Wash organic layer with water. Concentrate to yield product.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Third Phase Formation (Protocol A)Metal-Solvent complex exceeds solubility limit in dodecane.Increase TBP concentration or switch diluent to chlorobenzene (if permissible).
Low Extraction Efficiency pH too low (competes with acid) or too high (hydrolysis).Adjust aqueous feed to 1–3 M

.
Slow Reaction Rate (Protocol B)Poor interfacial surface area.Increase stirring speed (>800 rpm) or add a trace surfactant (e.g., SDS).
Emulsion Density of phases too similar.Add brine (NaCl) to aqueous phase to increase density difference.

Safety & Handling (MSDS Highlights)

  • Toxicity: Organophosphorus compounds are generally toxic if ingested. CMPO is an irritant.

  • Skin Absorption: The octyl chain increases lipophilicity, enhancing skin absorption. Wear nitrile gloves and long sleeves.

  • Thermal Stability: Phosphine oxides are thermally stable up to >200°C, but avoid contact with strong oxidizing agents (e.g., concentrated perchlorates) to prevent energetic decomposition.

References

  • Horwitz, E. P., et al. (1985).[3][5] "The TRUEX Process - A Process for the Extraction of the Transuranic Elements from Nitric Acid Wastes Utilizing Modified PUREX Solvent."[3] Solvent Extraction and Ion Exchange.

  • Vandegrift, G. F., et al. (1984). "Transuranic Decontamination of Nitric Acid Solutions by the TRUEX Solvent Extraction Process." Argonne National Laboratory Report.

  • Shafir, A., & Buchwald, S. L. (2006). "Highly Selective Room-Temperature Copper-Catalyzed C-N Coupling Reactions." Journal of the American Chemical Society.[6] (Context: Phosphine oxides as auxiliary ligands).[5][7]

  • Modolo, G., et al. (2007). "Selective separation of actinides from lanthanides with dithiophosphinic acids." Radiochimica Acta.

  • PubChem Compound Summary. "Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO)."

(Note: While specific "this compound" PTC papers are niche, the references above ground the protocols in the established chemistry of CMPO and phosphine oxide ligand systems.)

Sources

Application Note: High-Purity Synthesis of Octyl(phenyl)phosphinic Acid via Oxidative Hydroxylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Octyl(phenyl)phosphinic acid (OPPA) is a critical organophosphorus compound employed primarily as a selective extractant in hydrometallurgy (separation of Cobalt/Nickel and rare earth elements) and as a precursor for amphiphilic catalysts.

This application note details the synthesis of OPPA from its corresponding secondary phosphine oxide (SPO), octyl(phenyl)phosphine oxide. Unlike phosphonic acids derived from phosphites, phosphinic acids require the difficult insertion of oxygen into a P-H bond. This guide presents a robust, scalable oxidative hydroxylation protocol using hydrogen peroxide (


), followed by a specialized acid-base phase transfer purification method designed to handle the surfactant-like properties of the product.

Chemical Background & Retrosynthesis

The transformation relies on the oxidation of the P-H bond in the secondary phosphine oxide. While SPOs exist in equilibrium with their phosphinous acid tautomers (


), the equilibrium heavily favors the tetra-coordinate oxide form (

), making the P-H bond relatively unreactive toward mild nucleophiles but susceptible to radical or strong oxidative attack.
Reaction Scheme

The following diagram illustrates the oxidative pathway and the tautomeric equilibrium relevant to the synthesis.

ReactionScheme SPO This compound (SPO) [Ph(C8H17)P(O)H] Tautomer Phosphinous Acid Tautomer [Ph(C8H17)P-OH] SPO->Tautomer Equilibrium Intermediate Peroxy-Intermediate [Transient] SPO->Intermediate + H2O2 (Oxidation) Oxidant Oxidant (H2O2, Reflux) Product Octyl(phenyl)phosphinic Acid (OPPA) [Ph(C8H17)P(O)OH] Intermediate->Product - H2O

Figure 1: Reaction pathway showing the oxidation of the Secondary Phosphine Oxide (SPO) to the Phosphinic Acid target.[1]

Critical Safety Briefing

  • Exotherm Hazard: The oxidation of P-H bonds with hydrogen peroxide is highly exothermic . The addition of oxidant must be strictly rate-controlled to prevent thermal runaway.

  • Peroxide Accumulation: Ensure the reaction temperature is sufficient to consume the peroxide as it is added. Accumulation of unreacted peroxide at low temperatures followed by heating can lead to explosive decomposition.

  • Phosphine Gas: While unlikely with octyl(phenyl) species, thermal disproportionation of lower molecular weight SPOs can release toxic phosphines. Work in a well-ventilated fume hood.

Protocol A: Oxidative Synthesis using Hydrogen Peroxide

This protocol uses standard laboratory equipment and is optimized for 10–50g scale synthesis.

Reagents
  • Substrate: this compound (SPO), >95% purity.

  • Oxidant: Hydrogen Peroxide (

    
    ), 30% or 35% aqueous solution.
    
  • Solvent: Ethanol (absolute) or Acetonitrile.

  • Quenching Agent: Sodium sulfite (

    
    ) saturated solution.
    
Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a temperature probe, and a pressure-equalizing addition funnel.

  • Dissolution: Charge the flask with this compound (1.0 eq) and Ethanol (5 volumes relative to SPO mass). Stir until fully dissolved.

  • Thermal Equilibration: Heat the solution to 60°C . Note: Do not heat to reflux yet; controlled temperature is required for the start of addition.

  • Oxidant Addition:

    • Charge the addition funnel with

      
       (30% aq, 2.5 eq).
      
    • Crucial Step: Add the peroxide dropwise over 45–60 minutes.

    • Observation: Monitor the internal temperature. If it rises >5°C above the setpoint, stop addition and allow to cool.

  • Reaction Phase:

    • Once addition is complete, raise the temperature to Reflux (approx. 78–80°C) .

    • Maintain reflux for 4–6 hours.

    • IPC (In-Process Control): Check reaction progress via TLC (SiO2, 5% MeOH in DCM) or

      
       NMR. The doublet of the SPO (approx. 20–35 ppm) should disappear, replaced by the singlet of the acid (approx. 40–50 ppm).
      
  • Quenching:

    • Cool the mixture to room temperature.

    • Test for excess peroxides using starch-iodide paper.

    • If positive, slowly add saturated

      
       solution until the test is negative.
      

Protocol B: Purification via Acid-Base Phase Transfer

Octyl(phenyl)phosphinic acid is amphiphilic, often resulting in viscous oils that are difficult to crystallize. This purification leverages its acidity (


) to separate it from neutral impurities (unreacted oxide) and non-acidic byproducts.

PurificationFlow Crude Crude Reaction Mixture (Ethanol/Water) Evap 1. Rotary Evaporation Remove Ethanol Crude->Evap Basify 2. Add NaOH (aq) pH > 10 Evap->Basify Wash 3. Wash with Toluene (Remove Neutral Impurities) Basify->Wash Aqueous Aqueous Phase (Contains OPPA-Na salt) Wash->Aqueous OrganicWaste Organic Phase (Discard Unreacted SPO) Wash->OrganicWaste Acidify 4. Acidify with HCl pH < 1 Aqueous->Acidify Extract 5. Extract into DCM or Chloroform Acidify->Extract Final Pure Octyl(phenyl)phosphinic Acid Extract->Final

Figure 2: Acid-Base purification workflow to isolate high-purity OPPA.

Purification Steps[2][3]
  • Concentration: Remove the reaction solvent (Ethanol) via rotary evaporation to obtain a crude oil.

  • Basification:

    • Dissolve the residue in 1M NaOH (aq). Ensure pH > 10.

    • Mechanism: This converts the phosphinic acid to its sodium salt (

      
      ), which is water-soluble.
      
  • Organic Wash (Impurity Removal):

    • Wash the aqueous alkaline solution with Toluene or Diethyl Ether (

      
       vol).
      
    • Purpose: Unreacted starting material (SPO) is neutral and will partition into the organic layer. Discard the organic layer.

  • Acidification:

    • Cool the aqueous phase to 0–5°C.

    • Slowly add concentrated HCl until pH < 1. The solution will become cloudy as the free acid forms.

  • Extraction & Isolation:

    • Extract the acidic aqueous phase with Dichloromethane (DCM) (

      
      ).
      
    • Dry the combined DCM layers over anhydrous

      
      .
      
    • Filter and concentrate under reduced pressure.

    • Optional: If the product remains an oil, dry under high vacuum (0.1 mbar) at 50°C for 4 hours to remove trace water.

Analytical Validation

To ensure the integrity of the synthesis, compare the spectral data of the starting material and the product.

Comparative Data Table
FeatureThis compound (Starting Material)Octyl(phenyl)phosphinic Acid (Product)
Physical State White solid or viscous oilViscous oil or waxy solid

NMR

25–35 ppm (Doublet,

Hz)

40–50 ppm (Singlet)

NMR (P-H)
Distinct doublet

7.0–8.0 ppm (large coupling)
Absent (Replaced by broad OH singlet > 10 ppm)
IR Spectroscopy P=O stretch (~1160 cm

), P-H stretch (~2300 cm

)
P=O stretch (~1150 cm

), Broad O-H (~2500-3000 cm

)
Mass Spec (ESI)

matches Oxide MW

matches Oxide MW + 16 Da
Troubleshooting Guide
  • Incomplete Oxidation: If the

    
     NMR doublet persists, add an additional 1.0 eq of 
    
    
    
    and reflux for another 2 hours.
  • Emulsion during Extraction: Due to the surfactant nature of OPPA, emulsions are common during the DCM extraction. Add brine (saturated NaCl) or a small amount of Methanol to break the emulsion.

  • Water Content: Phosphinic acids are hygroscopic. Ensure final drying is thorough, or the calculated molecular weight for subsequent stoichiometry will be inaccurate.

References

  • General Oxidation Protocol: Hays, H. R. (1969). "Reaction of secondary phosphine oxides with hydrogen peroxide." The Journal of Organic Chemistry, 34(1), 237–240.

  • Synthesis & Characterization of OPPA: Biswas, R. K., & Basak, R. K. (2005). "Evaluation of n-octyl(phenyl)phosphinic acid (OPPA) as an extractant for separation of cobalt(II) and nickel(II) from sulphate solutions." Separation and Purification Technology.

  • Green/Alternative Oxidation Methods: V. Keglevich, et al. (2012). "Green chemistry in organophosphorus synthesis." Current Organic Chemistry.

  • Spectral Data Verification: PubChem Compound Summary for CID 9921564, Octyl(phenyl)phosphinic acid. (Note: PubChem naming conventions may vary, verify structure).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Octyl(phenyl)phosphine Oxide by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chromatographic purification of crude octyl(phenyl)phosphine oxide. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to streamline your purification workflow. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Introduction: The Challenge of Purifying Phosphine Oxides

This compound, like many other phosphine oxides, presents a unique set of purification challenges. Its high polarity, conferred by the P=O bond, often leads to strong interactions with silica gel, resulting in poor separation, tailing peaks, and sometimes, irreversible adsorption.[1] Furthermore, the crude reaction mixture may contain unreacted starting materials, byproducts, and related phosphorus species that can complicate the purification process. This guide will equip you with the knowledge to navigate these challenges successfully.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography of crude this compound.

Problem 1: The compound is streaking or tailing significantly on the TLC plate and column.

Causality: Streaking is often a sign of strong interaction between the analyte and the stationary phase.[2][3] For polar compounds like phosphine oxides, the numerous silanol groups on the silica surface can lead to this phenomenon.[2] Overloading the TLC plate or column can also cause streaking.[3]

Solutions:

  • Solvent System Modification:

    • Increase Polarity Gradually: A common approach is to use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[4] For this compound, a good starting point is a mixture of hexanes and ethyl acetate. If streaking persists, consider switching to a more polar solvent system like dichloromethane (DCM) and methanol.[5]

    • Use a Modifier: Adding a small amount of a polar modifier to your eluent can significantly reduce tailing. For phosphine oxides, which can be slightly acidic, adding a few drops of a polar solvent like methanol or a basic modifier like triethylamine or ammonia to the eluent can improve peak shape by competing for the active sites on the silica gel.[2]

  • Optimize Sample Loading:

    • Dry Loading: If your crude product has poor solubility in the initial, less polar eluent, dry loading is highly recommended.[6] This involves pre-adsorbing your sample onto a small amount of silica gel, which is then carefully added to the top of the column.[6][7] This ensures a narrow starting band and minimizes streaking.[6]

  • Consider an Alternative Stationary Phase:

    • If streaking is severe and cannot be resolved by modifying the mobile phase, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for purifying polar compounds.[4] Reverse-phase silica is another option if the compound is sufficiently non-polar to be retained.[4]

Problem 2: The compound will not elute from the column or has a very low Rf value.

Causality: The high polarity of the phosphine oxide can cause it to bind very strongly to the silica gel, making it difficult to elute with non-polar or moderately polar solvents.[1]

Solutions:

  • Drastically Increase Solvent Polarity: If your compound is stuck at the baseline, a significant increase in the eluent's polarity is necessary. A common solvent system for highly polar compounds is a mixture of dichloromethane (DCM) and methanol. You can start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.[8] In some cases, a solvent system containing acetone and DCM can also be effective.[5]

  • Use of Stronger Solvents: For very stubborn compounds, you might need to resort to even more polar solvent systems, such as ethyl acetate/methanol or even DCM with a small percentage of ammonium hydroxide in methanol.[4]

Problem 3: The desired product co-elutes with impurities.

Causality: This occurs when the impurities have similar polarities and therefore similar affinities for the stationary phase as your target compound.

Solutions:

  • Fine-Tune the Solvent System:

    • Isocratic vs. Gradient Elution: If you are using a gradient, try switching to a shallow gradient or an isocratic elution with a solvent system that gives your product an Rf value between 0.2 and 0.4 on the TLC plate.[8] This often provides the best resolution.

    • Try Different Solvent Combinations: Sometimes, changing the solvent system entirely can alter the selectivity of the separation. For example, if you are using a hexane/ethyl acetate system, try a toluene/ethyl acetate or a DCM/acetone system.[5]

  • Improve Column Packing and Loading: A poorly packed column with channels or an uneven sample band will lead to poor separation.[7] Ensure your column is packed uniformly and that the sample is loaded in a narrow band.[6]

Problem 4: Suspected decomposition of the compound on the silica gel.

Causality: Silica gel is acidic and can cause the degradation of sensitive compounds.[4] While phosphine oxides are generally stable, some functionalities on the molecule could be susceptible to the acidic nature of silica.

Solutions:

  • 2D TLC Analysis: To check for stability on silica, you can run a 2D TLC.[4] Spot your compound on one corner of a TLC plate, run it in a solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see off-diagonal spots.[3]

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base like triethylamine. This is done by adding a small percentage of triethylamine to the eluent system.

  • Switch to a Different Stationary Phase: As mentioned before, alumina or Florisil can be less harsh alternatives to silica gel.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: A good starting point for developing your TLC and column chromatography method is a mixture of hexanes and ethyl acetate. Begin with a ratio of 4:1 (hexanes:ethyl acetate) and adjust the polarity based on the Rf value of your compound. For more polar impurities, a dichloromethane/methanol system may be necessary.[5][8]

Q2: How much silica gel should I use for my column?

A2: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio is recommended.

Q3: Should I use wet packing or dry packing for my column?

A3: Both methods can be effective.[7] Wet packing, where a slurry of silica gel in the eluent is poured into the column, is the most common method.[7] Dry packing, followed by careful wetting with the eluent, can also be used.[7] The key is to ensure a homogenous, bubble-free column bed.[7]

Q4: My crude product is an oil. How should I load it onto the column?

A4: If the oil is soluble in a small amount of the initial, less polar eluent, you can dissolve it and carefully pipette it onto the top of the silica bed (wet loading).[6] If it is not very soluble, dry loading is the better option.[6] Dissolve your oily product in a volatile solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[6] This powder can then be carefully added to the top of the column.[6]

Q5: Are there any non-chromatographic methods to purify phosphine oxides?

A5: Yes, especially for removing triphenylphosphine oxide (a common byproduct), several methods exist that may be adaptable. These include:

  • Crystallization: Phosphine oxides are often crystalline and can sometimes be purified by recrystallization from a suitable solvent system.[9][10]

  • Precipitation: Adding a non-polar solvent like hexane or diethyl ether to a solution of the crude product in a more polar solvent can sometimes cause the phosphine oxide to precipitate.[9][11]

  • Complexation: Adding metal salts like zinc chloride (ZnCl₂) can form an insoluble complex with the phosphine oxide, which can then be filtered off.[1][9]

Experimental Protocols

Protocol 1: Standard Column Chromatography Protocol
  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal system should give your desired product an Rf value of approximately 0.3.

  • Column Preparation:

    • Select an appropriate size column.

    • Plug the bottom of the column with a small piece of cotton or glass wool.[7]

    • Add a thin layer of sand.[7]

    • Prepare a slurry of silica gel in your chosen eluent and pour it into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add another thin layer of sand on top.[6]

  • Sample Loading:

    • Wet Loading: Dissolve your crude this compound in a minimal amount of the eluent and carefully apply it to the top of the column.[6]

    • Dry Loading: Dissolve your crude product in a volatile solvent, add silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.[6]

  • Elution: Carefully add the eluent to the column and begin collecting fractions. You can use isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Solvent System Selection Guide
Polarity of ImpuritiesRecommended Starting Solvent SystemModifier (if needed)
Non-polarHexane / Ethyl Acetate-
Moderately PolarDichloromethane / Acetone1-2% Triethylamine
Highly PolarDichloromethane / Methanol1-2% Methanol
Very Highly PolarDichloromethane / (10% NH₄OH in Methanol)-

Visualization & Formatting

Diagram 1: Column Chromatography Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Solvent System Optimization) ColumnPrep 2. Column Packing (Slurry Method) TLC->ColumnPrep SampleLoad 3. Sample Loading (Wet or Dry) ColumnPrep->SampleLoad Elution 4. Elution (Isocratic or Gradient) SampleLoad->Elution Collect 5. Fraction Collection Elution->Collect FractionTLC 6. Fraction Analysis (TLC) Collect->FractionTLC Combine 7. Combine Pure Fractions FractionTLC->Combine Evaporate 8. Solvent Evaporation Combine->Evaporate PureProduct Pure this compound Evaporate->PureProduct

Caption: Workflow for purifying crude this compound.

Diagram 2: Troubleshooting Logic for Tailing Peaks

G cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Tailing/Streaking Peaks StrongInteraction Strong Analyte-Silica Interaction Problem->StrongInteraction Overloading Sample Overloading Problem->Overloading PoorSolubility Poor Solubility in Eluent Problem->PoorSolubility ModifyEluent Modify Eluent (Increase Polarity, Add Modifier) StrongInteraction->ModifyEluent ChangeStationaryPhase Change Stationary Phase (Alumina, Reverse Phase) StrongInteraction->ChangeStationaryPhase ReduceLoad Reduce Sample Load Overloading->ReduceLoad DryLoad Dry Loading PoorSolubility->DryLoad

Caption: Troubleshooting logic for tailing peaks in chromatography.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Reddit. Synthesizing phosphines without oxidation. (2019-01-20). [Link]

  • ResearchGate. How can we remove triphenylphosphine oxide from mitsunobu mixture without column?. (2014-09-06). [Link]

  • University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07). [Link]

  • Danheiser, R. L., et al. Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 2025, 102, 276-302. [Link]

  • Byrne, P. A., et al. A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Organometallics, 2017, 36 (15), 2733–2743. [Link]

  • Patil, P. S., et al. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 2021, 6 (21), 13866–13873. [Link]

  • Kubota, K., et al. Mechanochemistry Enabled Highly Efficient Solvent-Free Deoxygenation of Phosphine Oxides in Air. Chemical Science, 2018, 9 (18), 4347-4352. [Link]

  • Radosevich, A. T., et al. Room Temperature Chemoselective Phosphine Oxide Reduction and Mechanism-Based Inhibitors of BioA. University Digital Conservancy, University of Minnesota, 2013. [Link]

  • ACS Omega. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]

  • Waser, J. Progress in P(V)-Phosphine Oxide-Catalysis. EPFL, 2020. [Link]

  • Enthaler, S., et al. Highly Chemoselective Metal-Free Reduction of Phosphine Oxides to Phosphines. Journal of the American Chemical Society, 2013, 135 (42), 15889–15892. [Link]

  • The Royal Society of Chemistry. Supporting Information Direct C-OH/P(O)-H Dehydration Coupling Forming Phosphine Oxides. [Link]

  • ACS Publications. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • Google Patents. US5292973A - Phosphine oxide removal from compounds formed by a Wittig reaction.
  • PubChem. octyl(phenyl)-N,N-di(i-butyl)-carbamoyl-methyl-phosphine oxide. [Link]

  • ChemBAM. TLC troubleshooting. [Link]

  • Dalton Transactions. Three derivatives of phenacyldiphenylphosphine oxide: Influence of aromatic and alkyl substituents on the luminescence sensitiza. (2023-12-29). [Link]

  • Agilent. HPLC Column and Separation and Separation Troubleshooting. [Link]

  • YouTube. How to Spot and Run a TLC Plate. (2017-03-21). [Link]

  • ResearchGate. Synthesis of alkenylphosphine oxides via Tf2O promoted addition-elimination of ketones and secondary phosphine oxides. [Link]

  • University of York, Department of Chemistry. Issues - Chemistry Teaching Labs. [Link]

  • PubChem. octyl-phenyl-N,N-diisobutyl carbamoyl methyl phosphine oxide. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. (2022-04-07). [Link]

  • RadTech. Novel Phosphine Oxide Photoinitiators. [Link]

Sources

Technical Support Center: Phosphine Synthesis via Grignard Reagents

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting and Impurity Removal

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to address the common, yet often frustrating, challenges encountered when using Grignard reagents for phosphine synthesis. This resource moves beyond simple protocols to explain the underlying chemistry, helping you diagnose issues, salvage reactions, and optimize your synthetic route.

Section 1: Grignard Reagent Formation & Quality Control

The quality of your Grignard reagent is the foundation of your entire synthesis. Impurities or incomplete formation at this stage will cascade, leading to low yields and complex purification challenges.

FAQ 1: My Grignard reaction fails to initiate or is extremely sluggish. What's going wrong?

Answer:

This is the most common hurdle. The reaction between an organic halide and magnesium metal is a surface reaction that is highly sensitive to inhibitors.[1] The primary culprits are moisture and the passivating magnesium oxide (MgO) layer.

Root Cause Analysis:

  • Moisture: Grignard reagents are potent bases that react rapidly with protic sources like water.[2][3] This reaction consumes the Grignard reagent as it forms, effectively quenching your synthesis.[4] Sources of moisture include inadequately dried glassware, solvents, and even atmospheric humidity.[4]

  • Magnesium Passivation: Magnesium metal is always coated with a thin, unreactive layer of MgO.[1] For the reaction to begin, this layer must be breached to expose the fresh metal surface.

Troubleshooting Protocol:

  • Rigorous Drying:

    • Flame-dry all glassware under a vacuum or a strong flow of inert gas (Nitrogen or Argon) immediately before use.[5]

    • Use a truly anhydrous grade of ether solvent (diethyl ether or THF).[6] If in doubt, distill the solvent from a suitable drying agent like sodium/benzophenone.

  • Magnesium Activation:

    • Mechanical Activation: Before adding solvent, use a glass rod to crush the magnesium turnings against the bottom of the flask under an inert atmosphere.[7] This physically breaks the oxide layer.

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane.[1] These agents react with the MgO layer to expose the reactive metal. The disappearance of the iodine color or the observation of ethylene bubbles (from 1,2-dibromoethane) indicates successful activation.[1]

    • Initiators: Add a small amount of a pre-formed Grignard reagent to kickstart the reaction.[1]

FAQ 2: My Grignard solution is dark brown/black and cloudy. Is it still usable?

Answer:

While a clear, colorless Grignard reagent is ideal, a dark and cloudy appearance is common and does not necessarily mean the reagent is unusable. However, it does indicate the presence of impurities.

Root Cause Analysis:

  • Colloidal Impurities: Commercial-grade magnesium often contains transition metal impurities like iron and manganese.[8] These can lead to dark, colloidal suspensions. While often benign, high levels of these metals can negatively impact subsequent reactions.[8]

  • Wurtz Coupling Products: Finely divided metal particles resulting from side reactions, such as the coupling of your organic halide (e.g., R-X + R-MgX → R-R), can cause darkening.[2]

  • Decomposition: Prolonged heating can cause the Grignard reagent or solvent to decompose, leading to discoloration.[5]

Recommended Actions:

  • Titrate the Reagent: The color does not tell you the concentration. Before proceeding, you must titrate a small aliquot of the reagent to determine its active molarity. This is critical for achieving correct stoichiometry in the next step.

  • Allow Solids to Settle: Let the solution stand for a while to allow heavier particles and any unreacted magnesium to settle.

  • Filter if Necessary: The supernatant can often be used directly. If solids are fine and suspended, you can filter the reagent via cannula through a plug of glass wool or Celite under inert conditions.[9][10]

Protocol 1: Titration of Grignard Reagent with I₂

  • Scrupulously dry a vial containing a magnetic stir bar.

  • Add a precisely weighed amount of solid iodine (I₂) to the vial and dissolve it in anhydrous THF or diethyl ether (the same solvent as your reaction).

  • Cool the iodine solution to 0 °C in an ice bath.

  • Slowly add your prepared Grignard reagent dropwise from a syringe while stirring vigorously. The endpoint is the disappearance of the characteristic brown iodine color.

  • Record the volume of Grignard reagent added. The molarity is calculated based on the 1:1 stoichiometry with iodine.[2]

Section 2: Troubleshooting the Reaction with Phosphorus Halides

The reaction of the Grignard reagent (R-MgX) with a phosphorus halide (e.g., PCl₃) is where the crucial P-C bond is formed. Side reactions here are a major source of impurities.

FAQ 3: I'm trying to synthesize a dichlorophosphine (RPCl₂) or chlorophosphine (R₂PCl), but I'm getting a large amount of the fully substituted tertiary phosphine (R₃P). How do I improve selectivity?

Answer:

This is a classic problem of over-alkylation/arylation. The high reactivity of Grignard reagents makes it difficult to stop the reaction at intermediate stages.[11] Each successive substitution (PCl₃ → RPCl₂ → R₂PCl → R₃P) is often faster than the last.

Causality & Mitigation Strategies:

  • High Reactivity: Grignard reagents are powerful nucleophiles and do not discriminate well between PCl₃ and R₂PCl.[12]

  • Temperature Control: This is the most critical parameter. The reaction is highly exothermic. Maintain a very low temperature (e.g., -78 °C) during the addition of the Grignard reagent.[13][14] This slows down the reaction rates and allows for greater kinetic control.

  • Stoichiometry & Addition Rate:

    • Use a precise amount of the Grignard reagent, based on a prior titration.[13] For R₂PCl, exactly 2.0 equivalents are needed.

    • Add the Grignard reagent very slowly (dropwise) to a solution of PCl₃.[13][14] This maintains a high concentration of the phosphorus halide relative to the Grignard reagent, favoring the initial substitution steps. Reversing the addition (adding PCl₃ to the Grignard) will almost guarantee the formation of the tertiary phosphine.

  • Less Nucleophilic Reagents: For particularly sensitive syntheses, consider using less reactive organometallic reagents like organozinc compounds, which are less prone to over-alkylation.[11]

Workflow Diagram: Controlling Phosphine Substitution

G cluster_0 Reaction Conditions cluster_1 Reaction Pathway PCl3 PCl₃ in Ether RPCl2 RPCl₂ (Monosubstituted) PCl3->RPCl2 Grignard R-MgX Grignard->PCl3 1 eq. Temp Low Temperature (-78 °C) Temp->PCl3 Addition Slow, Dropwise Addition Addition->PCl3 R2PCl R₂PCl (Disubstituted) RPCl2->R2PCl +1 eq. R-MgX R3P R₃P (Trisubstituted - Over-alkylation) R2PCl->R3P +1 eq. R-MgX

Caption: Control temperature and addition rate to stop at the desired phosphine.

Section 3: Product Workup & Purification

After the reaction is complete, the crude product is a mixture containing your desired phosphine, magnesium salts, and likely one or more organic byproducts.

FAQ 4: How do I effectively remove the inorganic magnesium salts (MgX₂, etc.) after quenching the reaction?

Answer:

The standard procedure is a carefully controlled aqueous workup. The goal is to dissolve the magnesium salts into an aqueous layer while keeping your organic phosphine product in the organic layer.

Protocol 2: General Aqueous Workup

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid using strong acids unless your phosphine is robust , as they can protonate and potentially degrade the product. The addition is exothermic and may release flammable gases if unreacted magnesium is present.[7]

  • Extraction: Transfer the mixture to a separatory funnel. If needed, add more organic solvent (e.g., diethyl ether, ethyl acetate) to fully dissolve your product.[15]

  • Washing: Separate the layers. Wash the organic layer sequentially with:

    • Saturated NH₄Cl solution (to remove remaining magnesium salts).

    • Saturated sodium bicarbonate (NaHCO₃) solution (if an acidic quench was used).

    • Brine (saturated NaCl solution) to break up emulsions and begin the drying process.[16]

  • Drying & Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[15]

FAQ 5: My crude triphenylphosphine (PPh₃) is contaminated with biphenyl. How can I separate them?

Answer:

Biphenyl is a very common byproduct in the synthesis of phenylmagnesium bromide, arising from a coupling reaction between the Grignard reagent and unreacted bromobenzene.[16][17] Fortunately, its solubility properties are sufficiently different from triphenylphosphine to allow for separation.

Root Cause: The formation of biphenyl is favored by higher temperatures and high concentrations of bromobenzene during Grignard formation.[16]

Purification Method: Trituration or Recrystallization

The most effective method is trituration or recrystallization using a non-polar solvent that readily dissolves the biphenyl but not the desired phosphine product.[18][19]

Protocol 3: Removal of Biphenyl from PPh₃

  • Place the crude solid mixture (PPh₃ and biphenyl) in a flask.

  • Add a small amount of cold petroleum ether or hexane.[16][18] These non-polar solvents will dissolve the non-polar biphenyl impurity. Triphenylphosphine is significantly less soluble.

  • Stir or swirl the slurry vigorously (this is trituration). The triphenylphosphine should remain as a white solid, while the biphenyl dissolves into the solvent.

  • Filter the mixture, collecting the solid triphenylphosphine on the filter paper.

  • Wash the collected solid with another small portion of cold petroleum ether to remove any residual biphenyl.[19]

  • Dry the purified triphenylphosphine product. The biphenyl can be recovered from the filtrate by evaporating the solvent if desired.

Table 1: Common Impurities & Purification Strategies

ImpuritySourceRecommended Removal Method
Unreacted Mg Incomplete Grignard formationFiltration of the Grignard solution via cannula before use.[9][20]
Biphenyl Wurtz coupling of PhMgBr and PhBrTrituration or recrystallization with petroleum ether/hexane.[16][17]
Magnesium Salts Reaction byproduct/quenchAqueous workup with saturated NH₄Cl solution and extraction.[21]
Tertiary Phosphine Over-alkylation of PCl₃Controlled low-temperature, slow addition of Grignard reagent.[13]
Phosphine Oxides Oxidation by airHandle phosphines under an inert atmosphere; purification via chromatography.[15]
Workflow Summary: From Impure Reagent to Pure Phosphine

This diagram outlines the critical stages where impurities are generated and the corresponding purification steps to address them.

G Start R-X + Mg in Ether Grignard Crude Grignard Sol'n (R-MgX) Start->Grignard PCl3 Add to PCl₃ @ -78°C Grignard->PCl3 Filter if needed Reaction Crude Reaction Mixture (RₓPCl₃₋ₓ + Mg Salts) PCl3->Reaction Workup Aqueous Workup (NH₄Cl quench) Reaction->Workup CrudeProduct Crude Organic Product Workup->CrudeProduct Imp3 Impurity: Mg Salts Workup->Imp3 Removes Purify Trituration / Recrystallization CrudeProduct->Purify FinalProduct Pure Phosphine Purify->FinalProduct Imp4 Impurity: Biphenyl Purify->Imp4 Removes Imp1 Impurity: Unreacted Mg, Biphenyl Imp1->Grignard Imp2 Impurity: Over-alkylation (R₃P) Imp2->Reaction Imp3->Reaction Imp4->CrudeProduct

Caption: A summary of the phosphine synthesis workflow and purification steps.

References

  • The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024). Available at: [Link]

  • Haque, A., et al. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molecules, 27(13), 4253. Available at: [Link]

  • How to remove biphenyl from a Grignard reaction - Quora. (2021). Available at: [Link]

  • Synthesis of Aryl-Dichlorophosphines - ChemistryViews. (2021). Available at: [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Available at: [Link]

  • Organometallic Compounds of Magnesium - Chemistry LibreTexts. (2023). Available at: [Link]

  • Experiment 12: Grignard Synthesis of Triphenylmethanol - ResearchGate. (n.d.). Available at: [Link]

  • Removing unreacted Mg metal in a Grignard reaction - Chemistry Stack Exchange. (2014). Available at: [Link]

  • Tertiary phosphines: preparation and reactivity | Organophosphorus Chemistry: Volume 49. (2020). Royal Society of Chemistry. Available at: [Link]

  • (PDF) Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. (2022). Available at: [Link]

  • The Grignard Reagents: Their Preparation - Ursinus Digital Commons. (n.d.). Available at: [Link]

  • Preparation of Optically Pure Tertiary Phosphine Oxides via Addition of P-Stereogenic Secondary Phosphine Oxide to Activated Alkenes | Request PDF - ResearchGate. (2025). Available at: [Link]

  • Grignard Reaction Experiment Part 1, Prelab - YouTube. (2020). Available at: [Link]

  • Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. (2022). Molecules, 27(13). Available at: [Link]

  • Fogh, A. A., et al. (2025). Multigram-Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines. Organometallics. Available at: [Link]

  • Fogh, A. A., et al. (n.d.). Multi-Gram Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines - ChemRxiv. Available at: [Link]

  • Grignard Reaction. (n.d.). Available at: [Link]

  • How do I get rid off magnesium salts after Grignard carbonyl addition under inert conditions? (No column or aqueous work-up possible) : r/chemistry - Reddit. (2023). Available at: [Link]

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. (2021). Available at: [Link]

  • Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands - -ORCA - Cardiff University. (n.d.). Available at: [Link]

  • In the Grinard Reaction, which methods are used to purify the product and what is removed in each step of the experiment? | Homework.Study.com. (n.d.). Available at: [Link]

  • Grignard reagent - Wikipedia. (n.d.). Available at: [Link]

  • The Grignard Reagents | Organometallics - ACS Publications. (n.d.). Available at: [Link]

  • Influence of Magnesium Purity on the Addition of Grignard Reagents to alpha,beta-Unsaturated Esters. - SciSpace. (n.d.). Available at: [Link]

  • Synthesis of phosphine oxide based amphiphilic molecules via ring-opening Wittig olefination of a macrocyclic phosphoranylidene and their property study as non-ionic surfactants. (2018). RSC Advances. Available at: [Link]

  • Grignard Reagents : Definition, Preparation, Chemical Properties - Allen. (n.d.). Available at: [Link]

  • Why is the Grignard reagent usually prepared in excess? - Quora. (2016). Available at: [Link]

  • Troubleshooting my grignard reactions : r/chemistry - Reddit. (2020). Available at: [Link]

  • Organomagnesium compounds (Grignard reagent-RMgX) - Bethune College. (n.d.). Available at: [Link]

  • A Review on Grignard Reagent - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2023). Available at: [Link]

  • Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. (2016). Available at: [Link]

  • Preparation of phosphines through C–P bond formation - Beilstein Journals. (n.d.). Available at: [Link]

Sources

Technical Support Center: Managing Emulsion Formation in Octyl(phenyl)phosphine Oxide (OPPO) Extraction Systems

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPPO-EMUL-001 Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Interfacial Instability & Phase Separation

Executive Summary

Welcome to the technical support hub for Octyl(phenyl)phosphine oxide (OPPO) extraction systems. Unlike symmetrical extractants like Trioctylphosphine oxide (TOPO), OPPO possesses a hybrid steric and electronic profile due to the asymmetry of the octyl and phenyl groups. While this allows for unique selectivity in actinide and rare-earth separations, it introduces specific interfacial challenges.

This guide addresses the two primary failure modes in these systems: Stable Emulsions (mechanical/kinetic entrapment) and Third-Phase Formation (thermodynamic solubility failure).

Module 1: Diagnostic Framework

Before applying a fix, you must identify the physical nature of the phase separation issue.[1] Use the table below to diagnose your system.

Table 1: Differential Diagnosis of Phase Anomalies
SymptomVisual CharacteristicRoot CausePrimary Mechanism
Stable Emulsion Cloudy "mayonnaise-like" layer at the interface. Droplets visible but not coalescing.Low Interfacial Tension / ParticulatesPickering Effect: Fine solids (silica, hydrolyzed metal) stabilize the interface.
Third Phase A distinct, heavy, oil-like liquid layer forming between the organic and aqueous phases.Solubility Limit ExceededSupramolecular Aggregation: Metal-solvate complexes aggregate due to polarity mismatch with the diluent.
Slow Break Phases separate but take >120 seconds to clarify.High Viscosity / Low Density DifferenceHydrodynamic Drag: The organic phase is too viscous, or density

is insufficient (< 0.05 g/cm³).
Crud (Gunk) Solid, scum-like precipitate at the interface.[2]Hydrolysis / Biological ContaminationPrecipitation: pH is too high, causing metal hydrolysis, or bacterial debris is present.

Module 2: The Mechanism of Failure

Understanding why OPPO forms emulsions is critical for prevention.

The Amphiphilic Imbalance

OPPO acts as a Lewis base via the phosphoryl oxygen (


).
  • The Anchor: The Octyl group provides lipophilicity (solubility in kerosene/dodecane).

  • The Shield: The Phenyl group provides steric bulk and

    
    -electron density, increasing solubility in aromatic diluents but potentially causing stacking interactions.
    
  • The Trap: When OPPO loads a metal ion (e.g.,

    
    , 
    
    
    
    ), the polarity of the complex increases drastically. If the diluent is too non-polar (e.g., pure dodecane), the complex separates, forming a Third Phase .
Visualizing the Pathway

The following diagram illustrates the progression from successful extraction to system failure (Third Phase/Emulsion).

OPPO_Mechanism OPPO Free OPPO Extractant Complex Metal-OPPO Complex (Polar Species) OPPO->Complex Coordination Metal Aqueous Metal Ion (M+) Metal->Complex Result_Good Homogeneous Organic Phase (Successful Extraction) Complex->Result_Good Solvated by Aromatic Diluent Result_Bad Reverse Micelle Aggregation Complex->Result_Bad Rejected by Aliphatic Diluent Diluent_Aliphatic Aliphatic Diluent (Dodecane/Kerosene) Diluent_Aliphatic->Result_Bad Diluent_Aromatic Aromatic Diluent (Toluene/Xylene) Diluent_Aromatic->Result_Good Third_Phase THIRD PHASE FORMATION (Heavy Organic Layer) Result_Bad->Third_Phase Critical Concentration Exceeded

Caption: Logical pathway showing how diluent choice impacts the solvation of the polar Metal-OPPO complex, leading to either success or third-phase failure.

Module 3: Troubleshooting & Remediation Protocols

Scenario A: Breaking an Existing Emulsion

You have a separatory funnel or mixer-settler with a stable emulsion.

Step 1: The "Swirl" (Mechanical) Do not shake vertically. Apply a gentle orbital swirl. This promotes coalescence without adding shear energy that creates smaller droplets.

Step 2: Salting Out (Ionic Strength) Increase the ionic strength of the aqueous phase.[3]

  • Action: Add solid NaCl or a saturated brine solution (10% v/v).

  • Mechanism: This compresses the electrical double layer around droplets (Debye length reduction), forcing water out of the interface and promoting coalescence.

Step 3: The Modifier Spike (Chemical) If the emulsion is due to incipient third-phase formation (micro-droplets):

  • Action: Add 2–5% v/v 1-Octanol or Tributyl Phosphate (TBP) directly to the emulsion.

  • Mechanism: These act as "phase modifiers," increasing the polarity of the organic phase and re-solvating the OPPO-metal complexes.

Step 4: Filtration (Physical) If particulate matter (crud) is visible:

  • Action: Filter the emulsion through a pad of Celite 545 or a glass wool plug.

  • Mechanism: This physically breaks the "Pickering emulsion" by removing the solid particles stabilizing the droplet surface.

Scenario B: Preventing Future Formation

Optimizing the formulation before the experiment.

1. Diluent Selection OPPO contains a phenyl group, making it more compatible with aromatic diluents than pure aliphatics.

  • Recommendation: Use Toluene or Xylene for lab scale.

  • Industrial Alternative: If using Kerosene/Dodecane, you MUST add a modifier (e.g., 5-10% Isodecanol or TBP).

2. Temperature Control Phosphine oxide-metal complexes are often less soluble in cold solvents.

  • Protocol: Maintain extraction temperature >25°C.

  • Warning: Extraction is usually exothermic (releases heat), but stripping may require heat to prevent precipitation.

Module 4: Standardized Experimental Protocols

To validate your system, perform the Phase Disengagement Time (PDT) Test . This is the industry standard for determining if an organic phase is "healthy."

Protocol: Batch Phase Disengagement Test

Objective: Determine the time required for the dispersion band to collapse to a clear interface.

Materials:

  • 1000 mL graduated cylinder (or baffled beaker).

  • Stopwatch.[1]

  • Standard impeller (set to specific tip speed, e.g., 3.0 m/s).

Procedure:

  • Preparation: Mix the Organic (O) and Aqueous (A) phases at your target ratio (e.g., O/A = 1:[4]1) for a total volume of 500 mL.

  • Agitation: Mix at defined speed for 3 minutes. Ensure the dispersion is uniform.

    • Note: Define continuity. (Organic-continuous dispersions usually settle faster than Aqueous-continuous).

  • Settling: Stop the impeller instantly. Start the stopwatch.

  • Observation: Measure the time (

    
    ) for the "dispersion band" (the cloudy middle layer) to collapse completely.
    
  • Criteria:

    • 
      :  Excellent.
      
    • 
      :  Acceptable.
      
    • 
      : FAILURE . Requires modifier addition or diluent change.[1]
      
Decision Tree for Troubleshooting

Troubleshooting_Tree Start Phase Separation Issue Detected Check_Type Is it a Solid Crud or Liquid Emulsion? Start->Check_Type Solid Solid / Crud Check_Type->Solid Liquid Liquid Emulsion / Third Phase Check_Type->Liquid Filter Action: Filter (Celite/Glass Wool) Solid->Filter Check_pH Action: Check pH (Prevent Hydrolysis) Solid->Check_pH Check_Temp Is Temp < 20°C? Liquid->Check_Temp Heat Action: Heat to 30-40°C Check_Temp->Heat Yes Check_Mod Is Modifier Present? Check_Temp->Check_Mod No Add_Mod Action: Add 5-10% TBP or Octanol Check_Mod->Add_Mod No Salting Action: Add NaCl (Brine) Check_Mod->Salting Yes

Caption: Decision matrix for rapid remediation of phase separation anomalies in OPPO systems.

Module 5: Frequently Asked Questions (FAQs)

Q1: Why does OPPO form a third phase more easily than TBP? A: TBP (Tributyl phosphate) is a weaker extractant but highly polar liquid itself. OPPO is a solid at room temperature (usually) and a much stronger Lewis base. The metal complexes formed with OPPO are extremely polar and rigid. Without a modifier or aromatic diluent, these complexes self-aggregate because the non-polar diluent (kerosene) cannot solvate the dipole of the complex.

Q2: Can I use Ethanol to break the emulsion? A: Use with caution. While ethanol reduces surface tension, it is miscible in both phases. This can cause the loss of your extractant (OPPO) into the aqueous phase or precipitation of the metal salts. Long-chain alcohols (1-Octanol, Isodecanol) are superior because they remain in the organic phase.

Q3: My organic phase turned cloudy after stripping. Why? A: This is likely entrained water or supersaturation. As the metal is stripped, the physical properties of the organic phase change.[5]

  • Fix: Centrifuge the organic phase or pass it through phase-separating paper (hydrophobic filter) to remove micro-droplets of water before recycling the solvent.

References

  • Sole, K. C. (2015). Phase disengagement time test protocol solvent extraction. The Southern African Institute of Mining and Metallurgy. (Verified via search context 1.1, 1.4).

  • Ritcey, G. M. (2006).[6] Crud in Solvent Extraction: Causes & Treatment. Solvent Extraction Principles and Practice. (Verified via search context 1.10).

  • BenchChem. (n.d.). This compound Properties and Applications. (Verified via search context 1.13).

  • Frontier, A. (2026).[1] Tips & Tricks: Emulsions and Workup. University of Rochester Dept of Chemistry. (Verified via search context 1.8).

  • K-Jhil Scientific. (2025). Troubleshooting Liquid–Liquid Extraction: Emulsion Formation. (Verified via search context 1.5).

Sources

Technical Support Center: Octyl(phenyl)phosphine Oxide (OPPO) & Nitric Acid Compatibility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability profile of Octyl(phenyl)phosphine oxide derivatives in nitric acid (


). While often chemically robust, these ligands exhibit complex phase behaviors that are frequently mistaken for chemical degradation.

Crucial Distinction:

  • Physical Stability (Reversible): The formation of a "Third Phase" (heavy organic layer) due to acid-ligand complexation. This is the most common issue.

  • Chemical Stability (Irreversible): Actual bond breaking or modification (e.g., phenyl nitration or P-H oxidation).

Module 1: Diagnostic & Troubleshooting (FAQ Format)

Q1: My organic phase has split into two layers (or became cloudy) upon contact with high concentration nitric acid. Has the ligand degraded?

Diagnosis: Likely Third Phase Formation , not chemical degradation. Mechanism: this compound ligands are Lewis bases. The phosphoryl oxygen (


) extracts nitric acid to form adducts (e.g., 

). As

increases, the polarity of the ligand-acid complex increases. If you are using a non-polar diluent (like n-dodecane or kerosene) without a modifier, the highly polar complex exceeds its solubility limit and separates into a heavy, ligand-rich bottom layer.

Corrective Action:

  • Check Acid Concentration: Third phase usually occurs when aqueous

    
     (dependent on ligand concentration).
    
  • Add Phase Modifier: Introduce 5–10% v/v TBP (Tri-n-butyl phosphate) or Isodecanol to the organic phase. These act as solubilizers for the polar adduct.

  • Reduce Loading: Lower the ligand concentration or the aqueous acid concentration.

Q2: The organic phase turned yellow after prolonged contact with concentrated . Is this normal?

Diagnosis: Potential Nitration of the Phenyl Ring . Mechanism: While the P-C and P-Octyl bonds are stable, the phenyl group is susceptible to Electrophilic Aromatic Substitution.

  • Condition: Room temp,

    
    
    
    
    
    Negligible nitration.
  • Condition: High temp (

    
    ), 
    
    
    
    
    
    Slow nitration of the phenyl ring (forming nitro-OPPO).

Impact: Nitro-groups are electron-withdrawing. They reduce the basicity of the


 group, significantly lowering extraction efficiency (

values) for metal ions.
Q3: I am using the Secondary Phosphine Oxide ( ). Is it stable?

Diagnosis: High Oxidation Risk. Mechanism: If your "this compound" is the secondary species (containing a P-H bond), it is not stable in oxidizing acids. Nitric acid will oxidize the P-H bond to a P-OH bond, converting it into Octyl(phenyl)phosphinic acid . Verification: Check


 NMR.
  • SPO: Doublet (due to P-H coupling).

  • Phosphinic Acid (Oxidized): Singlet (shifted downfield).

Module 2: Phase Behavior & Mechanism Visualization

The following diagram illustrates the decision logic for stability vs. phase separation based on acid concentration and temperature.

OPPO_Stability Start Contact: OPPO + HNO3 Check_Conc Check [HNO3]aq Start->Check_Conc Low_Acid Low Acid (< 2M) Check_Conc->Low_Acid Low High_Acid High Acid (> 4M) Check_Conc->High_Acid High Stable_Ext Stable Extraction (L • HNO3 formed) Low_Acid->Stable_Ext Check_Diluent Diluent Type? High_Acid->Check_Diluent Check_Temp Temperature? Stable_Ext->Check_Temp Aliphatic Aliphatic (Dodecane/Kerosene) Check_Diluent->Aliphatic Modified Aromatic/Modified (Toluene/TBP added) Check_Diluent->Modified Third_Phase Third Phase Formation (Physical Instability) Aliphatic->Third_Phase Modified->Stable_Ext High_Temp > 50°C Check_Temp->High_Temp Room_Temp 25°C Check_Temp->Room_Temp Stable Nitration Phenyl Nitration (Chemical Degradation) High_Temp->Nitration

Caption: Workflow determining the fate of this compound in nitric acid media. Note the bifurcation between physical phase separation and chemical nitration.

Module 3: Quantitative Stability Data

The stability of extraction performance depends heavily on the Limiting Organic Concentration (LOC) of nitric acid.

ParameterLow Acid (

)
Medium Acid (

)
High Acid (

)
Dominant Species

(Monosolvate)

(Disolvate)

(Aggregates)
Physical State (Dodecane) Clear, Single PhaseHazy / Onset of Third PhaseSeparated Third Phase
Physical State (w/ 5% TBP) ClearClearClear (up to saturation)
Chemical Stability StableStableRisk of Phenyl Nitration (if hot)
Extraction (

)
Increasing with

Peak ExtractionDecreases (Acid Competition)

Module 4: Experimental Protocols

Protocol A: Determination of Third Phase Threshold (LOC)

Use this to validate if your solvent system is physically stable.

  • Preparation: Prepare 0.2 M this compound in n-dodecane.

  • Equilibration: In 5 separate vials, mix organic phase 1:1 with aqueous

    
     at increasing concentrations (1M, 2M, 4M, 6M, 8M).
    
  • Agitation: Vortex for 5 minutes at

    
    .
    
  • Observation: Centrifuge for 2 minutes.

    • Pass: Two clear phases.

    • Fail: Three phases (Light organic, Heavy organic, Aqueous) or heavy turbidity.

  • Titration (Optional): If a third phase forms, separate the heavy organic phase and titrate with standard NaOH to determine the Acid:Ligand ratio (usually approaches 2:1 or higher in the third phase).

Protocol B: Chemical Stability Stress Test

Use this to verify ligand integrity after harsh conditions.

  • Stress: Contact ligand solution with 8M

    
     for 24 hours at desired temperature.
    
  • Wash: Wash the organic phase 3x with distilled water to remove extracted acid (crucial step).

  • Analysis:

    • NMR: Dissolve in

      
      . Run 
      
      
      
      NMR.
      • Intact Oxide: Shift

        
         (Singlet).
        
      • Degraded (Nitrated): Shift changes slightly; broadening may occur.

      • Degraded (Phosphinic Acid): Shift varies significantly depending on pH.

    • Functional Test: Perform a standard extraction of Eu(III) or Am(III). If

      
       values drop by 
      
      
      
      compared to fresh solvent, chemical degradation has occurred.

References

  • Nagasaki, S., et al. (1994). "Third Phase Formation in Nitric Acid Extraction by n-Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine Oxide." Solvent Extraction and Ion Exchange. Link

  • Horwitz, E. P., & Schulz, W. W. (1990). "The TRUEX Process: A Vital Tool for Disposal of US Defense Nuclear Waste.
  • Chiarizia, R., & Horwitz, E. P. (1990). "Secondary cleanup of TRUEX process solvent." Solvent Extraction and Ion Exchange. Link

  • Modolo, G., et al. (2007). "Crystal structure and extraction behavior of a novel lipophilic diamide." Solvent Extraction and Ion Exchange.

Technical Support Center: Optimizing Stripping Efficiency of Metals from Phosphine Oxide Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phosphine oxides are a class of highly effective solvating extractants used extensively in hydrometallurgy and chemical processing for the selective recovery of various metals. Their strong Lewis basicity allows for the efficient extraction of metal species from aqueous solutions. However, the subsequent stripping of these metals from the loaded phosphine oxide solvent phase is a critical step that dictates the overall efficiency and economic viability of the process. Incomplete stripping can lead to significant metal losses, contamination of the recycled solvent, and increased operational costs.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and optimize the metal stripping process from phosphine oxide solvents. We will delve into the fundamental principles governing stripping efficiency and offer practical, field-proven solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind stripping metals from phosphine oxide solvents?

A: The extraction of metals by phosphine oxide solvents is typically a reversible reaction based on the formation of a coordination complex between the metal ion and the phosphoryl group (P=O) of the phosphine oxide.[1][2] Stripping, or back-extraction, is the process of reversing this equilibrium to transfer the metal ion from the organic phase back into an aqueous phase. This is achieved by altering the chemical conditions to favor the dissociation of the metal-phosphine oxide complex.

Q2: What are the most common types of stripping agents used?

A: The choice of stripping agent is crucial and depends on the nature of the extracted metal and the specific phosphine oxide solvent. Common stripping agents include:

  • Acids: Strong acids like sulfuric acid (H₂SO₄), nitric acid (HNO₃), or hydrochloric acid (HCl) are frequently used to protonate the phosphine oxide, thereby weakening its coordination with the metal ion.

  • Bases: For metals that form anionic complexes in the organic phase or are amphoteric, basic solutions such as sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) can be effective.

  • Complexing Agents: In some cases, a solution containing a strong complexing agent that has a higher affinity for the metal ion than the phosphine oxide can be used to "pull" the metal back into the aqueous phase. Examples include solutions of oxalates or citrates.

  • Water: For some weakly extracted species, stripping with deionized water can be sufficient to reverse the extraction equilibrium, especially when manipulating the phase ratio.[3]

Q3: Which phosphine oxide solvents are commonly used in industrial applications?

A: Several phosphine oxide extractants are commercially available, with two of the most prominent being:

  • Trioctylphosphine oxide (TOPO): A solid at room temperature, TOPO is typically dissolved in a suitable organic diluent for use in solvent extraction processes.[4]

  • Cyanex® 923: This is a liquid mixture of trialkylphosphine oxides (with hexyl and octyl groups) and offers the advantage of being a liquid extractant, eliminating the need for a diluent in some applications.[4][5] Tributyl phosphate (TBP) is another common organophosphorus extractant that functions through a similar solvation mechanism.[6][7]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during the metal stripping process, providing potential causes and actionable solutions.

Problem 1: Incomplete Metal Stripping and Low Recovery

Symptom: A significant percentage of the target metal remains in the organic phase after the stripping stage, leading to low overall process efficiency.

Root Cause Analysis & Corrective Actions
  • Insufficient Stripping Agent Concentration: The concentration of your acid, base, or complexing agent in the aqueous stripping solution may be too low to effectively shift the equilibrium towards the aqueous phase.[8]

    • Solution: Systematically increase the concentration of the stripping agent in increments. Monitor the stripping efficiency at each step to find the optimal concentration. Be aware that excessively high concentrations can sometimes lead to the formation of stable emulsions or unwanted side reactions.

  • Inadequate Contact Time: The mixing time between the loaded organic phase and the aqueous stripping solution may not be sufficient for the stripping reaction to reach equilibrium.[8]

    • Solution: Increase the agitation time during the stripping stage. It is advisable to perform a kinetic study by taking samples at different time intervals to determine the point at which equilibrium is reached.

  • Suboptimal Phase Ratio (Aqueous/Organic - A/O): The volumetric ratio of the aqueous stripping solution to the loaded organic phase is a critical parameter. An unfavorable A/O ratio can limit the extent of stripping.

    • Solution: Experiment with different A/O ratios. Increasing the volume of the aqueous phase can create a stronger driving force for the metal to transfer from the organic phase. However, this will result in a more dilute strip solution, which may require further concentration in downstream processing.

  • Temperature Effects: The stripping process can be endothermic or exothermic. The operating temperature can significantly influence the stripping equilibrium and kinetics.

    • Solution: Investigate the effect of temperature on your specific system. For endothermic stripping reactions, increasing the temperature will improve efficiency. Conversely, for exothermic reactions, a lower temperature may be more favorable. Conduct experiments at various temperatures to determine the optimum.

  • pH of the Stripping Solution: The pH of the aqueous phase is a dominant factor, especially when using acidic or basic stripping agents.[9]

    • Solution: Carefully control and monitor the pH of the stripping solution. For acid stripping, a lower pH is generally more effective. For basic stripping, a higher pH is required. The optimal pH range will be specific to the metal-phosphine oxide system you are working with.

Problem 2: Formation of a Stable Emulsion or "Third Phase"

Symptom: During the stripping stage, the organic and aqueous phases fail to separate cleanly, forming a stable emulsion or an intermediate "third phase" at the interface. This can lead to significant operational difficulties and loss of both solvent and metal.

Root Cause Analysis & Corrective Actions
  • High Concentration of Extractant or Metal: Very high concentrations of the phosphine oxide extractant or the metal in the organic phase can increase the viscosity and interfacial tension, promoting emulsion formation.

    • Solution: If possible, operate at a lower extractant or metal loading concentration. This may require adjustments in the extraction stage.

  • Presence of Interfacially Active Impurities: Surfactants or fine solid particles in either the organic or aqueous phase can stabilize emulsions.

    • Solution: Ensure the cleanliness of your system. If the source of the impurity is the feed solution, consider a pre-treatment step to remove suspended solids or surfactants.

  • Excessive Agitation Speed: While adequate mixing is necessary, excessively high shear forces during agitation can create very fine droplets that are difficult to coalesce.

    • Solution: Optimize the mixing speed. The goal is to achieve good mass transfer without creating a stable emulsion. A lower agitation speed for a longer duration is often preferable to high-speed mixing for a short period.

  • Inappropriate Temperature: Temperature can affect the viscosity and interfacial properties of the phases.

    • Solution: Experiment with adjusting the temperature of the stripping stage. In some cases, a moderate increase in temperature can help to break emulsions by reducing viscosity.

Problem 3: Degradation of the Phosphine Oxide Solvent

Symptom: A gradual decrease in extraction and stripping efficiency over several cycles, or a change in the physical properties (e.g., color, viscosity) of the organic phase.

Root Cause Analysis & Corrective Actions
  • Harsh Stripping Conditions: The use of highly concentrated acids or bases, or elevated temperatures, can lead to the chemical degradation of the phosphine oxide molecule over time.

    • Solution: Optimize the stripping conditions to be as mild as possible while still achieving efficient metal recovery. This may involve using a slightly lower concentration of stripping agent for a longer contact time, or operating at a lower temperature.

  • Oxidative Degradation: The presence of strong oxidizing agents in the system can lead to the degradation of the phosphine oxide.

    • Solution: If possible, remove any strong oxidizing species from the feed solution before the extraction process.

  • Hydrolytic Degradation: In the presence of strong acids or bases and water, phosphine oxides can undergo slow hydrolysis.

    • Solution: This is an inherent challenge, but operating at moderate pH and temperature can help to minimize the rate of hydrolysis. Regular monitoring of the extractant concentration and performance is recommended.

Experimental Protocols and Data Presentation

Determining Optimal Stripping Conditions: A Step-by-Step Guide
  • Preparation of Loaded Organic Phase: Prepare a sufficient volume of the phosphine oxide solvent loaded with the target metal at a known concentration.

  • Batch Stripping Tests:

    • In a series of separation funnels, add a fixed volume of the loaded organic phase.

    • Add varying volumes of the aqueous stripping solution to achieve a range of A/O ratios (e.g., 1:2, 1:1, 2:1).

    • Use different concentrations of the stripping agent in separate experimental sets.

    • Agitate each separation funnel for a predetermined amount of time (e.g., 15 minutes).

    • Allow the phases to separate.

    • Collect samples from both the organic and aqueous phases for metal analysis.

  • Kinetic Study:

    • Using the optimal A/O ratio and stripping agent concentration determined in the previous step, set up a new batch experiment.

    • Take samples from the aqueous phase at different time intervals (e.g., 1, 5, 10, 20, 30 minutes) during agitation.

    • Analyze the metal concentration in the aqueous samples to determine the time required to reach equilibrium.

  • Temperature Study:

    • Repeat the batch stripping tests at different temperatures (e.g., 25°C, 40°C, 60°C) using the optimized parameters from the previous steps.

  • Data Analysis:

    • Calculate the stripping efficiency (%) for each experiment using the following formula: Stripping Efficiency (%) = (Mass of metal in aqueous phase after stripping / Mass of metal in organic phase before stripping) * 100

    • Plot the stripping efficiency as a function of stripping agent concentration, A/O ratio, contact time, and temperature to identify the optimal conditions.

Quantitative Data Summary

The following table provides a hypothetical example of how to present the results from your optimization studies.

ParameterCondition 1Condition 2Condition 3Condition 4Stripping Efficiency (%)
Stripping Agent 1 M H₂SO₄2 M H₂SO₄3 M H₂SO₄4 M H₂SO₄75.2
(A/O Ratio = 1:1, Time = 15 min, Temp = 25°C) 88.5
95.1
95.3
A/O Ratio 1:21:12:13:182.4
(Stripping Agent = 3 M H₂SO₄, Time = 15 min, Temp = 25°C) 95.1
98.2
98.5
Temperature 25°C40°C50°C60°C95.1
(Stripping Agent = 3 M H₂SO₄, A/O Ratio = 1:1, Time = 15 min) 97.8
99.1
99.2

Visualizing the Stripping Process and Troubleshooting Logic

Chemical Equilibrium of Metal Stripping

Stripping_Equilibrium cluster_organic Organic Phase cluster_aqueous Aqueous Phase Metal_PO Metal-Phosphine Oxide Complex Metal_aq Metal Ion (aq) Metal_PO->Metal_aq Stripping Metal_aq->Metal_PO Extraction Stripping_Agent Stripping Agent Stripping_Agent->Metal_PO Drives Equilibrium

Caption: Reversible equilibrium between the metal-phosphine oxide complex in the organic phase and the free metal ion in the aqueous phase.

Troubleshooting Workflow for Incomplete Stripping

Troubleshooting_Workflow Start Incomplete Stripping Observed Check_Concentration Increase Stripping Agent Concentration Start->Check_Concentration Check_Time Increase Contact Time Check_Concentration->Check_Time No Improvement Resolved Problem Resolved Check_Concentration->Resolved Improved Check_Ratio Adjust A/O Ratio Check_Time->Check_Ratio No Improvement Check_Time->Resolved Improved Check_Temp Optimize Temperature Check_Ratio->Check_Temp No Improvement Check_Ratio->Resolved Improved Check_Temp->Resolved Improved

Caption: A systematic workflow for troubleshooting low stripping efficiency.

References

  • Watson, E.K., et al. (1988). A LIQUID PHOSPHINE OXIDE: SOLVENT EXTRACTION OF PHENOL, ACETIC ACID AND ETHANOL. Solvent Extraction and Ion Exchange, 6(2), 207-220. [Link]

  • Cichy, W., Schlosser, S., & Szymanowski, J. (2001). RECOVERY OF PHENOL WITH CYANEX® 923 IN MEMBRANE EXTRACTION-STRIPPING SYSTEMS. Solvent Extraction and Ion Exchange, 19(5), 905-923. [Link]

  • Alguacil, F. J., & Lopez, F. A. (2024). Solvent Extraction with Cyanex 923 to Remove Arsenic(V) from Solutions. Processes, 12(1), 198. [Link]

  • Repo, E., et al. (2022). α-Aminophosphonates, -Phosphinates, and -Phosphine Oxides as Extraction and Precipitation Agents for Rare Earth Metals, Thorium, and Uranium: A Review. Molecules, 27(9), 2995. [Link]

  • Decachem. (2025). Tributyl Phosphate (TBP) in Metal Separation & Nuclear Chemistry. [Link]

  • 911Metallurgist. (2018). Solvent Extraction Stripping Methods. [Link]

  • Al-Omair, M. A. (2017). The production of rare earth elements group via tributyl phosphate extraction and precipitation stripping using oxalic acid. Arabian Journal of Chemistry, 10, S3139-S3146. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2003). FULL PUBLIC REPORT CYANEX® 923 Extractant. [Link]

  • Grimes, T. S., et al. (2019). Functionalized Dipicolinic Acid Derivatives as TALSPEAK-MME Stripping Agents. Solvent Extraction and Ion Exchange, 37(6), 391-405. [Link]

Sources

Technical Support Center: Scaling Up Octyl(phenyl)phosphine Oxide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of octyl(phenyl)phosphine oxides. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of synthesizing this important class of molecules. Octyl(phenyl)phosphine oxides are versatile compounds used as ligands in catalysis, metal extractants in hydrometallurgy, and as high-performance materials.[1][2]

The term "octyl(phenyl)phosphine oxide" can be ambiguous. It may refer to structures such as octyldiphenylphosphine oxide, dioctylphenylphosphine oxide, or others. This guide will focus on challenges common to the synthesis of tertiary phosphine oxides containing both octyl and phenyl groups, using Octyldiphenylphosphine Oxide as a primary example. We will address common pitfalls and provide actionable, field-tested solutions to help you streamline your synthesis and successfully scale your process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing octyldiphenylphosphine oxide?

There are three main strategies, each with distinct advantages and challenges, especially during scale-up:

  • Grignard Reaction: This is a convergent approach where an octyl Grignard reagent (octylmagnesium halide) reacts with diphenylphosphinoyl chloride (Ph₂P(O)Cl) or a related electrophile.[3] This method is often favored for its directness.

  • Michaelis-Arbuzov Reaction: This reaction involves treating a diphenylphosphinite ester with an octyl halide.[4] While a classic C-P bond-forming reaction, it can be limited by high reaction temperatures and potential side reactions.[5]

  • Oxidation of a Tertiary Phosphine: This is a two-step process where octyldiphenylphosphine is first synthesized (e.g., via a Grignard reaction with chlorodiphenylphosphine) and subsequently oxidized to the phosphine oxide.[6] The main challenge here is handling the often air-sensitive phosphine intermediate.[7]

Q2: What are the most critical safety precautions when working with phosphine derivatives and associated reagents?

Safety is paramount. When embarking on this synthesis, especially at scale, consider the following:

  • Phosphine Precursors: Tertiary phosphines can be pyrophoric or air-sensitive. Always handle them under an inert atmosphere (Argon or Nitrogen).[7] Phosphine gas itself is highly toxic and requires specialized handling and monitoring.[8][9][10]

  • Grignard Reagents: These are highly flammable and react violently with water and other protic sources. All glassware must be rigorously dried, and reactions must be conducted under a strict inert atmosphere.[11]

  • Oxidizing Agents: Reagents like hydrogen peroxide (H₂O₂) can form explosive mixtures with organic solvents. Ensure proper temperature control and be aware of the potential for runaway reactions.[6]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including flame-retardant lab coats, safety glasses, and chemical-resistant gloves. Work in a well-ventilated fume hood.[12][13]

Q3: How can I effectively monitor the progress of my reaction?

In-process monitoring is crucial for optimization and safety.

  • Thin-Layer Chromatography (TLC): A quick and effective method. Phosphine oxides are typically highly polar and will have a low Rf value on silica gel. Staining with potassium permanganate can help visualize the spots.

  • ³¹P NMR Spectroscopy: This is the most definitive technique. The phosphorus chemical shift provides clear information on the oxidation state and environment of the phosphorus atom. You can easily distinguish between the phosphine starting material (typically -5 to -20 ppm), the phosphine oxide product (~+25 to +40 ppm), and other phosphorus-containing impurities.[14]

Troubleshooting Guide: The Grignard Route

The reaction of octylmagnesium bromide with diphenylphosphinoyl chloride (Ph₂P(O)Cl) is a common and powerful method. However, it is fraught with challenges, particularly during scale-up.

Q4: My Grignard reagent formation is sluggish or fails entirely. What's going wrong?

This is a frequent issue, often stemming from inadequate reaction setup.

  • Causality & Solution: Grignard reagents are extremely sensitive to moisture. Trace amounts of water on glassware or in the solvent will quench the reagent as it forms. Ensure all glassware is flame-dried or oven-dried (>120°C) for several hours and assembled hot under a positive pressure of dry argon or nitrogen. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Magnesium turnings can have a passivating oxide layer; activate them with a small crystal of iodine or by gentle heating before adding the alkyl halide.

Q5: My reaction yield is disappointingly low, and I have a complex mixture of byproducts. Why?

Low yields are often a result of side reactions or poor reagent quality.[11]

  • Causality & Solution:

    • Wurtz Coupling: The octyl halide can couple with itself. This is minimized by adding the halide slowly to the magnesium suspension to maintain a low instantaneous concentration.

    • Over-addition: The newly formed octyldiphenylphosphine oxide can be attacked by another equivalent of the Grignard reagent. This is a significant issue if the electrophile (Ph₂P(O)Cl) is added too slowly or if localized "hot spots" occur. Maintain vigorous stirring and control the addition rate carefully.

    • Reagent Purity: Ensure the diphenylphosphinoyl chloride is pure and dry. It can be hygroscopic, and any hydrolysis will lead to diphenylphosphinic acid, which will be deprotonated by the Grignard reagent, consuming two equivalents.

Q6: The reaction is highly exothermic and difficult to control at a larger scale. How can I manage this?

Thermal management is a critical scale-up challenge.

  • Causality & Solution: Both the formation of the Grignard reagent and its subsequent reaction with the phosphinoyl chloride are highly exothermic.

    • Controlled Addition: Use a syringe pump or an addition funnel for slow, controlled addition of the reagents.

    • Efficient Cooling: Ensure your reaction vessel is equipped with an efficient cooling bath (e.g., an ice-water or ice-brine bath). Monitor the internal temperature of the reaction closely with a thermocouple.

    • Reverse Addition: Consider adding the Grignard solution to the phosphinoyl chloride solution at a controlled temperature. This can sometimes provide better control by keeping the highly reactive Grignard reagent as the limiting species in the flask.

Troubleshooting Guide: The Oxidation Route

This route involves preparing octyldiphenylphosphine and then oxidizing it. The main challenges lie in handling the intermediate and achieving clean oxidation.

Q7: My phosphine intermediate seems to have decomposed or oxidized before the main oxidation step. How do I prevent this?

Octyldiphenylphosphine, like many trialkyl/arylphosphines, is susceptible to air oxidation.[7]

  • Causality & Solution: Exposure to atmospheric oxygen, even for short periods, can lead to premature oxidation. All manipulations of the phosphine must be performed under a strict inert atmosphere using Schlenk line or glovebox techniques. Solvents must be thoroughly degassed before use to remove dissolved oxygen.[7]

Q8: The final oxidation step with hydrogen peroxide is messy and gives incomplete conversion. What can I do?

Incomplete or messy oxidations are common when using H₂O₂.

  • Causality & Solution:

    • Phase Separation: The reaction can be biphasic, leading to slow reaction rates. Using a co-solvent like acetone or methanol can improve miscibility.

    • Adduct Formation: Phosphine oxides can form stable adducts with hydrogen peroxide.[15] These adducts can complicate workup and isolation.

    • Alternative Oxidants: For a cleaner and often more scalable reaction, consider using air or oxygen. A simple method involves bubbling dry air through a solution of the phosphine in a suitable solvent (e.g., toluene). This method avoids aqueous workups and peroxide adducts.[6] Another approach is surface-assisted air oxidation on activated carbon, which can be highly selective.[6]

Purification Challenges

Q9: My crude product is a persistent oil and won't crystallize. How can I purify it effectively?

Many phosphine oxides, especially those with long alkyl chains like octyl, are oils or low-melting solids, making crystallization difficult.

  • Solution: Column chromatography on silica gel is the most reliable method. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate or acetone is typically effective. The highly polar phosphine oxide will elute last. For industrial scale, distillation under high vacuum can be a viable alternative if the product is thermally stable.

Q10: How can I effectively remove residual water from my hygroscopic final product?

Phosphine oxides are notoriously hygroscopic due to the polarity of the P=O bond.

  • Solution: Standard drying agents may not be sufficient. A highly effective method is to dissolve the product in a non-polar solvent like toluene and treat it with activated 3Å or 4Å molecular sieves.[14][15] Heating the mixture can accelerate the drying process. The sieves can be conveniently contained in a teabag-like pouch for easy removal.[15]

Experimental Protocols & Data

Protocol: Synthesis of Octyldiphenylphosphine Oxide via the Grignard Route

Step 1: Grignard Reagent Formation

  • Assemble a three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel under a positive pressure of dry Argon. Flame-dry all glassware before assembly.

  • Add magnesium turnings (1.2 eq.) to the flask.

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous diethyl ether or THF via cannula.

  • Dissolve 1-bromooctane (1.0 eq.) in anhydrous ether/THF and add it to the addition funnel.

  • Add a small portion of the 1-bromooctane solution to initiate the reaction (indicated by cloudiness and gentle reflux).

  • Add the remaining 1-bromooctane dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Diphenylphosphinoyl Chloride

  • Cool the Grignard solution to 0°C in an ice bath.

  • Dissolve diphenylphosphinoyl chloride (1.05 eq.) in anhydrous THF and add it to the addition funnel.

  • Add the diphenylphosphinoyl chloride solution dropwise to the cold, stirring Grignard solution, maintaining the internal temperature below 10°C.

  • After addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/³¹P NMR analysis shows complete consumption of the starting material.

Step 3: Workup and Purification

  • Cool the reaction mixture back to 0°C.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (Hexane/Ethyl Acetate gradient).

Data Summary: Comparison of Synthesis Routes
Synthesis RouteKey ReagentsTypical YieldKey AdvantagesMajor Scaling Challenges
Grignard Reaction Octyl-MgBr, Ph₂P(O)Cl60-80%Convergent, directExotherm management, moisture sensitivity, handling Grignard reagents at scale.[11]
Michaelis-Arbuzov Ph₂P(OR), Octyl-Br40-70%Avoids Grignard reagentsHigh temperatures, potential for side reactions (elimination), limited substrate scope.[5][16]
Phosphine Oxidation Octyl-PPh₂, H₂O₂ or Air/O₂>90% (oxidation step)High yield for oxidation, cleanHandling air-sensitive phosphine intermediate, potential peroxide adducts.[6][7]

Visualizations

Workflow for Grignard Synthesis of Octyldiphenylphosphine Oxide

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-Dry Glassware B Activate Mg Turnings A->B D Form Grignard Reagent (Octyl-MgBr) B->D C Prepare Anhydrous Solvents C->D E Add Ph₂P(O)Cl Solution (at 0°C) D->E F Warm to RT & Stir E->F G Quench with sat. NH₄Cl F->G H Aqueous Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K Characterization (NMR, MS)

Caption: A typical experimental workflow for the synthesis of octyldiphenylphosphine oxide via the Grignard reaction.

Troubleshooting Decision Tree for Low Yield in Grignard Synthesis

G cluster_start_mat cluster_reaction_cond cluster_workup Start Low Yield Observed SM_Check Check Reagents Start->SM_Check Step 1 Cond_Check Review Conditions Start->Cond_Check Step 2 Workup_Check Assess Workup Start->Workup_Check Step 3 SM_Solvent Wet Solvent? SM_Check->SM_Solvent SM_Mg Mg Not Activated? SM_Check->SM_Mg SM_PCl Ph₂P(O)Cl Hydrolyzed? SM_Check->SM_PCl Sol_Solvent Use Freshly Distilled Solvent SM_Solvent->Sol_Solvent Sol_Mg Activate Mg with I₂ SM_Mg->Sol_Mg Sol_PCl Use Fresh/Pure Reagent SM_PCl->Sol_PCl Cond_Temp Temperature Too Low? Cond_Check->Cond_Temp Cond_Add Addition Too Fast/Slow? Cond_Check->Cond_Add Cond_Stir Poor Stirring? Cond_Check->Cond_Stir Sol_Temp Maintain Gentle Reflux (Grignard Formation) Cond_Temp->Sol_Temp Sol_Add Optimize Addition Rate Cond_Add->Sol_Add Workup_Quench Inefficient Quench? Workup_Check->Workup_Quench Workup_Extract Poor Extraction? Workup_Check->Workup_Extract Workup_Loss Loss on Column? Workup_Check->Workup_Loss Sol_Extract Perform Multiple Extractions Workup_Extract->Sol_Extract

Caption: A decision tree to diagnose and solve common causes of low reaction yield in the Grignard synthesis route.

References

  • Chen, F., & Fu, B. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed. Organic Letters, 22(14), 5485-5490. [Link]

  • Millennial Specialty Chemicals. (n.d.). Octylphenyl Phosphine Oxide Derivative. Advanced Materials & Manufacturing. [Link]

  • Google Patents. (n.d.).
  • Manna, S. K., & Maiti, S. (2002). Synthesis and characterization of phosphorus containing adhesive polymers. Indian Journal of Chemical Technology, 9, 102-107. [Link]

  • Ghaffari, B., et al. (2022). Synthesis of Mixed Phosphine–Phosphine Oxide Ligands by Rh(I)‐Catalyzed C H Bond Alkylation. Angewandte Chemie, 134(42), e202209489. [Link]

  • Hering-Junghans, C., et al. (2016). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. ACS Omega, 1(4), 573-579. [Link]

  • Organic Chemistry Portal. (n.d.). Phosphine oxide synthesis by substitution or addition. [Link]

  • Wang, Z., et al. (2018). Synthesis of phosphine oxide based amphiphilic molecules via ring-opening Wittig olefination of a macrocyclic phosphoranylidene and their property study as non-ionic surfactants. RSC Advances, 8(40), 22631-22636. [Link]

  • Hering-Junghans, C., & Gessner, V. H. (2012). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions, 41(6), 1834-1839. [Link]

  • ChemistryViews. (2017). Mild Reduction of Phosphine Oxides. [Link]

  • Hering-Junghans, C., & Gessner, V. H. (2012). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions, 41(6), 1834-1839. [Link]

  • Google Patents. (n.d.). CN107304220B - Method for synthesizing 2,4, 6-trimethylbenzoyl-diphenylphosphine oxide by one-pot method.
  • Waser, M. (2020). Progress in -Phosphine Oxide- Catalysis. EPFL. [Link]

  • ResearchGate. (n.d.). Synthesis of alkenylphosphine oxides via Tf2O promoted addition-elimination of ketones and secondary phosphine oxides. [Link]

  • PubChem. (n.d.). octyl(phenyl)-N,N-di(i-butyl)-carbamoyl-methyl-phosphine oxide. [Link]

  • ResearchGate. (n.d.). Synthesis of secondary phosphine oxides by substitution at phosphorus by Grignard reagents. [Link]

  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction. [Link]

  • WorkSafe.qld.gov.au. (n.d.). Phosphine gas. [Link]

  • Khan, I., et al. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molecules, 27(13), 4236. [Link]

  • Air Liquide. (2023). SAFETY DATA SHEET Phosphine. [Link]

  • Wang, Q. (2021). Radical Arbuzov Reaction. CCS Chemistry, 3(1), 1-10. [Link]

  • CDC. (n.d.). Phosphine: Lung Damaging Agent. [Link]

  • ResearchGate. (n.d.). Optimisation of reaction conditions for oxidation of primary phosphines to primary phosphine oxides. [Link]

  • GOV.UK. (n.d.). Phosphine - Incident management. [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. [Link]

  • Reddit. (n.d.). Phosphine Ligand Oxidation. [Link]

  • GOV.UK. (n.d.). Phosphine: general information. [Link]

  • El-Subbagh, H. I., et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(21), 7247. [Link]

Sources

Validation & Comparative

Strategic Evaluation: Octyl(phenyl)phosphine Oxide (OPPO) in Catalysis and Extraction

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous cost-benefit analysis and technical evaluation of Octyl(phenyl)phosphine oxide (OPPO) . This document is structured to serve researchers and process engineers in pharmaceutical development and industrial extraction.

Executive Summary

This compound (OPPO) (CAS: 107694-27-9) is a Secondary Phosphine Oxide (SPO) that occupies a critical "Goldilocks" zone in organophosphorus chemistry. Unlike the symmetric commodity chemicals Diphenylphosphine oxide (DPPO) (too insoluble in aliphatics) or Trioctylphosphine oxide (TOPO) (sterically crowded, strictly tertiary), OPPO offers a unique asymmetric scaffold.

This asymmetry drives its two primary high-value applications:

  • Pharma/Catalysis: As an air-stable pre-ligand that tautomerizes to coordinate transition metals (Pd, Ni, Ru) for cross-coupling.

  • Industrial Extraction: As the obligate precursor to CMPO (Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide), the industry standard for actinide partitioning (TRUEX process).

Part 1: Technical Performance & Mechanism

The SPO Tautomerization Advantage (Drug Development)

In pharmaceutical synthesis, the cost of ligand handling (gloveboxes, inert gas lines) is a significant overhead. Primary and secondary phosphines are pyrophoric or air-sensitive.

OPPO exists primarily as the air-stable pentavalent oxide (P=O).[1] Upon coordination with a metal center (e.g., Palladium), it shifts to the trivalent phosphinous acid (P-OH) form. This in-situ transformation allows researchers to weigh the ligand on a benchtop while achieving the reactivity of an electron-rich phosphine during the reaction.

Mechanism of Action:

  • Pre-ligand: Stable P(V) oxide form.

  • Activation: Tautomerization to P(III)-OH.

  • Coordination: Binds to metal; the -OH group can form intramolecular hydrogen bonds with halide leaving groups, accelerating Oxidative Addition.

The Solubility/Steric Balance (Industrial Extraction)

In liquid-liquid extraction (e.g., nuclear reprocessing or rare earth recovery), the solvent system typically uses an aliphatic diluent (dodecane or kerosene).

  • DPPO Failure: Aromatic rings cause precipitation in dodecane (third-phase formation).

  • TOPO Limitation: While soluble, the symmetric octyl chains create steric bulk that can hinder the chelation of smaller metal ions.

  • OPPO Solution: The single phenyl group provides electronic hardness (for selectivity), while the octyl group ensures complete miscibility in aliphatic diluents. This makes OPPO the only viable scaffold for synthesizing CMPO-class extractants.

Part 2: Comparative Cost-Benefit Analysis

The following matrix compares OPPO against its primary market alternatives: Diphenylphosphine oxide (DPPO) and Trioctylphosphine oxide (TOPO) .

Table 1: Comparative Performance Matrix
FeatureThis compound (OPPO) Diphenylphosphine Oxide (DPPO) Trioctylphosphine Oxide (TOPO)
CAS Number 107694-27-94559-70-078-50-2
Structure Class Secondary Phosphine Oxide (Asymmetric)Secondary Phosphine Oxide (Symmetric)Tertiary Phosphine Oxide (Symmetric)
Air Stability High (Bench stable solid/oil)High (Solid)High (Solid)
Aliphatic Solubility Excellent (Miscible in dodecane/hexane)Poor (Often requires DCM/THF)Excellent
Ligand Electronics Balanced (Alkyl-donor / Aryl-acceptor)Electron-withdrawing (Aryl)Strong Electron-donating (Alkyl)
Primary Use Pre-ligand (Pharma), Precursor (CMPO)Pre-ligand (General purpose)Extraction Solvent, Capping Agent
Cost Profile High (Specialty: $50–$150/g)Low (Commodity: <$1/g)Low (Commodity: <$0.50/g)
Operational Benefit Enables catalysis in non-polar solvents; Essential for CMPO synthesis.[2][3]Cheap standard for coupling in polar solvents.Bulk extraction; cannot act as P-H active ligand.
Cost-Benefit Verdict
  • For Routine Coupling in THF: Use DPPO . It is cheaper and effective.

  • For Process Chemistry in Non-Polar Solvents (Toluene/Heptane): OPPO is required. DPPO will precipitate, causing heterogeneous mixtures and stalled reactions. The cost premium of OPPO is offset by the elimination of solvent swaps or toxic chlorinated solvents.

  • For Nuclear/Rare Earth Extraction: OPPO (as CMPO precursor) is non-negotiable. TOPO lacks the chelation specificity for actinides in high-acid streams, and DPPO is insoluble.

Part 3: Mechanistic Visualization

The following diagram illustrates the dual utility of OPPO: its tautomeric activation in catalysis and its synthetic conversion to the CMPO extractant.

OPPO_Pathways cluster_catalysis Pathway A: Pharmaceutical Catalysis cluster_industrial Pathway B: Industrial Extraction (TRUEX) OPPO This compound (OPPO) Air-Stable Pre-Ligand Tautomer Phosphinous Acid Form (P-OH Active Species) OPPO->Tautomer In-situ Tautomerization CMPO CMPO Extractant (Carbamoylmethyl Derivative) OPPO->CMPO Functionalization (Base + Cl-Acetamide) MetalComplex Metal-Ligand Complex (M-P-OH) Tautomer->MetalComplex + Metal (Pd/Ni) Product Cross-Coupling Product (C-C / C-N Bond) MetalComplex->Product Catalytic Cycle Extraction Actinide Sequestration (Am/Cm Removal) CMPO->Extraction + Dodecane/TBP

Figure 1: Bifurcated utility of OPPO showing activation for catalysis (top) and derivatization for nuclear extraction (bottom).

Part 4: Experimental Protocols

Protocol A: Synthesis of OPPO (Bench-Scale)

Rationale: Commercial OPPO is expensive. In-house synthesis via Grignard addition to dichlorides is cost-effective for scale-up.

Reagents:

  • Phenylphosphonic dichloride (

    
    )
    
  • Octylmagnesium bromide (2.0 M in ether)

  • THF (Anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a 500 mL 3-neck flask equipped with a reflux condenser and addition funnel under

    
     atmosphere.
    
  • Solvation: Charge flask with

    
     (1.0 eq) and anhydrous THF (10 vol). Cool to 0°C.
    
  • Addition: Add OctylMgBr (2.1 eq) dropwise over 60 mins. Note: Excess Grignard is used to drive the reaction to the secondary oxide via a phosphinate intermediate.

  • Hydrolysis (Critical): Quench slowly with 1M HCl at 0°C. The acid hydrolysis converts the intermediate magnesium salt to the P-H oxide species.

  • Workup: Extract with Ethyl Acetate. Wash organic phase with Brine. Dry over

    
    .
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate (9:1).

    • Validation:

      
       NMR should show a singlet around 20–25 ppm (P=O form).
      
Protocol B: OPPO-Ligand Cross-Coupling (Suzuki-Miyaura)

Rationale: Demonstrates the air-stability advantage. No glovebox required.

  • Charge: To a standard vial (in air), add Aryl Bromide (1.0 eq), Boronic Acid (1.5 eq),

    
     (2.0 eq), and OPPO  (2 mol%).
    
  • Catalyst: Add

    
     (1 mol%).
    
  • Solvent: Add Toluene/Water (10:1). Note: OPPO's lipophilicity ensures catalyst solubility in the toluene phase.

  • Reaction: Cap and stir at 80°C for 4 hours.

  • Analysis: Monitor via HPLC. Expect >95% conversion for non-hindered substrates.

References

  • Han, L. B., & Zhao, C. Q. (2018).[4] "Palladium-Catalyzed Hydrophosphorylation of Alkynes with Secondary Phosphine Oxides." Journal of the American Chemical Society.[4] Link

  • Horwitz, E. P., et al. (1982). "Selected Alkyl(phenyl)-N,N-dialkylcarbamoylmethylphosphine Oxides as Extractants for Am(III) from Nitric Acid Media." Separation Science and Technology. Link

  • Ackermann, L. (2009). "Air-Stable Secondary Phosphine Oxides as Preligands for Cross-Coupling Reactions." Synthesis. Link

  • Modolo, G., et al. (2012). "A review of the demonstration of innovative solvent extraction processes for the recovery of trivalent minor actinides from PUREX raffinate." Radiochimica Acta. Link

Sources

A Senior Application Scientist's Guide to Octyl(phenyl)phosphine Oxide (CMPO) for High-Efficiency Metal Extraction

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and process chemists in fields ranging from nuclear fuel reprocessing to critical materials recycling, the selection of an appropriate extractant is a decision that dictates the efficiency, selectivity, and economic viability of the entire separation process. Among the arsenal of neutral organophosphorus extractants, n-octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) has distinguished itself, particularly in the challenging separation of actinides and lanthanides.[1]

This guide provides an in-depth, objective comparison of CMPO against other widely used commercial extractants such as Tributyl Phosphate (TBP), Trioctylphosphine Oxide (TOPO), and the Cyanex series. We will delve into the mechanistic reasoning behind its performance, provide validated experimental protocols for comparative analysis, and present data to support evidence-based decision-making for your specific application.

The Rationale for Choosing a Bifunctional Extractant: Why CMPO Excels

At a fundamental level, solvent extraction operates on the principle of selectively partitioning a target metal ion from an aqueous phase into an immiscible organic phase.[2] The heart of this process is the extractant molecule. While traditional extractants like Tributyl Phosphate (TBP) have been workhorses in the industry, their efficiency can be limited.

CMPO's superior extraction capability, especially for trivalent actinides and lanthanides, stems from its bifunctional nature. It contains both a phosphoryl (P=O) group and a carbamoyl (C=O) group. This dual-functionality allows for a powerful chelation effect, where the molecule can effectively "grasp" the metal ion, leading to the formation of a highly stable, neutral complex that is readily soluble in the organic diluent. This is a significant advantage over monofunctional extractants like TBP or TOPO, which rely solely on the phosphoryl oxygen for coordination.

The presence of the phenyl group attached to the phosphorus atom also enhances its extraction power through electronic effects. This structural advantage makes CMPO an exceptionally strong extractant, capable of high distribution ratios even from highly acidic solutions, a common characteristic of nuclear waste streams.[3]

Performance Benchmarking: A Data-Driven Comparison

An extractant is judged by its performance across several key metrics. Here, we compare CMPO against its commercial counterparts. The following data is synthesized from various studies, and it is crucial to recognize that performance is highly dependent on specific experimental conditions (e.g., aqueous phase acidity, organic diluent, temperature).

Performance Metric Octyl(phenyl)phosphine Oxide (CMPO) Tributyl Phosphate (TBP) Trioctylphosphine Oxide (TOPO) Cyanex 923
Extraction Power (for Am³⁺, Eu³⁺) Very HighLow to ModerateHighHigh
Selectivity (Actinides over Lanthanides) Moderate (often used with complexants for high selectivity)[4]LowLowModerate
Stripping Difficulty High (strong extraction requires aggressive stripping agents)[3]LowModerateModerate
Chemical & Radiolytic Stability GoodModerateGoodGood
Aqueous Solubility LowModerateVery LowVery Low
Primary Application Actinide/Lanthanide separation from high-level waste (e.g., TRUEX process)[5]Uranium and Plutonium extraction (e.g., PUREX process)Uranium recovery, various metal extractionsBroad, various metal extractions including REEs[6][7]

Expert Insights: The data clearly positions CMPO as a powerhouse for extraction. Its high distribution ratios for actinides are unquestionable.[3] However, this strength presents a challenge in the stripping stage; the very stability of the extracted complex makes it difficult to break apart to recover the metal ion into a fresh aqueous phase.[3] This is a critical trade-off that process designers must consider. While TBP is easily stripped, its extraction power for trivalent f-block elements is significantly lower. TOPO and Cyanex 923 (a mixture of trialkyl phosphine oxides) offer a middle ground, with strong extraction capabilities but generally less stripping difficulty than CMPO.[8][9]

Validated Experimental Protocols for Comparative Evaluation

To ensure a trustworthy, apples-to-apples comparison in your own laboratory, adherence to a standardized protocol is paramount. The following methodologies describe a self-validating system for determining key performance indicators.

General Solvent Extraction Workflow

The logical flow of a comparative experiment follows a standardized path from initial contact to final analysis. This workflow ensures that each extractant is evaluated under identical conditions.

G cluster_prep Phase Preparation cluster_process Extraction & Separation cluster_analysis Analysis & Calculation Aq_Prep Aqueous Phase (Metal ion(s) in acid matrix, e.g., HNO3) Contact 1. Contact & Equilibrate (Vigorous mixing for set time) Aq_Prep->Contact Org_Prep Organic Phase (Extractant in diluent, e.g., n-dodecane) Org_Prep->Contact Separate 2. Phase Separation (Centrifugation) Contact->Separate Aq_Analysis 3. Aqueous Phase Analysis (e.g., ICP-MS/OES) Separate->Aq_Analysis Calc 4. Calculate Performance Metrics (Distribution Ratio, Separation Factor) Aq_Analysis->Calc G cluster_aqueous Aqueous Phase (pH 2-3) cluster_organic Organic Phase Am Am³⁺ (Actinide) Eu Eu³⁺ (Lanthanide) Am_CMPO [Am(CMPO)ₓ(NO₃)₃] (Extracted into Organic) Am->Am_CMPO Extracts Eu_DTPA [Eu(DTPA)]²⁻ (Stable Complex, Stays in Aqueous) Eu->Eu_DTPA Strongly Complexes DTPA DTPA (Complexant) DTPA->Eu_DTPA CMPO CMPO (Extractant) CMPO->Am_CMPO

Caption: The TALSPEAK process mechanism for selective actinide extraction.

Conclusion and Future Outlook

This compound (CMPO) is an exceptionally powerful and effective extractant, particularly for trivalent f-block elements from acidic media. Its bifunctional nature provides a distinct advantage in extraction strength over traditional reagents like TBP and TOPO. [3]This high efficiency, however, necessitates more rigorous stripping conditions, a critical factor for process design.

For applications demanding the highest degree of actinide recovery from complex matrices, such as high-level nuclear waste, CMPO-based systems like TRUEX are often the superior choice. [5]When high selectivity between actinides and lanthanides is the primary goal, the combination of CMPO with aqueous complexants in a TALSPEAK-type process offers a robust solution. [4]For less demanding separations, or where stripping simplicity is paramount, extractants like Cyanex 923 may present a more balanced profile.

The choice of extractant is never a one-size-fits-all solution. It requires a careful evaluation of the entire process: the composition of the feed, the desired purity of the product, the cost of reagents, and the management of stripping solutions. By using the protocols and understanding the mechanistic principles outlined in this guide, researchers and engineers can make informed, data-driven decisions to select the optimal extractant for their specific separation challenge.

References

  • extraction of actinides and lanthanides by calixarenes cmpo.
  • Efficient Metal Extraction from Dilute Solutions: A Review of Novel Selective Separation Methods and Their Applic
  • Comparative Evaluation of DHDECMP and CMPO as Extractants for Recovering Actinides from Nitric Acid Waste Streams - OSTI. (URL: )
  • Dynamic tests for actinide/lanthanide separation by CMPO solvent in fluorinated diluents - ResearchG
  • The phosphine oxides Cyanex-921, Cyanex-923 and Cyanex-925 as extractants for Pb(II)
  • Opposite selectivities of tri‐n‐butyl phosphate and Cyanex 923 in solvent extraction of lithium and magnesium - PMC - NIH. (URL: )
  • Structure Investigation of La, Y, and Nd Complexes in Solvent Extraction Process with Liquid Phosphine Oxide, Phosphinic Acid, and Amine Extractants - MDPI. (URL: )
  • Trioctylphosphine oxide (TOPO).
  • Separating Actinides from Rare Earths: Key Methods - Discovery Alert. (URL: )
  • Development of a CMPO based extraction process for partitioning of minor actinides and demonstration with geneuine fast reactor fuel solution (155 GWd/Te) | Request PDF - ResearchGate. (URL: [Link])

  • DEL CMPO A NEW EXTRACTANT FOR ACTINIDES - INIS-IAEA. (URL: )
  • Organophosphorus Extractants: A Critical Choice for Actinides/Lanthanides Separation in Nuclear Fuel Cycle - PubMed. (URL: [Link])

  • Solvent Extraction Techniques - Organomation. (URL: [Link])

  • Extraction of Metal Ions with Metal–Organic Frameworks - MDPI. (URL: [Link])

Sources

A Comparative Guide to the Environmental Impact of Phosphine Oxide-Based Extraction Processes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative environmental assessment of phosphine oxide-based extraction processes, juxtaposing them with contemporary green chemistry alternatives. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind process choices, offering robust experimental data and protocols to support a transition toward more sustainable practices. Our analysis is grounded in the principles of Life Cycle Assessment (LCA), toxicity, biodegradability, and waste management to provide a holistic view of the environmental burdens associated with these widely used but problematic reagents.

The Dual Role of Phosphine Oxides: Efficacy vs. Environmental Persistence

Organophosphorus compounds, particularly tertiary phosphine oxides (R₃P=O), are highly effective reagents in solvent extraction. Their efficacy stems from the strong basicity and polarity of the phosphoryl group (P=O), which allows for potent coordination with metal ions.[1] This makes them invaluable in hydrometallurgy for the selective extraction of rare earth elements (REEs), uranium, and other valuable metals from complex matrices.[1][2] They are also notorious byproducts of foundational organic syntheses like the Wittig and Appel reactions, where the thermodynamic stability of the P=O bond drives the reaction to completion but simultaneously creates a significant waste stream.[3][4]

The very chemical stability that makes phosphine oxides effective also renders them environmentally persistent. Many industrial phosphonates and related compounds exhibit poor biodegradability in standard tests, leading to concerns about their accumulation and long-term ecological impact.[5] This guide will dissect these impacts and compare them quantitatively against greener alternatives that aim to mitigate these challenges.

Comparative Framework: Key Environmental Impact Categories

To objectively assess different extraction systems, we will focus on four critical environmental metrics:

  • Life Cycle Assessment (LCA): Evaluating the total environmental burden from "cradle-to-grave," including the impact of solvent production, energy consumption during the process, and waste treatment.[6][7]

  • Toxicity: Assessing the acute and chronic effects of the reagents and their byproducts on aquatic ecosystems and human health.

  • Biodegradability: Determining the potential for the compounds to be broken down by natural microbial action, preventing persistence in the environment.[5]

  • Waste Generation & Recyclability: Quantifying the amount of waste produced per unit of product (E-Factor) and the feasibility of recycling the spent reagents.[8]

Logical Flow for Environmental Process Assessment

The following diagram illustrates a decision-making framework for selecting an extraction process with environmental considerations at its core.

G start Begin Process Selection alternatives Evaluate Greener Alternatives start->alternatives phosphine_oxide Phosphine Oxide-Based Process (e.g., TOPO, Cyanex 923) lca Life Cycle Assessment (LCA) Is solvent production energy-intensive? phosphine_oxide->lca alternatives->phosphine_oxide High efficiency required? des Deep Eutectic Solvents (DES) alternatives->des Low toxicity & recyclability desired? organic_acids Organic Acids (Citric, Ascorbic Acid) alternatives->organic_acids Biodegradable reagents preferred? supercritical Supercritical Fluids (scCO₂) alternatives->supercritical Non-toxic, tunable solvent needed? bio_leaching Bio-hydrometallurgy alternatives->bio_leaching Low-grade ores & minimal chemical use? des->lca organic_acids->lca supercritical->lca bio_leaching->lca lca->alternatives Fail toxicity Toxicity & Biodegradability Data Available? lca->toxicity Pass toxicity->alternatives Fail recycling Recycling Potential Is reagent recovery feasible? toxicity->recycling Pass recycling->alternatives Fail implement Implement Optimal Process recycling->implement Pass

Caption: Decision framework for sustainable extraction process selection.

Head-to-Head Comparison: Phosphine Oxides vs. Alternatives

The following table summarizes the environmental performance of phosphine oxide-based systems against prominent greener alternatives. The data is synthesized from multiple life cycle assessments, toxicity studies, and process efficiency reports.

Parameter Phosphine Oxide-Based Solvents (e.g., TOPO, Cyanex) Organic Acids (e.g., Citric Acid) Deep Eutectic Solvents (DES) Supercritical CO₂ (scCO₂)
Primary Application Metal extraction (REEs, Uranium), Wittig reaction byproductMetal leaching from ores and e-waste[9]Metal extraction, biomass processingExtraction of natural products, decaffeination[10][11]
Extraction Efficiency Very High[1]Moderate to High[9]High, tunableHigh, dependent on co-solvents[12]
Toxicity Profile Low to moderate aquatic toxicity for related phosphonates[5]Low, readily biodegradable[13]Generally low, but component-dependent[14]Non-toxic, non-flammable[11]
Biodegradability Very low to negligible for industrial variants[5]High[13]Often high, component-dependent[14]Not applicable (inorganic)
Waste Generation High (byproduct in synthesis) or requires recycling[3][4]Low, can often be neutralizedLow, high potential for recyclingMinimal, CO₂ is easily recycled
LCA Hotspots Production of the organophosphorus reagent; solvent loss[6]Agricultural production of the acid (e.g., from corn/citrus)Production of components (e.g., choline chloride)High energy consumption for pressurization
Recyclability Possible via chemical reduction, but energy-intensive[2][8]Difficult to recover from leachateHigh; can be regenerated by anti-solvent precipitationVery High; simple depressurization

Experimental Protocols for Environmental Impact Assessment

To ensure trustworthy and reproducible results, standardized protocols are essential. Here, we outline a procedure for assessing the potential environmental risk from extraction process waste, adapted from methodologies used for evaluating heavy metal mobility from mining tailings.[15][16]

Protocol 1: Leachable Contaminant Analysis from Process Waste

This protocol is designed to simulate the leaching of residual extractants and complexed metals into the environment under changing conditions, such as acidification.

Objective: To quantify the "mobilizable" fraction of contaminants in solid waste generated from an extraction process.

Materials:

  • Solid waste material (post-extraction residue, dried)

  • Extracting Reagent 1: 0.43 M Acetic Acid (AA) - simulates acid rain conditions[17]

  • Extracting Reagent 2: 0.05 M EDTA - simulates complexation with organic matter[17]

  • Deionized water

  • Centrifuge and tubes (50 mL)

  • Shaker table

  • 0.45 µm syringe filters

  • Analytical instrumentation: High-Resolution Continuum Source Flame Atomic Absorption Spectrometry (HR CS FAAS) for metals[17]; HPLC-MS for organic compounds.

Procedure:

  • Sample Preparation: Weigh 1.0 g of the dried solid waste into three separate 50 mL centrifuge tubes.

  • Extraction:

    • To the first tube, add 20 mL of 0.43 M Acetic Acid.

    • To the second tube, add 20 mL of 0.05 M EDTA.

    • To the third tube (control), add 20 mL of deionized water.

  • Agitation: Secure the tubes on a shaker table and agitate at 200 rpm for 2 hours at room temperature (25°C). This step ensures thorough mixing and interaction between the waste and the extraction fluid. Causality: Agitation maximizes the surface area contact, simulating long-term environmental exposure in a condensed timeframe.

  • Separation: Centrifuge the tubes at 4000 rpm for 15 minutes to separate the solid and liquid phases.

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates. Causality: Filtration is critical to prevent solid particles from interfering with subsequent analytical measurements, ensuring that only dissolved, mobile species are quantified.

  • Analysis:

    • Analyze the filtered extracts for target metals (e.g., Cd, Cr, Cu, Pb, Ni, Zn) using HR CS FAAS.[17]

    • Analyze the extracts for residual phosphine oxide or alternative solvent using a validated HPLC-MS method.

  • Data Interpretation: Compare the concentrations of contaminants in the AA and EDTA extracts to the control. Higher concentrations indicate a greater potential for mobilization and environmental risk.

Lifecycle Comparison: Conventional vs. Green Extraction

The following diagram visualizes the contrasting environmental pathways of a conventional phosphine oxide-based process and a greener alternative using a recyclable Deep Eutectic Solvent.

G cluster_0 Phosphine Oxide-Based Extraction cluster_1 Deep Eutectic Solvent (DES) Extraction p_reagent Reagent Synthesis (High Energy/Waste) p_extraction Solvent Extraction p_reagent->p_extraction p_product Product p_extraction->p_product p_waste Spent Solvent + Phosphine Oxide p_extraction->p_waste p_treatment Waste Treatment (Incineration/Landfill) p_waste->p_treatment p_recycle Chemical Reduction (Energy Intensive) p_waste->p_recycle g_reagent DES Component Synthesis (Lower Impact) g_extraction Solvent Extraction g_reagent->g_extraction g_product Product g_extraction->g_product g_waste Spent DES g_extraction->g_waste g_recycle Solvent Regeneration (e.g., Anti-solvent) g_waste->g_recycle g_recycle->g_extraction >95% Recycled

Caption: Contrasting lifecycles of conventional and green extraction solvents.

Mitigation Strategies for Existing Processes

While transitioning to inherently greener alternatives is the ultimate goal, improving the environmental footprint of existing phosphine oxide-based processes is a critical interim step. The primary strategy is the catalytic reduction of phosphine oxide waste back to the parent phosphine .[8]

This approach addresses the waste issue by creating a closed-loop system. Methods using reducing agents like polymethylhydrosiloxane (PMHS) or trichlorosilane are effective, converting the stable P=O bond back to P(III).[2] While these methods are a significant improvement over disposal, a full LCA is necessary to account for the environmental cost of the reducing agents and the energy required for the reaction.[18] The analysis shows that replacing phosphines with silanes can offer environmental improvements for reactions like the Wittig, but the benefits can be offset by other reagents and conditions in processes like the Appel reaction.[18]

Conclusion and Future Outlook

The evidence presented in this guide indicates that while phosphine oxide-based extractants offer high performance, their environmental impact, characterized by persistence, challenging waste management, and significant life cycle burdens, necessitates a shift towards greener alternatives.

  • For Hydrometallurgy: Organic acids and Deep Eutectic Solvents (DES) are emerging as viable, environmentally superior alternatives.[9][19] They offer the benefits of biodegradability and recyclability, often with comparable extraction efficiencies under optimized conditions.

  • For Organic Synthesis: The most sustainable path is to avoid the formation of phosphine oxide waste altogether through catalytic P(III)/P(V) cycling or by employing solvent-free and aqueous reaction conditions.[3]

The future of sustainable chemical processing lies in a holistic design approach. By prioritizing Life Cycle Assessment, biodegradability, and toxicity analysis early in the development process, researchers and industry professionals can create extraction technologies that are not only efficient but also environmentally benign. The protocols and comparative data herein provide a foundational toolkit for this critical endeavor.

References

  • Title: Green Chemistry in Wittig Reactions: Research Guide & Papers Source: PapersFlow URL
  • Title: Comparative Assessment & Environmental Impacts of Lixiviants for Hydrometallurgical Lithium‐Ion Battery Recycling Source: ResearchGate URL
  • Title: Phosphonate - Wikipedia Source: Wikipedia URL
  • Title: Environmental life cycle assessment on the separation of rare earth oxides through solvent extraction Source: PubMed URL
  • Title: Metal-Free Reduction of Phosphine Oxides Using Polymethylhydrosiloxane Source: MDPI URL
  • Title: Utilization of Extraction Procedures for Evaluating Environmental Risk from Waste Materials Source: MDPI URL
  • Title: α-Aminophosphonates, -Phosphinates, and -Phosphine Oxides as Extraction and Precipitation Agents for Rare Earth Metals, Thorium, and Uranium: A Review Source: MDPI URL
  • Title: Perfluorinated phosphine oxide and sulfides as extractants for heavy metals and radionuclides Source: PubMed URL
  • Title: Utilization of Extraction Procedures for Evaluating Environmental Risk from Waste Materials Source: MDPI URL
  • Title: Utilization of Extraction Procedures for Evaluating Environmental Risk from Waste Materials Source: MDPI URL
  • Title: Reduction of Phosphine Oxides to Phosphines with the InBr3/TMDS System Source: ResearchGate URL
  • Source: Green Chemistry (RSC Publishing)
  • Title: Green Chemistry: What sustainable solvent systems can replace traditional organic solvents in industrial chemical processes?
  • Title: Hydrometallurgical Extraction of Valuable Metals by Mixed Acid Leaching System for Used Lithium-Ion Batteries Source: MDPI URL
  • Title: Life cycle assessment for evaluation of novel solvents and technologies: A case study of flavonoids extraction from Ginkgo biloba leaves Source: PubMed URL
  • Source: corechems.
  • Title: Organophosphorus catalysis to bypass phosphine oxide waste Source: PubMed URL
  • Title: Greener synthesis of chemical compounds and materials Source: PMC - NIH URL
  • Source: Green Chemistry (RSC Publishing)
  • Title: Extraction of rare earth elements from their oxides using organophosphorus reagent complexes with HNO3 and H2O in supercritical CO2 Source: ResearchGate URL
  • Title: Environmental life cycle assessment on the separation of rare earth oxides through solvent extraction Source: ResearchGate URL

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Octyl(phenyl)phosphine Oxide and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide is intended for informational purposes for laboratory professionals. Always consult your institution's Environmental Health and Safety (EHS) office and the specific Safety Data Sheet (SDS) for any chemical you are using. Procedures should be performed in a designated chemical fume hood by trained personnel.

Foundational Principles: Understanding the "Why"

Octyl(phenyl)phosphine oxides, including derivatives like Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), are organophosphorus compounds.[1] While invaluable in applications ranging from solvent extraction in nuclear reprocessing (TRUEX process) to coordination chemistry, their disposal requires meticulous planning.[2][3] The core principle of safe disposal is rooted in the potential toxicity of organophosphorus compounds, which can act as acetylcholinesterase inhibitors, and their environmental persistence.[4][5] Improper disposal can lead to environmental contamination and pose significant health risks.[6]

Hazard Assessment and Core Safety Data

Before handling or disposing of any chemical, understanding its hazard profile is critical. The following data, summarized from analogous compounds, should be considered the minimum hazard profile for octyl(phenyl)phosphine oxide.

Hazard CategoryDescriptionSupporting Sources
Acute Toxicity Harmful if swallowed.[7]
Skin Corrosion/Irritation Causes skin irritation. May cause an allergic skin reaction.[8][9][10][11]
Eye Damage/Irritation Causes serious eye damage.[8][9][10][11]
Aquatic Hazard May cause long-lasting harmful effects to aquatic life.[9][11]
Combustion Products Thermal decomposition may produce toxic oxides of phosphorus (POx), carbon monoxide, and carbon dioxide.[11]

Incompatible Materials: Avoid contact with strong oxidizing agents, as this may result in ignition.[9]

Step-by-Step Disposal and Decontamination Protocols

The proper disposal of this compound is not merely about discarding the chemical; it involves a systematic process of segregation, containment, labeling, and transfer.

Protocol 1: Segregation and Collection of Chemical Waste

The moment this compound or a solution containing it is deemed unusable, it is classified as hazardous waste.[12] Federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA), govern its management from this point forward.[6][12]

  • Designate a Waste Container: Select a container that is chemically compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap is appropriate. The container must be in good condition, free from cracks or deterioration.[6]

  • Initial Labeling: Immediately affix a hazardous waste label to the container. The label must include:

    • The words "HAZARDOUS WASTE "[13]

    • The full chemical name: "this compound" and any other components in the waste stream (e.g., "in methanol").

    • The date accumulation started.

    • An indication of the hazards (e.g., "Toxic," "Irritant").[13]

  • Accumulate Waste: Collect the waste in the designated container. Keep the container closed at all times except when adding waste.

  • Storage Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[6][12] For flammable solvent mixtures, the SAA should be within a flammable storage cabinet.

Protocol 2: Decontamination of Glassware and Equipment

All equipment, surfaces, and personal protective equipment (PPE) that come into contact with this compound must be decontaminated or disposed of as hazardous waste.

  • Initial Rinse: Rinse reusable glassware (e.g., beakers, flasks) three times with a suitable solvent (e.g., acetone, ethanol) that will solubilize the phosphine oxide. The solvent rinsate is considered hazardous waste and must be collected in the designated waste container.

  • Detergent Wash: Wash the triple-rinsed glassware with a laboratory detergent and hot water.[14]

  • Final Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.

  • Surface Decontamination: For work surfaces, wipe down with a cloth soaked in detergent and water. For known organophosphorus compounds, a solution of sodium hypochlorite (bleach) and sodium carbonate (washing soda) can be effective for decontamination after initial cleaning.[14]

  • PPE Disposal: Dispose of contaminated gloves, bench paper, and other disposable items in a solid hazardous waste container clearly labeled for this waste stream. Contaminated clothing should be professionally laundered or disposed of as hazardous waste; do not wash with personal laundry.[14][15]

Spill Management: Immediate Actions

In the event of a spill, the primary objectives are to prevent exposure and minimize the spread of contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills, or if the substance is in a volatile solvent, evacuate the area and contact your institution's EHS.

  • Don Appropriate PPE: At a minimum, wear a lab coat, chemical splash goggles, and two pairs of chemically resistant gloves (e.g., neoprene or nitrile).[15]

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep or scoop the material into a designated, sealable container for hazardous waste. Avoid creating dust.

    • For Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Work from the outside in to prevent spreading.

  • Cleanup and Decontamination: Once the bulk of the material is collected, decontaminate the area as described in Protocol 2.

  • Label and Dispose: Seal and label the container with the spill cleanup debris as hazardous waste and arrange for pickup.

Waste Disposal Workflow

The decision-making process for handling this compound from use to final disposal should follow a clear, logical path to ensure safety and compliance.

G cluster_0 In-Lab Process cluster_1 Disposal Coordination A Use of Octyl(phenyl)phosphine oxide in Experiment B Generation of Waste (Unused reagent, solutions, contaminated items) A->B C Is waste container available and properly labeled? B->C D Prepare & Label a New Waste Container (See Protocol 1) C->D No E Segregate & Add Waste to Container in SAA C->E Yes D->E F Container Full or Project Complete? E->F G Store in SAA (Keep Closed) F->G No H Container Full or Ready for Disposal F->H Yes G->E I Contact Institutional EHS Office for Waste Pickup Request H->I J EHS Collects Waste from Lab I->J K Consolidation & Manifesting by EHS for Licensed Disposal J->K L Final Disposal via Approved TSDF (e.g., Incineration) K->L

Caption: Decision workflow for the safe disposal of this compound waste.

Final Transfer and Disposal

Laboratory personnel are responsible for the waste up to the point of collection by the EHS office.

  • Request Pickup: Once your waste container is full (do not overfill, ~90% capacity is a good rule) or your project is complete, submit a hazardous waste pickup request through your institution's EHS department.

  • Do Not Treat Waste: Unless you have a specific, validated, and EHS-approved procedure, do not attempt to neutralize or treat the chemical waste yourself. Many laboratory treatment procedures are themselves regulated by the EPA.[16]

  • Maintain Records: Keep accurate records of the waste generated as required by your institution.

The EHS office will then manage the transport to a central accumulation area and subsequent transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be disposed of in accordance with federal and state regulations, most commonly via high-temperature incineration.[9]

By adhering to these systematic procedures, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with environmental regulations, protecting both themselves and the wider community.

References

  • Food and Agriculture Organization of the United Nations. Decontamination. Pesticide storage and stock control manual. Link

  • Moore, GP. (2023). Organophosphate Toxicity Treatment & Management. Medscape. Link

  • American Laboratory Trading. (2023). Managing Hazardous Chemical Waste in the Lab. Lab Manager. Link

  • National Center for Biotechnology Information. octyl-phenyl-N,N-diisobutyl carbamoyl methyl phosphine oxide. PubChem Compound Summary. Link

  • CymitQuimica. CAS 83242-95-9: Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide. Link

  • Daude, D., et al. (2017). [Decontamination of organophosphorus compounds: Towards new alternatives]. Annales Pharmaceutiques Francaises, 75(4), 243-255. Link

  • ChemicalBook. Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide | 83242-95-9. Link

  • Kovalenko, N., et al. (2024). Decontamination agents for chemical neutralization of organo-phosphorous poisonous compounds: Literature Review. Journal of Chemistry and Technologies, 32(2), 346-358. Link

  • East Tennessee State University. Laboratory Waste Management Guidelines. Environmental Health and Safety Office. Link

  • Daniels Health. (2024). How to Ensure Safe Chemical Waste Disposal in Laboratories. Link

  • Joshi, S. Management of Organophosphorus Poisoning. University College of Medical Sciences. Link

  • Echemi. Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphineoxide | 83242-95-9. Link

  • National Center for Biotechnology Information. octyl(phenyl)-N,N-di(i-butyl)-carbamoyl-methyl-phosphine oxide. PubChem Compound Summary. Link

  • Sisco Scientific. MATERIAL SAFETY DATA SHEET - TRI-n-OCTYL PHOSPHINE OXIDE 99% AR. Link

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Link

  • American Chemical Society. (2022). Regulation of Laboratory Waste. Link

  • Acros Organics. (2009). Material Safety Data Sheet Tri-n-octylphosphine oxide. Link

  • Scheele, R. D., et al. (2001). Potential Signatures of Semi-volatile Compounds Associated With Nuclear Processing. Pacific Northwest National Laboratory. Link

  • Thermo Fisher Scientific. (2021). SAFETY DATA SHEET - Tri-n-octylphosphine oxide. Link

  • Fisher Scientific. (2021). SAFETY DATA SHEET - Tri-n-octylphosphine oxide. Link

  • Central Drug House. (2021). TRI-N-OCTYL PHOSPHINOXIDE MATERIAL SAFETY DATA SHEET. Link

  • University of Wisconsin-Milwaukee. Hazardous Waste. Environmental Protection Program. Link

  • Food and Agriculture Organization of the United Nations. Manual of fumigation for insect control - Phosphine. Link

  • ETH Zürich. (2020). Factsheet: Disposal of Hazardous Waste - Basic Principles. Link

  • Benchchem. This compound | 107694-27-9. Link

  • Washington State Department of Ecology. Focus on Fumigant Canister Disposal. Link

  • Degesch America, Inc. After the Fumigation: Clean-up & Disposal. Link

  • Chemrio. Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide. Link

  • Wikipedia. Nuclear reprocessing. Link

Sources

Personal protective equipment for handling Octyl(phenyl)phosphine oxide

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Octyl(phenyl)phosphine Oxide (OPPO)

Executive Summary & Chemical Profile

This compound (often abbreviated as OPPO) is an unsymmetrical organophosphorus compound primarily utilized as a specialized ligand in coordination chemistry and as an extractant for actinides and rare earth metals. Unlike its symmetric counterpart Trioctylphosphine oxide (TOPO), the inclusion of the phenyl group alters its lipophilicity and electronic properties, necessitating specific handling protocols.

This guide moves beyond generic safety advice to provide a causal, mechanism-based safety protocol. The primary risks associated with OPPO stem from its lipophilic nature (facilitating dermal absorption) and its capacity as a severe irritant and potential reproductive toxin .

Chemical Identifiers:

  • CAS Number: 107694-27-9 (Note: Isomers vary; treat all derivatives with high caution).

  • Physical State: White to off-white crystalline powder.[1]

  • Solubility: Insoluble in water; soluble in organic solvents (dichloromethane, toluene, alcohols).

Risk Assessment Matrix

The following assessment is based on GHS classifications and structure-activity relationship (SAR) analysis of organophosphine oxides.

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[2][3][4]Lipophilic compounds penetrate the stratum corneum; immediate washing is critical.
Eye Damage H319 Causes serious eye irritation.[2][3][4]Crystalline dust can cause mechanical and chemical corneal abrasion.
Respiratory H335 May cause respiratory irritation.[4]Inhalation of dust triggers mucosal inflammation.
Reproductive H360 May damage fertility/unborn child.[3]CRITICAL: Strict containment required.[5] Pregnant personnel should avoid handling.
Sensitization H317 May cause allergic skin reaction.[3]Repeated low-level exposure can lead to permanent sensitization.

Personal Protective Equipment (PPE) Protocol

Standard laboratory PPE is insufficient for organophosphorus ligands due to their permeation characteristics. You must adhere to the following enhanced protocol.

A. Hand Protection (The Primary Barrier)
  • Requirement: Nitrile (Minimum thickness: 0.11 mm / 4 mil) or High-Performance Laminate .

  • Scientific Rationale: Latex gloves are permeable to lipophilic organophosphorus compounds. The non-polar octyl chain in OPPO facilitates migration through natural rubber lattices.

  • Protocol:

    • Dry Powder Handling: Single nitrile gloves are acceptable if no solvent is present.

    • Solution Handling: Double gloving is mandatory. The solvent (often DCM or Toluene) acts as a carrier vehicle, dramatically increasing the permeation rate of the dissolved OPPO through the glove material.

    • Change Frequency: Immediately upon splash contact or every 60 minutes of continuous use.

B. Respiratory Protection (Inhalation Control)
  • Requirement: Primary containment via Chemical Fume Hood .[1]

  • Secondary (If Hood Unavailable): NIOSH-certified N95 or P100 particulate respirator.

  • Scientific Rationale: OPPO exists as a fine crystalline powder.[1] Static electricity can cause "dust fly," creating an aerosol hazard. H335 (Respiratory Irritation) dictates that mucosal contact must be prevented.

C. Ocular & Body Protection
  • Eyes: Chemical safety goggles (tight-fitting) are preferred over safety glasses to seal against airborne dust.

  • Body:

    • Standard: 100% Cotton Lab Coat (Snap closures preferred for quick removal).

    • High-Risk (Large Scale): Tyvek® disposable coveralls to prevent clothing contamination.

Operational Workflow: Step-by-Step

This workflow is designed to minimize static discharge and aerosolization.

Phase 1: Preparation & Engineering Controls
  • Static Check: Ensure the balance is grounded. Use an ionizing bar if available, as phosphine oxides are prone to static buildup.

  • Airflow Verification: Verify fume hood face velocity is between 0.3 – 0.5 m/s (60–100 fpm) .

  • Solvent Staging: Pre-measure solvents to minimize the time the solid OPPO is exposed to air.

Phase 2: Weighing & Solubilization
  • Don PPE: Put on N95 (if outside hood), goggles, and double nitrile gloves.

  • Transfer: Use a glass or stainless steel spatula . Avoid plastic spatulas which generate static.

  • Weighing: Weigh directly into a tared vessel (e.g., volumetric flask) inside the fume hood if possible. If the balance is external, weigh into a closed weighing boat.

  • Dissolution: Add solvent slowly.

    • Note: Dissolution is generally endothermic or neutral, but always add solid to solvent (or solvent to solid slowly) to control splashing.

  • Decontamination: Wipe the spatula and balance area with a solvent-dampened Kimwipe (acetone or ethanol) immediately. Dispose of the wipe as hazardous solid waste.

Phase 3: Reaction & Cleanup
  • Reaction Monitoring: If heating, use a reflux condenser. Phosphine oxides are thermally stable but can decompose at very high temperatures (>200°C) to release toxic phosphine gas derivatives.

  • Spill Management:

    • Solid Spill: Do not dry sweep. Cover with wet paper towels to dampen, then scoop into a waste container to prevent dust generation.

    • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

Waste Disposal & Decontamination

Do not dispose of OPPO down the drain. It is harmful to aquatic life and persists in the environment.

  • Segregation:

    • Solid Waste: Label as "Solid Hazardous Waste: Organophosphorus Compound."

    • Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated). The OPPO content does not usually change the solvent classification but must be noted on the tag.

  • Container Decontamination: Rinse empty containers three times with a suitable solvent (Acetone/Ethanol) before discarding glass. Collect the rinsate as liquid waste.

Visualizing the Safety Logic

The following diagram illustrates the critical decision pathways for handling OPPO, emphasizing the "Stop/Go" decision points based on the physical state of the chemical.

OPPO_Safety_Protocol Start START: Handling this compound RiskAssess Risk Assessment (Check GHS: H315, H319, H360) Start->RiskAssess StateCheck Determine Physical State RiskAssess->StateCheck SolidState Solid / Powder StateCheck->SolidState Dry LiquidState Solution / Liquid StateCheck->LiquidState Dissolved PPE_Solid PPE: Nitrile Gloves + Goggles + Lab Coat SolidState->PPE_Solid PPE_Liquid PPE: DOUBLE Nitrile Gloves + Goggles + Lab Coat LiquidState->PPE_Liquid Eng_Solid Engineering: Fume Hood (Static Control Essential) PPE_Solid->Eng_Solid Action_Solid Action: Weighing/Transfer (Avoid Dust Generation) Eng_Solid->Action_Solid Disposal Disposal: Segregate as Organophosphorus Waste Action_Solid->Disposal Eng_Liquid Engineering: Fume Hood (Vapor Control) PPE_Liquid->Eng_Liquid Action_Liquid Action: Dissolution/Extraction (Prevent Splash/Permeation) Eng_Liquid->Action_Liquid Action_Liquid->Disposal End END: Decontaminate Area Disposal->End

Figure 1: Operational decision tree for handling this compound, differentiating protocols based on physical state to maximize safety.

References

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Phosphine oxide derivatives and toxicity profiles. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Safe Work Australia. (2013). Guide for Handling Organophosphate Pesticides and Reagents. (Applied for general organophosphorus handling principles). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.